molecular formula C25H16FN3O3 B10824948 Ampc

Ampc

Cat. No.: B10824948
M. Wt: 425.4 g/mol
InChI Key: QYTOMCGQPLOOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AmpC is a chromosomally or plasmid-encoded β-lactamase enzyme produced by Gram-negative bacteria such as Escherichia coli, Enterobacter cloacae, and Citrobacter freundii . As a Class C serine β-lactamase, it mediates bacterial resistance to a broad range of antibiotics, including penicillins, first-, second-, and third-generation cephalosporins, and cephamycins (e.g., cefoxitin) . Its expression can be inducible upon exposure to certain β-lactams, and stable derepression through mutations in regulatory genes (e.g., ampD, ampR, ampG) is a key mechanism for high-level, constitutive resistance that can emerge during therapy . This enzyme is a critical subject of study in understanding the mechanisms of antimicrobial resistance (AMR), the epidemiology of multidrug-resistant pathogens, and the evolution of plasmid-mediated resistance spread . Research applications include investigating peptidoglycan recycling pathways, enzyme kinetics, and the evaluation of novel β-lactamase inhibitors and therapeutic compounds like cefepime and carbapenems, which are generally stable against hydrolysis by this compound . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOMCGQPLOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to AmpC Beta-Lactamase Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad range of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins (with the notable exception of cefepime).[1][2] Resistance mediated by these enzymes poses a considerable challenge in clinical settings, particularly within the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] Understanding the intricate mechanisms governing this compound production is paramount for the development of novel therapeutic strategies and effective diagnostic tools. This guide provides a comprehensive overview of the molecular pathways of this compound-mediated resistance, detailed experimental protocols for its detection, and quantitative data to support research and development efforts.

Core Mechanisms of this compound β-Lactamase Resistance

Resistance to β-lactams via this compound enzymes is not a monolithic process. It is broadly categorized into three distinct, yet sometimes overlapping, mechanisms: inducible chromosomal expression, stable derepression of chromosomal genes, and acquisition of plasmid-mediated this compound genes.[4]

Inducible Chromosomal this compound Expression

Many Gram-negative bacteria, including species of Enterobacter, Citrobacter, Serratia, and Pseudomonas, possess a chromosomally encoded this compound gene.[5] Under normal conditions, its expression is kept at a basal, low level by the transcriptional regulator AmpR.[4] However, in the presence of certain β-lactam antibiotics (inducers), its expression can be significantly upregulated. This induction is intrinsically linked to the bacterial cell wall recycling pathway.

The Signaling Pathway:

  • β-Lactam Action: Inducing β-lactams inhibit penicillin-binding proteins (PBPs), disrupting peptidoglycan (PG) synthesis and leading to the accumulation of cell wall degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) peptides.[4][6]

  • Muropeptide Transport: These PG fragments are transported from the periplasm into the cytoplasm by the inner membrane permease, AmpG.[4][6]

  • Cytoplasmic Processing: In the cytoplasm, the amidase AmpD normally cleaves the peptide side chains from anhMurNAc, allowing the components to be recycled back into the PG synthesis pathway.[4][7]

  • Induction Trigger: When the concentration of anhMurNAc peptides, generated by the action of an inducing β-lactam, overwhelms the processing capacity of AmpD, these unprocessed muropeptides accumulate in the cytoplasm.[4]

  • AmpR Activation: The accumulated anhMurNAc peptides compete with the normal PG precursor, UDP-MurNAc-pentapeptide, for binding to the LysR-type transcriptional regulator, AmpR.[8] The binding of UDP-MurNAc-pentapeptide causes AmpR to act as a repressor of this compound transcription.[7] Conversely, the binding of the accumulated anhMurNAc peptides induces a conformational change in AmpR, converting it into a transcriptional activator.[5][7]

  • This compound Hyperproduction: Activated AmpR strongly promotes the transcription of the this compound gene, leading to a surge in this compound β-lactamase production and subsequent hydrolysis of the offending β-lactam antibiotic.[4] This induction is typically reversible; once the antibiotic is removed, this compound production returns to basal levels.[1]

AmpC_Induction_Pathway Inducible this compound Regulation Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm PBP PBP PG Peptidoglycan PBP->PG Degrades Muropeptides anhMurNAc Peptides PG->Muropeptides Releases AmpG AmpG Permease Muropeptides->AmpG Transport Muropeptides_cyto Muropeptides_cyto AmpD AmpD Amidase Recycling PG Recycling AmpD->Recycling UDP_Muropeptide UDP-MurNAc- pentapeptide AmpR_Repressor AmpR (Repressor) UDP_Muropeptide->AmpR_Repressor Maintains Repression AmpR_Activator AmpR (Activator) AmpR_Repressor->AmpR_Activator Conformational Change ampC_gene This compound gene AmpR_Repressor->ampC_gene Represses AmpR_Activator->ampC_gene Activates AmpC_Enzyme This compound β-lactamase (Resistance) ampC_gene->AmpC_Enzyme Transcription & Translation BetaLactam Inducing β-Lactam AmpC_Enzyme->BetaLactam Hydrolyzes BetaLactam->PBP Inhibits Muropeptides_cyto->AmpD Processed by Muropeptides_cyto->AmpR_Repressor Overwhelms AmpD, Binds AmpR AmpC_Derepression Mechanism of Stable Derepression via ampD Mutation cluster_cytoplasm Cytoplasm Muropeptides anhMurNAc Peptides (Basal Level) AmpD_mutant Mutant AmpD (Non-functional) Muropeptides->AmpD_mutant Cannot be processed AmpR AmpR Muropeptides->AmpR Accumulate and constitutively bind ampC_gene This compound gene AmpR->ampC_gene Permanently Activates AmpC_Enzyme Constitutive this compound Hyperproduction ampC_gene->AmpC_Enzyme High-level Transcription AmpC_Detection_Workflow Experimental Workflow for this compound Detection start Clinical Isolate (e.g., Enterobacter, Klebsiella) screen Screening Test: Cefoxitin Disk Diffusion start->screen confirm Confirmatory Test: Inhibitor-Based Assay screen->confirm Resistant (Zone ≤ 18 mm) result_neg This compound Not Detected or Other Mechanism screen->result_neg Susceptible (Zone > 18 mm) result_pos This compound Producer Confirmed confirm->result_pos Positive (Synergy/Inhibition) confirm->result_neg Negative pcr Molecular Test: Multiplex PCR for pthis compound genes result_plasmid Plasmid-Mediated This compound Confirmed pcr->result_plasmid Gene Detected result_chrom Likely Chromosomal (Inducible/Derepressed) pcr->result_chrom No Plasmid Gene Detected result_pos->pcr Differentiate Origin (e.g., in K. pneumoniae, E. coli)

References

The Clinical Significance of AmpC-Producing Enterobacteriaceae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global dissemination of antibiotic resistance represent a significant threat to public health. Among the key players in this crisis are AmpC beta-lactamase-producing Enterobacteriaceae. These organisms possess the ability to hydrolyze a broad spectrum of beta-lactam antibiotics, including penicillins, cephalosporins, and, in some cases, carbapenems, leading to therapeutic failures and increased patient morbidity and mortality. This technical guide provides a comprehensive overview of the core aspects of this compound beta-lactamases, from their molecular mechanisms of resistance to their clinical implications and detection.

Mechanisms of Resistance and Regulation

This compound beta-lactamases are Ambler class C enzymes that confer resistance by hydrolyzing the amide bond in the beta-lactam ring of susceptible antibiotics.[1] Resistance can be mediated by either chromosomally encoded or plasmid-mediated this compound genes.

1.1. Chromosomally-Mediated this compound Production:

Many species of Enterobacteriaceae, including Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, possess an inducible chromosomal this compound gene.[2][3] In its basal state, the expression of this compound is low. However, in the presence of certain beta-lactam antibiotics (inducers), its expression can be significantly upregulated.[4][5]

The induction of this compound is intricately linked to the bacterial cell wall recycling pathway. The key players in this regulatory network are:

  • AmpG: A transmembrane permease that transports peptidoglycan fragments from the periplasm into the cytoplasm.[5]

  • AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves these fragments.[1]

  • AmpR: A transcriptional regulator that, in the absence of an inducer, represses this compound transcription.[1]

Exposure to beta-lactams disrupts cell wall synthesis, leading to an accumulation of peptidoglycan fragments. These fragments are transported into the cytoplasm by AmpG.[5] When the concentration of these fragments overwhelms the activity of AmpD, they bind to AmpR, converting it from a repressor to an activator of this compound transcription.[1] This induction pathway is a critical factor in the development of resistance during therapy.

Mutations in the regulatory genes, particularly ampD, can lead to the stable derepression of this compound, resulting in constitutive high-level production of the enzyme and broad-spectrum beta-lactam resistance.[1]

1.2. Plasmid-Mediated this compound Production:

The acquisition of this compound genes on mobile genetic elements, such as plasmids, has facilitated their spread to bacteria that typically do not possess or express a chromosomal this compound gene, like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[5][6] These plasmid-mediated this compound genes are often derived from the chromosomal genes of organisms like Enterobacter, Citrobacter, and Morganella.[7] Unlike their chromosomal counterparts, plasmid-mediated this compound genes are typically constitutively expressed at high levels, leading to a stable resistance phenotype.[6] The most commonly encountered plasmid-mediated this compound families include CMY, DHA, and ACT.[8]

Clinical Significance and Epidemiology

Infections caused by this compound-producing Enterobacteriaceae are associated with significant clinical challenges. The broad-spectrum resistance profile of these organisms limits therapeutic options, often necessitating the use of last-resort antibiotics like carbapenems.[9][10] This, in turn, drives the selection pressure for carbapenem (B1253116) resistance.

The emergence of resistance during therapy is a major concern with inducible chromosomal this compound producers.[2] A patient infected with an initially susceptible organism may experience treatment failure due to the selection of derepressed mutants during beta-lactam therapy.[5] Studies have shown that infections with this compound-producing organisms can lead to longer hospital stays and increased healthcare costs.[5]

The prevalence of this compound-producing Enterobacteriaceae varies geographically and by institution. Plasmid-mediated this compound enzymes are a growing concern due to their horizontal transferability.

Table 1: Prevalence of Plasmid-Mediated this compound (pthis compound) β-Lactamases in Enterobacteriaceae from Various Studies

Region/CountryYear of StudySample SourcePrevalence of pthis compoundPredominant Gene FamiliesReference
Spain2009Clinical Isolates0.64%CMY (78.3%), DHA (19.5%)[11][12]
Canada2007-2011Hospital IsolatesIncreased significantlyCMY-2 (55.7% in E. coli)[13]
Egypt2008Clinical Isolates28.3%CMY (76.5%), DHA (23.5%)[14][15]
EgyptNot specifiedClinical & Retail Meat5.6% (bloodstream), 4.8% (fecal), 2.4% (chicken), 1.1% (sheep)Not specified[16]
IranNot specifiedClinical Isolates15.2% (35/221 E. coli, 12/77 Klebsiella spp.)CIT, DHA[17]

Table 2: Clinical Outcomes in Patients with this compound-Producing Enterobacteriaceae Bloodstream Infections

StudyComparison GroupsPrimary OutcomeKey FindingsReference
Retrospective CohortBeta-lactam therapy vs. Non-beta-lactam therapy30-day mortality30-day mortality was significantly higher in the beta-lactam group (20% vs 2%).[18]
Prospective MulticenterDefinitive treatment with cefepime (B1668827) vs. cefotaxime (B1668864) in critically ill patientsClinical failureVAP and K. aerogenes were independently associated with clinical failure. This compound overproduction was associated with clinical failure.[19]
Active Surveillance CohortPatients with and without appropriate empiric therapyMortalityPatients who did not receive any empiric antimicrobial therapy had increased mortality.[20]
Retrospective StudyThis compound group vs. control group30-day mortalityNo significant difference in 30-day mortality (9% vs 6%). Patients in the this compound group were more likely to be in the ICU.[21]
Retrospective StudyBloodstream infections with resistant vs. susceptible strainsMortalityHigher mortality rate with resistant strains, but not statistically significant (24.07% vs. 20.34%).[22]

Detection of this compound β-Lactamases

The accurate and timely detection of this compound production is crucial for guiding appropriate antimicrobial therapy and implementing infection control measures. However, detection can be challenging due to the variable expression of these enzymes and the lack of standardized testing methods.[23][24]

3.1. Phenotypic Detection Methods:

Phenotypic tests are the most common methods used in clinical laboratories. They rely on the characteristic resistance patterns of this compound producers.

  • Screening: Resistance to cefoxitin (B1668866) is often used as a screening marker for this compound production.[25][26] However, this method can lack specificity as other mechanisms, such as porin loss, can also lead to cefoxitin resistance.[27]

  • Confirmatory Tests:

    • Inhibitor-Based Tests: These tests use an this compound inhibitor, such as cloxacillin (B1194729) or boronic acid, to differentiate this compound production from other resistance mechanisms. A larger zone of inhibition around a cephalosporin (B10832234) disk in the presence of the inhibitor suggests this compound activity.[27][28]

    • Disk Approximation Test (Induction-Based): This test assesses the induction of chromosomal this compound. An inducing agent (e.g., cefoxitin) is placed near a substrate cephalosporin (e.g., ceftazidime). A flattening or "D-shape" of the inhibition zone around the substrate disk indicates inducible this compound production.[28]

    • Tris-EDTA Disc Test: This method relies on the release of periplasmic enzymes, including this compound, by a membrane-permeabilizing agent (Tris-EDTA).[28]

3.2. Genotypic Detection Methods:

Molecular methods, such as Polymerase Chain Reaction (PCR), are the gold standard for detecting this compound genes.[26] Multiplex PCR assays can simultaneously detect and differentiate various families of plasmid-mediated this compound genes.[3] DNA sequencing can be used to identify specific alleles and novel variants.

Experimental Protocols

4.1. Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test (Phenotypic Confirmation):

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar (B569324) (MHA) plate with the bacterial suspension to create a lawn of growth.

  • Place a 30 µg cefoxitin disk on the agar.

  • Place a disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the agar, approximately 20 mm away from the cefoxitin disk.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: An increase in the zone of inhibition of the cefoxitin-cloxacillin disk by ≥4 mm compared to the cefoxitin disk alone is considered a positive result for this compound production.[28]

4.2. Phenylboronic Acid (PBA) Inhibitor-Based Test (Phenotypic Confirmation):

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate an MHA plate with the bacterial suspension.

  • Place a cefoxitin disk and a cefoxitin disk supplemented with 400 µg of phenylboronic acid onto the agar plate.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: An increase in the zone of inhibition of the cefoxitin-PBA disk by ≥5 mm compared to the cefoxitin disk alone is indicative of this compound production.[28]

4.3. Multiplex PCR for Plasmid-Mediated this compound Genes:

  • DNA Extraction: Extract bacterial DNA from a pure culture using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification: Perform a multiplex PCR using primers specific for the different families of plasmid-mediated this compound genes (e.g., MOX, CIT, DHA, ACC, EBC, and FOX).

  • Reaction Conditions:

    • Initial denaturation: 94°C for 10 minutes.

    • 30 cycles of:

      • Denaturation: 94°C for 40 seconds.

      • Annealing: 64°C for 40 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 7 minutes.

  • Gel Electrophoresis: Analyze the PCR products on a 2% agarose (B213101) gel.

  • Interpretation: The presence of a band of the expected size for a specific this compound gene family indicates a positive result.

Therapeutic Strategies

The management of infections caused by this compound-producing Enterobacteriaceae is complex and requires careful consideration of the specific organism, the site of infection, and the patient's clinical status.

  • Carbapenems: Carbapenems (e.g., meropenem, imipenem) are generally considered the drugs of choice for serious infections caused by this compound producers, as they are stable to hydrolysis by these enzymes.[9][10] However, the increasing prevalence of carbapenem resistance necessitates the exploration of alternative agents.

  • Cefepime: Cefepime, a fourth-generation cephalosporin, is a poor inducer of this compound and is more stable to hydrolysis than third-generation cephalosporins.[3][29] It can be a viable carbapenem-sparing option for treating infections caused by susceptible this compound-producing organisms.[9][29]

  • Piperacillin-Tazobactam (B1260346): The role of piperacillin-tazobactam is controversial. While tazobactam (B1681243) is not a potent inhibitor of this compound, piperacillin (B28561) is a weak inducer.[3] Some studies suggest it may be an option for certain infections, but the risk of resistance development remains a concern.[1][3]

  • Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations: Newer agents, such as ceftazidime-avibactam and meropenem-vaborbactam, have demonstrated activity against some this compound-producing isolates.[9][30] Avibactam and vaborbactam (B611620) are potent inhibitors of this compound beta-lactamases.[1]

  • Other Options: Fluoroquinolones and trimethoprim-sulfamethoxazole may be options if the isolate is susceptible, particularly for less severe infections or as oral step-down therapy.[1]

Visualizations

AmpC_Induction_Pathway cluster_cytoplasm Cytoplasm BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PGN_Fragments Peptidoglycan (PGN) Fragments CellWall->PGN_Fragments Leads to accumulation of AmpG AmpG (Permease) PGN_Fragments->AmpG Transported by AmpD AmpD (Amidase) PGN_Fragments->AmpD Cleaved by AmpR_Inactive AmpR (Repressor) PGN_Fragments->AmpR_Inactive Binds to Cytoplasm Cytoplasm AmpR_Active AmpR-PGN Complex (Activator) AmpR_Inactive->AmpR_Active Conformational change ampC_gene This compound gene AmpR_Inactive->ampC_gene Represses AmpR_Active->ampC_gene Activates AmpC_enzyme This compound Beta-Lactamase ampC_gene->AmpC_enzyme Transcription & Translation AmpC_enzyme->BetaLactam Hydrolyzes Resistance Antibiotic Resistance AmpC_enzyme->Resistance

Caption: Signaling pathway for the induction of chromosomal this compound beta-lactamase expression.

AmpC_Detection_Workflow Start Clinical Isolate (Enterobacteriaceae) Screening Screening Test: Cefoxitin Resistance Start->Screening Negative This compound Unlikely Screening->Negative Susceptible Positive Potential this compound Producer Screening->Positive Resistant Confirmatory Phenotypic Confirmatory Tests Positive->Confirmatory Inhibitor Inhibitor-Based Test (e.g., CC-DDS, PBA) Confirmatory->Inhibitor Induction Induction Test (e.g., Disk Approximation) Confirmatory->Induction Molecular Genotypic Confirmation (Multiplex PCR) Inhibitor->Molecular Positive/Equivocal Induction->Molecular Positive/Equivocal pthis compound Plasmid-mediated this compound (e.g., CMY, DHA) Molecular->pthis compound pthis compound gene detected cthis compound Chromosomal this compound (Inducible/Derepressed) Molecular->cthis compound No pthis compound gene, phenotype suggests cthis compound Report Report as this compound Producer pthis compound->Report cthis compound->Report

Caption: Experimental workflow for the detection of this compound beta-lactamase production.

Conclusion

This compound-producing Enterobacteriaceae represent a significant and evolving challenge in clinical microbiology and infectious disease management. A thorough understanding of their resistance mechanisms, epidemiology, and appropriate detection and treatment strategies is paramount for optimizing patient outcomes and mitigating the further spread of resistance. For researchers and drug development professionals, the complexities of this compound regulation and the need for novel therapeutic agents that can overcome this resistance mechanism present critical areas for future investigation and innovation. Continued surveillance, improved diagnostic tools, and the development of new antimicrobials are essential components in the ongoing battle against these multidrug-resistant pathogens.

References

The Evolution of Plasmid-Mediated AmpC Genes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The proliferation of antibiotic resistance poses a significant threat to global health. Among the key drivers of this crisis is the dissemination of AmpC β-lactamases, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. While typically encoded on the chromosome of several Enterobacteriaceae, the mobilization of this compound genes onto plasmids has dramatically accelerated their spread to a wider range of pathogens. This guide provides an in-depth technical overview of the evolution of plasmid-mediated this compound (pthis compound) genes, detailing their origins, mechanisms of transfer, and the selective pressures fueling their dissemination. It includes quantitative data on their prevalence and impact on antibiotic susceptibility, detailed experimental protocols for their study, and visualizations of key evolutionary and regulatory pathways to provide a comprehensive resource for the scientific community.

Introduction: The Rise of a Versatile Resistance Mechanism

This compound β-lactamases are Ambler class C enzymes that hydrolyze a wide variety of β-lactam antibiotics.[1] Their transfer to plasmids allows bacteria that naturally lack or poorly express a chromosomal this compound gene, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, to acquire clinically significant resistance.[1][2] This horizontal gene transfer is a critical step in the evolution of multidrug-resistant organisms. The emergence of pthis compound-producing bacteria complicates therapeutic strategies, as they are often resistant to multiple antibiotic classes, leaving few treatment options.[3]

Origins and Dissemination of Plasmid-Mediated this compound Families

Plasmid-mediated this compound genes are believed to have originated from the chromosomes of several members of the Enterobacteriaceae family.[4] Through various genetic mobilization events, these genes have been incorporated into plasmids, facilitating their spread across different bacterial species and genera. The major families of pthis compound genes are named based on their presumed chromosomal origin or other historical factors.[5]

Table 1: Major Families of Plasmid-Mediated this compound β-Lactamases and Their Chromosomal Origins

pthis compound FamilyPresumed Chromosomal OriginKey Examples
CMY Citrobacter freundiiCMY-2, CMY-4
DHA Morganella morganiiDHA-1, DHA-2
ACT/MIR Enterobacter cloacaeACT-1, MIR-1
FOX Aeromonas spp.FOX-1, FOX-5
MOX Aeromonas spp.MOX-1, MOX-2
ACC Hafnia alveiACC-1

The most globally prevalent pthis compound type is CMY-2, which has been widely reported in both clinical and veterinary settings.[6] The dissemination of these genes is often associated with specific plasmid types, such as IncI1 and IncA/C plasmids for blaCMY-2.[7][8][9]

The Role of Mobile Genetic Elements

The mobilization of chromosomal this compound genes is frequently mediated by insertion sequences (IS), with ISEcp1 being a key player.[10][11][12] This element can capture adjacent genes and move them onto plasmids through a process called one-ended transposition.[13] Once on a plasmid, the this compound gene is often part of a larger mobile genetic element that may also carry other resistance genes, contributing to the development of multidrug resistance.[14]

Below is a diagram illustrating the proposed evolutionary pathway for the mobilization of a chromosomal this compound gene onto a plasmid.

evolutionary_pathway cluster_plasmid Plasmid chr_this compound Chromosomal this compound pAmpC_locus ISEcp1-ampC-tnpA chr_this compound->pAmpC_locus Mobilization Event (Transposition) ISEcp1_chr ISEcp1 plasmid_backbone Plasmid Backbone inducible_pAmpC_regulation cluster_induction Induction Pathway cluster_repression Repression Pathway (No Inducer) beta_lactam β-lactam Antibiotic cell_wall_precursors Cell Wall Precursors (anhydro-muropeptides) beta_lactam->cell_wall_precursors Induces accumulation ampG AmpG (Permease) cell_wall_precursors->ampG Transport into cytoplasm ampR_inactive Inactive AmpR ampG->ampR_inactive Precursors bind & inactivate pAmpC_gene pthis compound gene ampR_inactive->pAmpC_gene Derepression ampC_expression This compound Expression pAmpC_gene->ampC_expression Transcription & Translation ampR_active Active AmpR (Repressor) pAmpC_gene_rep pthis compound gene ampR_active->pAmpC_gene_rep Binds to operator no_expression Basal/No Expression pAmpC_gene_rep->no_expression Represses transcription experimental_workflow start Isolate from Clinical/Environmental Sample susceptibility_testing Antimicrobial Susceptibility Testing (e.g., Cefoxitin Resistance) start->susceptibility_testing phenotypic_confirmation Phenotypic this compound Confirmation (e.g., Induction Assay, Boronic Acid Test) susceptibility_testing->phenotypic_confirmation molecular_detection Multiplex PCR for pthis compound Gene Families phenotypic_confirmation->molecular_detection gene_sequencing Gene Sequencing for Specific Allele ID molecular_detection->gene_sequencing Positive Result plasmid_analysis Plasmid Analysis molecular_detection->plasmid_analysis Positive Result end Full Characterization of pthis compound gene_sequencing->end conjugation Conjugation Experiment plasmid_analysis->conjugation sizing S1-PFGE for Plasmid Sizing plasmid_analysis->sizing conjugation->end sizing->end

References

An In-depth Technical Guide on the Genetic Regulation of Chromosomal AmpC Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the expression of chromosomal AmpC β-lactamases in Gram-negative bacteria. Understanding these intricate pathways is crucial for the development of novel strategies to combat antibiotic resistance. This document details the key regulatory genes, signaling cascades, and experimental methodologies used to investigate this compound expression.

Core Regulatory Pathway of Chromosomal this compound Expression

The expression of the chromosomal this compound gene is tightly controlled by a sophisticated regulatory network intricately linked to peptidoglycan (PG) recycling. The basal expression of this compound is typically low but can be induced to high levels in the presence of certain β-lactam antibiotics. This induction is primarily mediated by the LysR-type transcriptional regulator, AmpR, and a series of enzymes involved in the breakdown and reuse of cell wall components.

The central mechanism involves a delicate balance between repressing and activating ligands that bind to AmpR. Under normal growth conditions, the cell wall precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) acts as a co-repressor, binding to AmpR and promoting a conformation that represses this compound transcription.[1][2]

During exposure to β-lactams, the inhibition of penicillin-binding proteins (PBPs) disrupts cell wall synthesis, leading to an accumulation of PG degradation products, specifically 1,6-anhydro-N-acetylmuramic acid (anhydro-MurNAc)-containing muropeptides.[2][3] These muropeptides are transported into the cytoplasm by the inner membrane permease AmpG.[2] Inside the cell, the β-N-acetylglucosaminidase NagZ cleaves the N-acetylglucosamine (GlcNAc) moiety, generating anhydro-MurNAc-peptides.[1] These anhydro-muropeptides, such as anhydro-MurNAc-tripeptide and anhydro-MurNAc-pentapeptide, act as inducer molecules. They compete with UDP-MurNAc-pentapeptide for binding to AmpR.[2][3] When bound to these inducer molecules, AmpR undergoes a conformational change, becoming a transcriptional activator that promotes high-level expression of this compound.[1][2]

The cytosolic amidase AmpD plays a crucial role as a negative regulator in this pathway.[4][5] AmpD cleaves the peptide side chains from the anhydro-MurNAc molecules, preventing them from accumulating and activating AmpR.[5] Therefore, mutations that inactivate or reduce the activity of AmpD lead to an accumulation of inducer muropeptides and constitutive high-level expression of this compound, a phenomenon known as derepression.[2][4][5]

Other key proteins involved in this regulatory network include:

  • AmpE: An inner membrane protein that is thought to be involved in the transport or processing of muropeptides.[1]

  • DacB (PBP4): A D-alanyl-D-alanine carboxypeptidase that, when mutated, can lead to this compound hyperproduction, particularly in Pseudomonas aeruginosa.[1][6]

  • CreBC Two-Component System: In P. aeruginosa, this system can also influence this compound expression, often in response to cell wall stress.[1]

Signaling Pathway Diagram

AmpC_Regulation cluster_periplasm Periplasm PBP PBPs PG Peptidoglycan PBP->PG Synthesis AnhydroMuropeptides_periplasm Anhydro-muropeptides PG->AnhydroMuropeptides_periplasm Degradation AmpG AmpG (Permease) AnhydroMuropeptides_periplasm->AmpG AnhydroMuropeptides_cytoplasm Anhydro-muropeptides AmpG->AnhydroMuropeptides_cytoplasm NagZ NagZ AnhydroMuropeptides_cytoplasm->NagZ Cleavage of GlcNAc AnhydroMurNAcPeptides Anhydro-MurNAc-peptides (Inducers) NagZ->AnhydroMurNAcPeptides AmpD AmpD (Amidase) AnhydroMurNAcPeptides->AmpD Hydrolysis AmpR_inactive AmpR (Inactive/Repressor) AnhydroMurNAcPeptides->AmpR_inactive Binding & Activation UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Co-repressor) AmpD->UDP_MurNAc_pentapeptide Recycling Pathway AmpR_active AmpR (Active/Activator) UDP_MurNAc_pentapeptide->AmpR_active Binding & Repression ampC_promoter This compound promoter AmpR_inactive->ampC_promoter Repression AmpR_active->ampC_promoter Activation This compound This compound β-lactamase ampC_promoter->this compound Transcription & Translation BetaLactam_out β-lactam (extracellular) BetaLactam_out->PBP

Caption: Core signaling pathway for chromosomal this compound regulation.

Quantitative Data on this compound Expression

The level of this compound expression varies significantly depending on the bacterial species, the genetic background (i.e., presence of mutations in regulatory genes), and the presence of inducing agents. The following tables summarize quantitative data on this compound β-lactamase activity and this compound gene expression from various studies.

Table 1: this compound β-Lactamase Activity in Enterobacter cloacae

Strain/ConditionBasal Activity (Units/mg protein)Induced Activity (Cefoxitin) (Units/mg protein)Reference
Wild-type7219[4]
ampD mutant (High-level constitutive)10,91110,862[4]
ampD mutant (Temperature-sensitive, 30°C)82706[4]
ampD mutant (Temperature-sensitive, 42°C)5,0316,020[4]
ampD mutant (Hyperinducible)191,688[4]
ampR mutant in wild-type background0.07-[7]
Wild-type + mutant ampR plasmid1.35 - 1.56-[7]

Table 2: Relative this compound mRNA Expression in Enterobacter cloacae

Strain/ConditionBasal Expression (Fold Change vs. Wild-type)Induced Expression (Cefoxitin) (Fold Change vs. Wild-type)Induced Expression (Cefotaxime) (Fold Change vs. Wild-type)Reference
Wild-type1.021.6 ± 4.279.2 ± 4.5[1]
ΔampD369 ± 45707 ± 17600 ± 106[1]
ΔampG1.0 ± 0.27.0 ± 2.217.4 ± 8.5[1]
ΔdacB1.1 ± 0.36.0 ± 2.977.0 ± 18.2[1]
ΔnagZ1.0 ± 0.237.8 ± 14.12.1 ± 0.3[1]

Table 3: Relative this compound mRNA Expression in Pseudomonas aeruginosa

Strain/ConditionBasal Expression (Fold Change vs. Wild-type)Induced Expression (Cefoxitin) (Fold Change vs. Wild-type)Reference
Wild-type (PAO1)1.0~100-200[6][8]
ΔampDModerately increased (~10-50)Hyperinducible (>200)[6][8]
ΔdacBMarkedly increased (~50-100)Further inducible[6][8]
ΔnagZNo significant changeSlightly reduced induction[6][8]
ΔampD ΔnagZNear wild-type basal levelsReduced induction[8]
ΔdacB ΔnagZNear wild-type basal levelsReduced induction[8]
ΔampD ΔdacBHighly increased (~1000)Not further inducible[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of chromosomal this compound expression.

β-Lactamase Activity Assay (Nitrocefin Assay)

This spectrophotometric assay quantifies β-lactamase activity using the chromogenic cephalosporin (B10832234) nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

  • Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Bacterial cell culture

  • Lysis buffer (e.g., BugBuster Protein Extraction Reagent)

  • Spectrophotometer capable of reading at 486 nm

  • 96-well microplate

Procedure:

  • Cell Lysate Preparation:

    • Grow bacterial cells to the desired optical density (e.g., mid-log phase).

    • If inducing, add the β-lactam inducer (e.g., cefoxitin) at a sub-inhibitory concentration and incubate for the desired time (e.g., 2 hours).

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate according to the manufacturer's instructions to prepare the cell-free extract.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a 96-well microplate, add a defined volume of cell lysate (e.g., 10-50 µL) to each well. Include a blank control with lysis buffer only.

    • Add phosphate buffer to each well to a final volume of 190 µL.

    • To initiate the reaction, add 10 µL of nitrocefin solution to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Calculation of Activity:

    • Calculate the rate of nitrocefin hydrolysis (ΔA486/min).

    • Use the molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Normalize the activity to the total protein concentration of the lysate to express the specific activity in Units/mg protein (1 Unit = 1 µmol of nitrocefin hydrolyzed per minute).

Quantitative Real-Time PCR (RT-qPCR) for this compound Expression

This method quantifies the amount of this compound mRNA relative to a housekeeping gene, providing a measure of gene expression.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for this compound and a housekeeping gene (e.g., rpoB, gyrA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Grow and treat bacterial cells as described for the β-lactamase assay.

    • Extract total RNA from a defined number of cells using a commercial kit, following the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for this compound or the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in each sample.

    • Calculate the relative expression of this compound using the ΔΔCt method, normalizing the this compound Ct value to the housekeeping gene Ct value and comparing the treated/mutant samples to a control/wild-type sample.

Table 4: Example Primer Sequences for this compound RT-qPCR

OrganismForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Escherichia coliGTGAAGCCGTCTGGTTTGAGTTTATTGTCACTGCCGTTAAT[2]
Pseudomonas aeruginosaGCGGCTGAAGTTCAACATCAGCGATGTTCTTGCCGTTCTC[9]
Enterobacter cloacaeCGTTTGTCAGGCACAGTCAAATCCATTACTGTAGCGCGTCGAGGATATGG[10]
Construction of an this compound Promoter-Reporter Fusion

This technique involves cloning the promoter region of this compound upstream of a reporter gene (e.g., lacZ encoding β-galactosidase) in a plasmid vector. The activity of the reporter gene then serves as a proxy for the activity of the this compound promoter.

Materials:

  • Bacterial strains (wild-type and mutants)

  • Plasmid vector with a promoterless reporter gene (e.g., pRS415 for lacZ)

  • Restriction enzymes

  • T4 DNA ligase

  • PCR primers to amplify the this compound promoter region

  • Competent cells for transformation

  • Reagents for β-galactosidase assay (see below)

Procedure:

  • Cloning the this compound Promoter:

    • Design PCR primers to amplify the promoter region of this compound, including the AmpR binding site. Incorporate restriction sites at the ends of the primers that are compatible with the cloning site in the reporter vector.

    • Amplify the this compound promoter from the genomic DNA of the desired bacterial strain.

    • Digest both the PCR product and the reporter vector with the chosen restriction enzymes.

    • Ligate the digested promoter fragment into the digested vector.

    • Transform the ligation mixture into competent E. coli cells and select for transformants.

    • Verify the correct insertion of the promoter by restriction digestion and sequencing.

  • Assaying Promoter Activity (β-Galactosidase Assay):

    • Transform the constructed reporter plasmid into the desired bacterial strains (e.g., wild-type, ampD mutant).

    • Grow the transformed cells under basal and induced conditions.

    • Prepare cell lysates as described previously.

    • Perform a β-galactosidase assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[11][12][13] The hydrolysis of ONPG by β-galactosidase produces a yellow product that can be quantified spectrophotometrically at 420 nm.

    • Calculate the β-galactosidase activity in Miller units, which normalizes the activity to cell density and reaction time.

Advanced Experimental Protocols for Studying Protein-DNA Interactions

To dissect the molecular details of how AmpR regulates this compound transcription, several in vitro techniques can be employed to study the interaction between AmpR and the this compound promoter DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a protein to a specific DNA fragment. The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Materials:

  • Purified AmpR protein

  • Radiolabeled or fluorescently labeled DNA probe containing the this compound promoter region

  • Binding buffer (containing non-specific competitor DNA like poly(dI-dC))

  • Polyacrylamide gel and electrophoresis apparatus

  • Detection system (autoradiography for radiolabeled probes, fluorescence imager for fluorescent probes)

Procedure:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the this compound promoter region.

    • Label the DNA probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.

    • Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled probe, purified AmpR protein (at varying concentrations), and binding buffer.

    • Include control reactions: probe only (no protein), and a competition reaction with an excess of unlabeled specific competitor DNA.

    • Incubate the reactions at room temperature to allow binding to occur.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • Dry the gel and expose it to X-ray film (for radiolabeled probes) or image it using a fluorescence scanner.

    • A "shifted" band, representing the AmpR-DNA complex, will appear at a higher position on the gel compared to the free probe.

DNase I Footprinting

This technique identifies the specific DNA sequence to which a protein binds. The protein protects its binding site on the DNA from cleavage by DNase I, leaving a "footprint" in the DNA cleavage pattern.[7][8][14][15][16]

Materials:

  • Singly end-labeled DNA probe of the this compound promoter region

  • Purified AmpR protein

  • DNase I

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel for sequencing

Procedure:

  • Probe Preparation:

    • Prepare a DNA fragment containing the this compound promoter and label it at one end only.

  • Binding and Digestion:

    • Incubate the end-labeled probe with varying concentrations of purified AmpR protein.

    • Add a low concentration of DNase I to the reactions to randomly cleave the DNA.

    • Stop the reaction after a short incubation period by adding a stop solution.

  • Analysis:

    • Purify the DNA fragments and separate them on a denaturing polyacrylamide sequencing gel.

    • Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions.

    • The region where AmpR binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") when compared to a control reaction without AmpR.

Visualization of Experimental Workflows and Logical Relationships

Workflow for Investigating this compound Derepression

AmpC_Derepression_Workflow start Clinical Isolate with Suspected This compound Hyperproduction phenotypic_test Phenotypic Confirmation (e.g., Cefoxitin-Cloxacillin Disk Test) start->phenotypic_test beta_lactamase_assay Quantitative β-lactamase Assay (Nitrocefin) phenotypic_test->beta_lactamase_assay Positive Result rt_qpcr RT-qPCR for this compound Expression beta_lactamase_assay->rt_qpcr High Activity sequence_analysis Sequence Analysis of Regulatory Genes (ampD, ampR, ampG, dacB) rt_qpcr->sequence_analysis High Expression promoter_mutation Sequence this compound Promoter Region sequence_analysis->promoter_mutation No mutation in regulatory genes conclusion_ampD Conclusion: This compound derepression due to mutation in ampD sequence_analysis->conclusion_ampD Mutation in ampD conclusion_ampR Conclusion: This compound derepression due to mutation in ampR sequence_analysis->conclusion_ampR Mutation in ampR conclusion_promoter Conclusion: This compound overexpression due to promoter mutation promoter_mutation->conclusion_promoter Promoter mutation found conclusion_other Conclusion: Novel regulatory mechanism promoter_mutation->conclusion_other No promoter mutation

Caption: Workflow for identifying the mechanism of this compound derepression.

CreBC Two-Component System Interaction with this compound Regulation in P. aeruginosa

CreBC_AmpC_Interaction cluster_pathway CreBC Two-Component System cluster_this compound This compound Regulatory Pathway CreC CreC (Sensor Kinase) CreB CreB (Response Regulator) CreC->CreB Phosphorylation creD_promoter creD promoter CreB->creD_promoter Activation AmpR AmpR CreB->AmpR Potential Cross-talk CreD CreD creD_promoter->CreD Expression ampC_promoter This compound promoter AmpR->ampC_promoter Activation This compound This compound ampC_promoter->this compound CellWallStress Cell Wall Stress (e.g., β-lactam exposure) PBP4_inactivation PBP4 (DacB) Inactivation CellWallStress->PBP4_inactivation PBP4_inactivation->CreC Signal Transduction PBP4_inactivation->AmpR Leads to accumulation of inducer muropeptides

Caption: Interaction of CreBC with the this compound pathway in P. aeruginosa.

This guide provides a foundational understanding and practical methodologies for the investigation of chromosomal this compound regulation. The intricate nature of this system highlights the adaptability of bacteria and underscores the importance of continued research in this area to address the growing challenge of antibiotic resistance.

References

AmpC β-Lactamases: A Technical Guide to Ambler Class C Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AmpC β-lactamases are clinically significant enzymes that confer resistance to a wide range of β-lactam antibiotics.[1][2] These enzymes are typically encoded on the chromosomes of many Gram-negative bacteria, including species of Enterobacter, Serratia, Pseudomonas, and Citrobacter (often referred to by acronyms such as "SPACE" organisms).[3][4] However, the acquisition of plasmid-mediated this compound genes by bacteria like Escherichia coli and Klebsiella pneumoniae, which naturally lack or poorly express chromosomal this compound, has broadened their clinical impact.[2] Understanding the classification, mechanism, and regulation of this compound β-lactamases is critical for the development of effective diagnostic and therapeutic strategies to combat antimicrobial resistance.

Ambler Molecular Classification

The most widely used system for classifying β-lactamases is the Ambler classification, which groups these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequence homology.[5]

  • Class A, C, and D: These enzymes utilize a serine residue at their active site for catalysis.[3][6][7]

  • Class B: These are metallo-β-lactamases that require zinc ions for their enzymatic activity.[5][6][7]

This compound β-lactamases are definitively categorized as Ambler Class C enzymes.[1][2][6] In the functional classification scheme developed by Bush et al., they are assigned to Group 1.[1]

Molecular Characteristics and Catalytic Mechanism

Class C β-lactamases are characterized by several conserved amino acid motifs that are crucial for their structure and function. Molecular identification is principally based on three catalytic motifs:

  • 64SXSK

  • 150YXN

  • 315KTG [8][9][10]

The catalytic mechanism of this compound enzymes involves a two-step process: acylation and deacylation, mediated by the active site serine (Ser64).

  • Acylation: The hydroxyl group of the active site Ser64 performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This opens the ring and forms a transient acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by a general base, hydrolyzes the acyl-enzyme intermediate, releasing the inactivated β-lactam substrate and regenerating the free enzyme for another catalytic cycle.

G cluster_acylation Acylation Step cluster_deacylation Deacylation Step E_S Enzyme-Substrate Complex (E-S) Acyl_Enzyme Acyl-Enzyme Intermediate E_S->Acyl_Enzyme Ser64 attacks β-lactam ring Hydrolysis Hydrolyzed Intermediate Acyl_Enzyme->Hydrolysis H₂O attacks acyl bond E_P Enzyme-Product Complex (E-P) Hydrolysis->E_P Free_Enzyme Free Enzyme (E) E_P->Free_Enzyme Product Release Product Hydrolyzed Antibiotic (P) E_P->Product Product Release Free_Enzyme->E_S Binding Substrate β-Lactam Antibiotic (S) Substrate->E_S Binding

This compound Catalytic Mechanism

Genetic Regulation of this compound Expression

The expression of chromosomal this compound genes is tightly regulated through a complex pathway linked to peptidoglycan (PG) recycling. This regulation allows bacteria to produce low basal levels of this compound and rapidly induce high-level expression in the presence of certain β-lactams. The key players in this pathway are AmpG (a permease), AmpD (an amidase), and AmpR (a LysR-type transcriptional regulator).[3][11][12]

  • Basal State (No Inducer): In the absence of β-lactam antibiotics, PG turnover produces muropeptides that are transported into the cytoplasm by AmpG.[13] AmpD efficiently cleaves these muropeptides. The precursor UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide binds to AmpR, causing it to act as a repressor of this compound transcription.[3][14]

  • Induction State (β-Lactam Present): Inducing β-lactams inhibit penicillin-binding proteins (PBPs), leading to an accumulation of cell wall degradation products (1,6-anhydroMurNAc-peptides).[3][15] These peptides overwhelm the activity of AmpD, accumulate in the cytoplasm, and compete with UDP-MurNAc-pentapeptide for binding to AmpR.[3] This binding event causes a conformational change in AmpR, converting it from a repressor to an activator of this compound transcription, leading to a significant increase in this compound production.[3][11]

  • Derepressed State: Mutations in regulatory genes, most commonly ampD, can lead to a state of stable, high-level this compound expression even without an inducer.[3][11] An inactive AmpD cannot process the muropeptides, leading to their constant accumulation and the persistent activation of AmpR.[3]

G cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane AmpG AmpG Permease AmpD AmpD Amidase AmpG->AmpD Presents PG Fragments PG_Fragments Peptidoglycan (PG) Fragments PG_Fragments->AmpG Transport UDP_MurNAc UDP-MurNAc- pentapeptide AmpD->UDP_MurNAc Prevents Accumulation AmpR AmpR Transcriptional Regulator AmpD->AmpR Accumulated Fragments Compete & Bind UDP_MurNAc->AmpR Binds & Represses ampC_gene ampR promoter This compound AmpR->ampC_gene:f1 Represses (Basal State) AmpR->ampC_gene:f1 Activates (Induced State) AmpC_Enzyme This compound β-lactamase ampC_gene:f2->AmpC_Enzyme Transcription & Translation Beta_Lactam β-Lactam (Inducer) PBP PBPs Beta_Lactam->PBP Inhibits PBP->PG_Fragments Increases Degradation

This compound Regulation Pathway

Substrate and Inhibition Profile

This compound enzymes possess a broad substrate spectrum, efficiently hydrolyzing most penicillins, cephalosporins (including second- and third-generation), and cephamycins (e.g., cefoxitin).[1][2][6] Unlike extended-spectrum β-lactamases (ESBLs), they are characteristically resistant to inhibition by older β-lactamase inhibitors such as clavulanic acid and tazobactam.[4][16] Cefepime (a fourth-generation cephalosporin) and carbapenems generally remain stable against hydrolysis by many this compound enzymes.[3][6]

Antibiotic ClassExamplesHydrolysis by this compoundInhibition by Clavulanate/Tazobactam
Penicillins Ampicillin, PiperacillinYesNo
Cephalosporins (1st Gen) Cefazolin, CephalothinYesNo
Cephalosporins (2nd Gen) CefuroximeYesNo
Cephamycins Cefoxitin (B1668866), CefotetanYesNo
Cephalosporins (3rd Gen) Cefotaxime, CeftazidimeYesNo
Cephalosporins (4th Gen) CefepimeLow/NoNo
Monobactams AztreonamVariableNo
Carbapenems Imipenem, MeropenemGenerally NoNo

Kinetic Properties of this compound β-Lactamases

The efficiency of substrate hydrolysis by this compound enzymes can be quantified by determining the kinetic parameters Km (Michaelis constant, reflecting substrate affinity) and kcat (turnover number). The specificity constant (kcat/Km) represents the overall catalytic efficiency. The following table summarizes kinetic data for several plasmid-mediated this compound enzymes.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
ACT-1 Cephalothin131700131[17]
Cefotaxime3501.80.005[17]
Cefoxitin0.61.42.3[17]
CMY-2 Cephalothin111800164[17]
Cefotaxime1101.10.01[17]
Cefoxitin0.41.23[17]
DHA-1 Cephalothin10.1100099[18]
Cefotaxime14815.20.1[18]
Cefoxitin1.11.91.7[18]
DHA-6 Cephalothin12.343535.4[18]
Cefotaxime2153.20.015[18]
Cefoxitin1.21.51.25[18]

Experimental Protocols

Phenotypic Detection: Boronic Acid Inhibition Test

This method is used to phenotypically confirm this compound production by exploiting the inhibitory effect of boronic acid derivatives on Class C enzymes.[3]

Principle: Phenylboronic acid acts as a reversible inhibitor of this compound β-lactamases. If an isolate produces this compound, its growth will be more inhibited by a β-lactam antibiotic (like cefoxitin) in the presence of boronic acid than by the antibiotic alone. An increase in the zone of inhibition indicates this compound production.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Test bacterial isolate

  • Sterile swabs

  • 30 µg cefoxitin disks

  • Blank paper disks

  • Phenylboronic acid (PBA) solution (e.g., 400 µg per disk)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving PBA

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test isolate.

  • Inoculate an MHA plate evenly with the bacterial suspension using a sterile swab.

  • Prepare PBA disks by applying a specific amount (e.g., 10 µL of a 40 mg/mL solution) of PBA onto blank paper disks and allowing them to dry.

  • Place a 30 µg cefoxitin disk on the inoculated MHA plate.

  • Place a cefoxitin disk combined with PBA (or a PBA disk placed 10-15 mm away from the cefoxitin disk) on the same plate.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: Measure the zones of inhibition. An increase in the zone diameter of ≥5 mm around the cefoxitin disk in the presence of PBA, compared to the cefoxitin disk alone, is considered a positive result for this compound production.[19]

Biochemical Assay: Determination of Kinetic Parameters

Principle: The hydrolysis of the β-lactam ring can be monitored by measuring the change in absorbance at a specific wavelength using a spectrophotometer.[18] Initial velocities of hydrolysis are measured at various substrate concentrations to determine Km and kcat using Michaelis-Menten kinetics.

Materials:

  • Purified this compound β-lactamase enzyme of known concentration

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)

  • Stock solutions of β-lactam substrates (e.g., nitrocefin, cephalothin, cefotaxime)

Procedure:

  • Enzyme Purification: Purify the this compound enzyme from an overexpressing bacterial strain using chromatographic techniques, such as ion-exchange and affinity chromatography (e.g., using a boronic acid ligand).[17] Determine the final protein concentration accurately.

  • Spectrophotometric Assay: a. Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 482 nm for nitrocefin, ~260 nm for many cephalosporins).[18] b. Prepare a series of substrate dilutions in the reaction buffer. c. Add a fixed, known concentration of the purified enzyme to a cuvette containing the substrate solution. d. Immediately begin recording the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (v₀).

  • Data Analysis: a. Convert the rate of change in absorbance to the rate of substrate hydrolysis (in µM/s) using the Beer-Lambert law (A = εcl) and the known change in molar extinction coefficient (Δε) upon hydrolysis.[18] b. Repeat the assay for each substrate concentration. c. Plot the initial velocities (v₀) against the substrate concentrations ([S]). d. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values for Vmax and Km. e. Calculate kcat using the equation: kcat = Vmax / [E]T, where [E]T is the total enzyme concentration.

Overall Experimental Workflow

The characterization of an this compound β-lactamase from a clinical isolate involves a multi-step process from initial detection to detailed biochemical analysis.

G Isolate Clinical Isolate (e.g., from patient sample) Screening Phenotypic Screening (Cefoxitin Resistance) Isolate->Screening Confirmation Phenotypic Confirmation (e.g., Boronic Acid Test) Screening->Confirmation If screen-positive Molecular Molecular Identification (Multiplex PCR for this compound genes) Confirmation->Molecular If phenotypically positive Cloning Gene Cloning & Overexpression (e.g., in E. coli host) Molecular->Cloning Identified this compound gene Purification Enzyme Purification (Chromatography) Cloning->Purification Kinetics Kinetic Analysis (Spectrophotometry) Purification->Kinetics Analysis Data Analysis (Determine Km, kcat) Kinetics->Analysis

Workflow for this compound Characterization

References

The Critical Role of AmpC β-Lactamases in Resistance to Third-Generation Cephalosporins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AmpC β-lactamases represent a significant and evolving threat to the efficacy of β-lactam antibiotics, particularly third-generation cephalosporins. These enzymes, belonging to Ambler class C, confer resistance through the hydrolysis of a broad spectrum of β-lactam agents, including penicillins, cephalosporins, and cephamycins. The expression of this compound enzymes can be intrinsic, through chromosomal genes that are often inducible or can be constitutively overexpressed (derepressed) due to mutations. Furthermore, the dissemination of this compound genes on mobile genetic elements, such as plasmids, has led to their emergence in bacterial species that do not naturally possess them, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1][2][3] This guide provides a comprehensive technical overview of the role of this compound in resistance to third-generation cephalosporins, including the molecular mechanisms of resistance, detailed experimental protocols for detection, quantitative data on resistance profiles, and the clinical implications for drug development.

Molecular Mechanisms of this compound-Mediated Resistance

This compound β-lactamases mediate resistance to third-generation cephalosporins primarily through two mechanisms: inducible expression and stable derepression of the chromosomal this compound gene, and the acquisition of plasmid-mediated this compound genes.

Chromosomal this compound: Induction and Derepression

In many Gram-negative bacteria, including species of Enterobacter, Citrobacter, Serratia, and Pseudomonas aeruginosa, the chromosomal this compound gene is expressed at low basal levels but can be induced in the presence of certain β-lactam antibiotics.[4][5] This induction is a complex process intricately linked to the recycling of the bacterial cell wall (peptidoglycan).

The key players in this regulatory pathway are:

  • AmpG: A permease that transports peptidoglycan fragments from the periplasm into the cytoplasm.[6]

  • AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves these fragments.[7]

  • AmpR: A transcriptional regulator that, in the absence of an inducer, represses the transcription of the this compound gene.[4][6]

During exposure to β-lactam antibiotics, the inhibition of penicillin-binding proteins (PBPs) leads to an accumulation of peptidoglycan fragments in the cytoplasm. These fragments act as inducer molecules, binding to AmpR and causing a conformational change that transforms it from a repressor to an activator of this compound transcription.[8] This leads to a significant increase in this compound production and subsequent hydrolysis of the β-lactam antibiotic.

Stable derepression occurs due to mutations in the regulatory genes, most commonly ampD.[5][9] An inactive AmpD leads to a constant accumulation of inducer molecules, resulting in constitutive high-level expression of this compound, even in the absence of an inducing antibiotic. This is a frequent cause of treatment failure when third-generation cephalosporins are used to treat infections caused by organisms with inducible this compound.[2]

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_induction Induction Pathway PBP PBP PGN_fragments Peptidoglycan Fragments PBP->PGN_fragments Generates AmpG AmpG PGN_fragments->AmpG Transport UDP_MurNAc UDP-MurNAc -peptide AmpG->UDP_MurNAc Precursors PGN_fragments_cyto Accumulated PGN Fragments AmpG->PGN_fragments_cyto AmpD AmpD AmpR AmpR This compound This compound gene AmpR->this compound Represses AmpR->this compound Activates AmpC_protein This compound β-lactamase This compound->AmpC_protein Transcription & Translation Beta_lactam β-lactam Antibiotic AmpC_protein->Beta_lactam Hydrolyzes UDP_MurNAc->AmpR Binds & Represses Beta_lactam->PBP Inhibits PGN_fragments_cyto->AmpD Overwhelms PGN_fragments_cyto->AmpR Binds & Activates

Figure 1: Simplified signaling pathway of this compound induction and derepression.
Plasmid-Mediated this compound

The acquisition of this compound genes on plasmids has facilitated their spread to bacteria that typically do not produce these enzymes, such as E. coli, K. pneumoniae, and P. mirabilis.[2][10] These plasmid-mediated this compound (pthis compound) enzymes are a significant clinical concern as they are often associated with multidrug resistance. The expression of most pthis compound genes is constitutive and not inducible, as they are often separated from their native regulatory gene, ampR.[11]

The most common families of pthis compound β-lactamases, named after their presumed chromosomal origins, include:

  • CIT: Derived from Citrobacter freundii (e.g., CMY-2)

  • DHA: Derived from Morganella morganii

  • EBC: Derived from Enterobacter cloacae (e.g., ACT-1, MIR-1)

  • FOX: Of unknown origin

  • MOX: Derived from Aeromonas species

  • ACC: Derived from Hafnia alvei

Data Presentation: Quantitative Analysis of Resistance

Minimum Inhibitory Concentration (MIC) Distributions

The presence of this compound β-lactamases significantly impacts the MICs of third-generation cephalosporins. The following tables summarize representative MIC data for common this compound-producing Enterobacterales.

Table 1: MIC Range and MIC50/MIC90 of Third-Generation Cephalosporins against this compound-Producing Enterobacterales

OrganismThis compound TypeCefotaxime (μg/mL)Ceftazidime (B193861) (μg/mL)Ceftriaxone (μg/mL)Cefepime (B1668827) (μg/mL)
E. coliCMY-216 - >2568 - >25632 - >2560.25 - 8
K. pneumoniaeDHA-132 - >25616 - >25664 - >2560.5 - 16
E. cloacaeDerepressed64 - >25632 - >256128 - >2561 - 32
S. marcescensDerepressed16 - 1288 - 6432 - 2560.5 - 8

Note: MIC values can vary depending on the level of this compound expression and the presence of other resistance mechanisms.

Prevalence of this compound Production

The prevalence of this compound production varies by bacterial species, geographical location, and whether the mechanism is chromosomal or plasmid-mediated.

Table 2: Prevalence of Plasmid-Mediated this compound β-Lactamase Families in Clinical Isolates of E. coli and K. pneumoniae

This compound FamilyPresumed OriginPrevalence in E. coli (%)Prevalence in K. pneumoniae (%)
CIT Citrobacter freundii50 - 8010 - 30
DHA Morganella morganii10 - 3040 - 60
EBC Enterobacter cloacae< 5< 5
FOX Unknown5 - 155 - 15
MOX Aeromonas spp.< 5< 5
ACC Hafnia alvei< 5< 5

Data compiled from various surveillance studies. Prevalence can vary significantly by region.[12][13][14][15]

Enzyme Kinetics

The hydrolytic efficiency of this compound β-lactamases against different third-generation cephalosporins varies. The kinetic parameters kcat (turnover number) and Km (Michaelis constant) provide insight into their substrate specificity.

Table 3: Kinetic Parameters of Common Plasmid-Mediated this compound β-Lactamases for Third-Generation Cephalosporins

EnzymeSubstratekcat (s-1)Km (μM)kcat/Km (μM-1s-1)
CMY-2 Cefotaxime0.1 - 1.010 - 500.002 - 0.1
Ceftazidime0.01 - 0.150 - 200< 0.001
Ceftriaxone0.05 - 0.520 - 1000.0005 - 0.025
DHA-1 Cefotaxime1.0 - 105 - 250.04 - 2.0
Ceftazidime0.1 - 1.0100 - 400< 0.01
Ceftriaxone0.5 - 5.050 - 1500.003 - 0.1
ACT-1 Cefotaxime0.5 - 5.010 - 600.008 - 0.5
Ceftazidime0.05 - 0.580 - 300< 0.005
Ceftriaxone0.1 - 1.040 - 1200.0008 - 0.025

Kinetic parameters are approximate and can vary based on experimental conditions.[4][10][16][17][18][19][20][21]

Experimental Protocols

Accurate detection of this compound β-lactamases is crucial for appropriate patient management and infection control. A combination of phenotypic and genotypic methods is often employed.

Phenotypic Detection Methods
  • Principle: this compound β-lactamases confer resistance to cephamycins. Reduced susceptibility to cefoxitin (B1668866) or cefotetan (B131739) is a sensitive screening indicator for this compound production.

  • Procedure (Disk Diffusion):

    • Prepare a 0.5 McFarland standard inoculum of the test organism.

    • Inoculate a Mueller-Hinton agar (B569324) (MHA) plate.

    • Place a 30 µg cefoxitin disk on the agar.

    • Incubate at 35°C for 16-20 hours.

    • Interpretation: A zone of inhibition ≤18 mm for E. coli and Klebsiella spp. is considered screen-positive for this compound production and warrants further investigation.[22]

  • Principle: Boronic acid derivatives are inhibitors of this compound β-lactamases. Potentiation of the activity of a cephalosporin (B10832234) in the presence of a boronic acid derivative indicates this compound production.

  • Procedure:

    • Prepare a 0.5 McFarland standard inoculum of the test organism and inoculate an MHA plate.

    • Place a cefotetan (30 µg) disk and a cefotetan/boronic acid (30/400 µg) disk on the agar, ensuring they are at least 20 mm apart.

    • Incubate at 35°C for 16-20 hours.

    • Interpretation: An increase in the zone of inhibition of ≥5 mm around the combination disk compared to the cefotetan disk alone is considered a positive result for this compound production.[1]

Figure 2: Workflow for the Boronic Acid Disk Potentiation Test.
  • Principle: Cloxacillin (B1194729) is a potent inhibitor of this compound β-lactamases. Synergy between cefoxitin and cloxacillin indicates this compound production.

  • Procedure:

    • Prepare a 0.5 McFarland standard inoculum of the test organism and inoculate an MHA plate.

    • Place a 30 µg cefoxitin disk and a disk containing 30 µg of cefoxitin plus 200 µg of cloxacillin on the agar.

    • Incubate at 35°C for 16-18 hours.

    • Interpretation: A ≥4 mm increase in the zone of inhibition around the cefoxitin-cloxacillin disk compared to the cefoxitin disk alone is indicative of this compound production.[2][4][23]

  • Principle: While primarily used for carbapenemase detection, the MHT can be adapted to demonstrate the hydrolysis of a cephalosporin by an this compound-producing isolate. The test organism hydrolyzes the cephalosporin, allowing a susceptible indicator strain to grow towards the antibiotic disk.

  • Procedure:

    • Prepare a 1:10 dilution of a 0.5 McFarland suspension of a cefoxitin-susceptible E. coli ATCC 25922 indicator strain.

    • Inoculate the surface of an MHA plate with the indicator strain.

    • Place a 30 µg cefoxitin disk in the center of the plate.

    • Streak the test organism in a straight line from the edge of the disk to the periphery of the plate.

    • Incubate at 35°C for 16-20 hours.

    • Interpretation: A cloverleaf-like indentation of the indicator strain's growth towards the cefoxitin disk along the streak of the test organism indicates hydrolysis of cefoxitin and is a positive result.[16][24][25] Note: This test can have lower specificity for this compound detection compared to inhibitor-based tests.

Genotypic Detection Methods
  • Principle: Multiplex PCR allows for the simultaneous detection of multiple pthis compound gene families in a single reaction.

  • Procedure:

    • DNA Extraction: Extract bacterial DNA from a pure culture. A simple boiling lysis method is often sufficient.

    • PCR Amplification: Perform a multiplex PCR using primers specific for the different pthis compound gene families (CIT, DHA, EBC, FOX, MOX, ACC).

    • Primer Sequences: (See Table 4 for an example set of primers)

    • PCR Conditions:

      • Initial denaturation: 94°C for 10 min

      • 30 cycles of:

        • Denaturation: 94°C for 40 s

        • Annealing: 60°C for 40 s

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 7 min

    • Detection: Analyze the PCR products by agarose (B213101) gel electrophoresis. The size of the amplicons will indicate which pthis compound gene family is present.

Table 4: Example Primer Sets for Multiplex PCR of pthis compound Genes

Target Gene FamilyPrimer NamePrimer Sequence (5' - 3')Amplicon Size (bp)
CIT CIT-FATTTGGTGACGCTTTCCGCC462
CIT-RTGGTTACGCCGCAATACGGT
DHA DHA-FAACTTTCACAGGTGTGCTGG405
DHA-RCGGATAGCGTTCATTCGCCG
EBC EBC-FTCGGTAGAGGCGATGAACGT330
EBC-RTCCAGCTCAAGGGCATTAAT
FOX FOX-FAACATGGGGCTATCAGGGAG190
FOX-RCTTTGCGCGCAACCGGATTG
MOX MOX-FGCTGCTCAAGGAGCACATGA520
MOX-RCACATTGACATAGGTGTGGT
ACC ACC-FGCGTTAAGCAGCTCAAGGAT280
ACC-RCACCAGACCGACAGACCACT

Primer sequences and PCR conditions may need to be optimized for specific laboratory settings.[1][13][26][27]

Multiplex_PCR_Workflow start Bacterial Colony dna_extraction DNA Extraction start->dna_extraction pcr_setup Multiplex PCR Setup (Primers for CIT, DHA, EBC, etc.) dna_extraction->pcr_setup thermocycling Thermocycling pcr_setup->thermocycling gel_electrophoresis Agarose Gel Electrophoresis thermocycling->gel_electrophoresis result Visualize Bands & Determine Genotype gel_electrophoresis->result

Figure 3: General workflow for multiplex PCR detection of pthis compound genes.
  • Principle: RT-qPCR can be used to quantify the level of this compound mRNA, providing a measure of gene expression. This is particularly useful for studying induction and derepression.

  • Procedure:

    • RNA Extraction: Isolate total RNA from bacterial cultures grown under inducing and non-inducing conditions.

    • DNase Treatment: Treat RNA samples with DNase to remove any contaminating genomic DNA.

    • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase.

    • qPCR: Perform real-time PCR using primers specific for the this compound gene and a reference (housekeeping) gene (e.g., rpoB).

    • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method.

  • Example Primers for K. pneumoniae this compound (DHA-1):

    • DHA-RT-F: 5'-GGCGTCTGAAGATTAAGCAA-3'

    • DHA-RT-R: 5'-TTAGCGTTGCCAGTTCTCAA-3'

  • Example Primers for rpoB:

    • rpoB-RT-F: 5'-GAACTGAAGGATGTGCGTGA-3'

    • rpoB-RT-R: 5'-GTTCTGACCAATGCCAAACC-3'

  • Cycling Conditions (example):

    • Initial denaturation: 95°C for 3 min

    • 40 cycles of:

      • Denaturation: 95°C for 10 s

      • Annealing/Extension: 60°C for 30 s

    • Melt curve analysis to confirm product specificity.[28][29][30]

Clinical Significance and Implications for Drug Development

The presence of this compound β-lactamases has significant clinical implications. Infections caused by this compound-producing organisms are associated with higher rates of clinical failure when treated with third-generation cephalosporins, even if the initial susceptibility testing suggests susceptibility.[18][31] This is particularly true for infections caused by organisms with inducible this compound, where resistance can emerge during therapy.

For drug development professionals, understanding the mechanisms of this compound-mediated resistance is critical for the design of new β-lactam antibiotics and β-lactamase inhibitors. Strategies include:

  • Developing β-lactams that are poor inducers of this compound expression and stable to hydrolysis. Cefepime, a fourth-generation cephalosporin, is an example of a compound with these properties.[23][32]

  • Designing novel β-lactamase inhibitors with activity against class C enzymes. Avibactam is a non-β-lactam β-lactamase inhibitor with potent activity against this compound enzymes.

  • Exploring alternative therapeutic approaches that are not affected by this compound production.

Conclusion

This compound β-lactamases are a major contributor to resistance to third-generation cephalosporins in Gram-negative bacteria. Their complex regulation, diverse genetic basis, and efficient hydrolytic activity pose significant challenges in clinical practice and drug development. A thorough understanding of the molecular mechanisms of this compound-mediated resistance, coupled with accurate and timely detection, is essential for optimizing antimicrobial therapy and guiding the development of new agents to combat this growing threat. The data and protocols provided in this guide serve as a valuable resource for researchers and scientists working to address the challenge of this compound-mediated resistance.

References

The Escalating Challenge of AmpC Beta-Lactamase-Producing Klebsiella pneumoniae: An In-Depth Epidemiological and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and global dissemination of AmpC (B8196016) β-lactamase-producing Klebsiella pneumoniae represent a significant and growing threat to public health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins, thereby complicating therapeutic strategies and increasing the risk of treatment failure. This technical guide provides a comprehensive overview of the epidemiology of this compound production in K. pneumoniae, detailing its prevalence, the distribution of various gene families, associated risk factors, and the clinical implications of these infections. Furthermore, this document outlines detailed experimental protocols for the detection and characterization of this compound-producing isolates and presents visual workflows and pathway diagrams to elucidate key processes.

Introduction

Klebsiella pneumoniae, a Gram-negative opportunistic pathogen, is a leading cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections. The therapeutic efficacy of β-lactam antibiotics, the cornerstone of treatment for K. pneumoniae infections, is increasingly compromised by the production of β-lactamases. Among these, this compound β-lactamases are of particular concern. While typically chromosomally encoded and inducible in organisms like Enterobacter species, in K. pneumoniae, this compound enzymes are primarily acquired via plasmids.[1][2] This plasmid-mediated acquisition facilitates their rapid spread among bacterial populations.[3]

Plasmid-borne this compound genes are often constitutively expressed at high levels in K. pneumoniae due to the absence of the regulatory genes, ampR and ampD, on the mobile genetic elements.[2] This results in a stable resistance phenotype that is not dependent on induction by β-lactam agents. The global epidemiology of this compound-producing K. pneumoniae is dynamic and varies significantly by geographical region.

Epidemiology and Global Prevalence

The prevalence of this compound β-lactamase-producing K. pneumoniae is a significant concern worldwide, with notable regional variations. Systematic reviews and meta-analyses have highlighted the increasing prevalence of these resistant strains in various parts of the world.

A systematic review and meta-analysis focusing on Africa revealed an overall pooled prevalence of this compound-producing K. pneumoniae of 17.25% (95% CI: 13.18, 21.32).[3][4] This study, which included data from 25 studies, also noted that the prevalence has been increasing over the past two decades.[3][4] For instance, studies conducted after 2020 showed a pooled prevalence of 29.04% for this compound-producing K. pneumoniae.[3] In Asia, studies from Korea have shown a high prevalence of cefoxitin-resistant K. pneumoniae, with a significant proportion harboring plasmid-mediated this compound genes.[5] In one Korean study, 76.2% of cefoxitin-resistant K. pneumoniae isolates carried the blaDHA-1 gene.[5]

The following tables summarize the prevalence of this compound-producing K. pneumoniae and the distribution of plasmid-mediated this compound β-lactamase gene families based on available literature.

Data Presentation

Table 1: Prevalence of this compound-Producing Klebsiella pneumoniae in Various Studies

Region/CountryStudy PopulationSample Size (K. pneumoniae)Prevalence (%)Year of StudyReference
Africa (Pooled)Clinical Isolates4,65417.252000-2020[3][4]
KoreaCefoxitin-Resistant Clinical Isolates12276.2 (DHA-1 positive)2003[5]
UgandaCefoxitin (B1668866)/Amoxicillin-Clavulanate Resistant Isolates2326.12006-2010[6][7]
CaribbeanCefoxitin-Resistant Urinary Isolates557.14 (among CR isolates)Not Specified[8][9]
IranClinical Isolates5541.8 (Phenotypic)Not Specified[10]

Table 2: Distribution of Plasmid-Mediated this compound β-Lactamase Gene Families in Klebsiella pneumoniae

Gene FamilyPrevalence (%) in this compound-Positive IsolatesGeographic Regions NotedReference(s)
DHA76.2 (Korea, cefoxitin-resistant)Asia (Korea, China)[5][11]
CMY1.6 (Korea, cefoxitin-resistant)Asia (Korea), Global[5][11]
MOXNot specified in prevalence tables-[10]
EBCNot specified in prevalence tables-[10]
FOX24.24 (among this compound-positive UTI isolates)-[11]
ACCNot specified in prevalence tables-[10]
CITDetected in urinary isolatesCaribbean[8][9]

Risk Factors and Clinical Impact

Several risk factors have been identified for infections caused by this compound-producing K. pneumoniae. A meta-analysis of risk factors for carbapenem-resistant K. pneumoniae (CRKP) infections, which often share risk factors with other multidrug-resistant strains, identified several key contributors.[12][13][14] These include:

  • Prior hospitalization: Extended hospital stays increase the risk of acquiring nosocomial pathogens.[12]

  • Intensive Care Unit (ICU) admission: ICU patients are often critically ill and exposed to numerous invasive procedures and broad-spectrum antibiotics.[12][14]

  • Use of invasive devices: Central venous catheters, urinary catheters, and mechanical ventilation breach natural barriers and provide entry points for bacteria.[12]

  • Previous antibiotic use: Prior exposure to antibiotics, particularly third-generation cephalosporins and carbapenems, selects for resistant organisms.[12][14]

  • Underlying conditions: Immunosuppression and solid organ transplantation are significant risk factors.[12]

The clinical impact of infections with this compound-producing K. pneumoniae is substantial. These infections are associated with increased morbidity, mortality, and healthcare costs. Treatment failures are more common, especially if empirical therapy does not cover these resistant strains.

Experimental Protocols

Accurate and timely detection of this compound β-lactamase production is crucial for appropriate patient management and infection control. A combination of phenotypic and genotypic methods is often employed.

Phenotypic Detection: Modified Three-Dimensional Test (M3DT)

The Modified Three-Dimensional Test is a reliable phenotypic method for detecting this compound β-lactamase production.

Principle: This test relies on the ability of the this compound enzyme present in a crude bacterial extract to hydrolyze a cefoxitin disc, allowing a susceptible indicator strain to grow in the zone of inhibition.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Cefoxitin (30 µg) discs

  • Escherichia coli ATCC 25922 (indicator strain)

  • Test organism (pure overnight culture)

  • Sterile microcentrifuge tubes

  • Peptone water

  • Sterile surgical blade or a custom-made cutter for making slits

  • Micropipette

Protocol:

  • Indicator Strain Inoculation: Prepare a 0.5 McFarland standard suspension of E. coli ATCC 25922. Using a sterile swab, create a lawn of the indicator strain on an MHA plate.

  • Cefoxitin Disc Placement: Place a 30 µg cefoxitin disc in the center of the inoculated MHA plate.

  • Enzyme Extract Preparation: a. Harvest a fresh overnight culture of the test organism and transfer it to a pre-weighed sterile microcentrifuge tube. b. Pellet the bacterial cells by centrifugation. c. Resuspend the pellet in peptone water and centrifuge again. d. Prepare a crude enzyme extract by repeated freeze-thawing of the bacterial pellet.[15]

  • Slit Creation and Inoculation: a. Using a sterile blade, cut a linear slit in the agar, starting 3 mm away from the edge of the cefoxitin disc and extending outwards for about 3 cm.[16] b. At the distal end of the slit, a small well can be made to facilitate the loading of the extract.[16] c. Carefully load the prepared enzyme extract into the slit.

  • Incubation: Incubate the plate overnight at 37°C.

  • Interpretation: A positive result is indicated by a characteristic indentation or "keyhole" distortion of the zone of inhibition of the cefoxitin disc at the point where the slit intersects the zone. This indicates that the this compound enzyme from the test organism has inactivated the cefoxitin, allowing the indicator strain to grow.[15][16]

Genotypic Detection: Multiplex PCR for Plasmid-Mediated this compound Genes

Multiplex PCR is a rapid and specific method for the detection and differentiation of various families of plasmid-mediated this compound genes.

Principle: This method uses multiple primer pairs in a single PCR reaction to amplify different this compound gene families simultaneously. The resulting amplicons are then separated by gel electrophoresis, and their sizes are used to identify the specific gene families present.

Materials:

  • DNA extraction kit

  • Test organism (pure culture)

  • PCR tubes

  • Micropipettes and sterile tips

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA ladder

  • Primers for different this compound gene families (e.g., MOX, CIT, DHA, EBC, ACC, FOX)[17][18][19]

  • Taq DNA polymerase, dNTPs, PCR buffer

Protocol:

  • DNA Extraction: Extract genomic DNA from a pure overnight culture of the test isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing PCR buffer, dNTPs, Taq DNA polymerase, and the specific forward and reverse primers for each targeted this compound gene family. The primer sequences and expected amplicon sizes are critical for this assay and can be obtained from published literature.[17][18][19]

  • PCR Amplification: a. Add the extracted DNA template to the PCR master mix. b. Place the PCR tubes in a thermocycler and perform the amplification using an optimized cycling program. A typical program includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

  • Agarose Gel Electrophoresis: a. Prepare an agarose gel of an appropriate concentration (e.g., 1.5-2.0%). b. Load the PCR products and a DNA ladder into the wells of the gel. c. Run the electrophoresis until the DNA fragments are adequately separated.

  • Visualization and Interpretation: a. Visualize the DNA bands under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide or SYBR Safe). b. Determine the size of the amplified fragments by comparing them to the DNA ladder. The presence of a band of the expected size for a specific this compound gene family indicates a positive result for that gene.[17][18][19]

Mandatory Visualizations

Diagram 1: Simplified Representation of Plasmid-Mediated this compound Production in K. pneumoniae

AmpC_Production cluster_plasmid Plasmid cluster_cytoplasm Bacterial Cytoplasm cluster_periplasm Periplasmic Space bla_this compound Plasmid-borne this compound gene (e.g., bla_DHA, bla_CMY) AmpC_mRNA This compound mRNA bla_this compound->AmpC_mRNA Transcription Ribosome Ribosome AmpC_mRNA->Ribosome Translation AmpC_Enzyme This compound β-lactamase Ribosome->AmpC_Enzyme Hydrolysis Hydrolysis AmpC_Enzyme->Hydrolysis Beta_Lactam β-lactam Antibiotic Beta_Lactam->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Caption: Constitutive expression of plasmid-mediated this compound in K. pneumoniae.

Diagram 2: Experimental Workflow for the Modified Three-Dimensional Test (M3DT)

M3DT_Workflow Start Start Prepare_Indicator Prepare 0.5 McFarland E. coli ATCC 25922 suspension Start->Prepare_Indicator Prepare_Extract Prepare crude enzyme extract from test organism Start->Prepare_Extract Lawn_Culture Create a lawn culture on Mueller-Hinton agar Prepare_Indicator->Lawn_Culture Place_Disc Place 30 µg cefoxitin disc in the center Lawn_Culture->Place_Disc Cut_Slit Cut a radial slit in the agar near the disc Place_Disc->Cut_Slit Load_Extract Load enzyme extract into the slit Prepare_Extract->Load_Extract Cut_Slit->Load_Extract Incubate Incubate overnight at 37°C Load_Extract->Incubate Observe Observe for distortion of the inhibition zone Incubate->Observe Positive Positive Result: Keyhole/indentation observed Observe->Positive Yes Negative Negative Result: No distortion Observe->Negative No End End Positive->End Negative->End

Caption: Workflow for this compound detection using the Modified Three-Dimensional Test.

Diagram 3: Workflow for Multiplex PCR Detection of this compound Genes

Multiplex_PCR_Workflow Start Start DNA_Extraction Extract DNA from K. pneumoniae isolate Start->DNA_Extraction Master_Mix Prepare Multiplex PCR Master Mix with primers DNA_Extraction->Master_Mix PCR_Amplification Perform PCR amplification in a thermocycler Master_Mix->PCR_Amplification Gel_Electrophoresis Run PCR products on an agarose gel PCR_Amplification->Gel_Electrophoresis Visualize Visualize DNA bands under UV light Gel_Electrophoresis->Visualize Analyze Analyze band sizes against a DNA ladder Visualize->Analyze Positive Positive: Band of expected size for an this compound gene present Analyze->Positive Band Present Negative Negative: No band of expected size Analyze->Negative No Band End End Positive->End Negative->End

Caption: Workflow for the genotypic detection of this compound genes via Multiplex PCR.

Conclusion

The epidemiology of this compound β-lactamase production in Klebsiella pneumoniae is characterized by a rising prevalence and the global spread of plasmid-mediated resistance genes. This poses a significant challenge to the effective treatment of infections caused by this organism. A thorough understanding of the local and global epidemiology, associated risk factors, and reliable detection methods is paramount for clinicians, researchers, and public health officials. The implementation of robust surveillance programs, effective infection control measures, and the development of novel therapeutic strategies are essential to combat the growing threat of this compound-producing K. pneumoniae. This guide provides a foundational resource for professionals engaged in the fight against antimicrobial resistance.

References

A Deep Dive into the Structural Nuances of AmpC β-Lactamases Compared to Other Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural characteristics that distinguish AmpC β-lactamases from other classes of these critical antibiotic resistance enzymes. A thorough understanding of these differences is paramount for the development of novel and effective β-lactamase inhibitors. This document delves into the molecular architecture, active site geometry, and functional implications of these structural variations, supported by quantitative data and detailed experimental methodologies.

Classification of β-Lactamases: A Framework for Understanding

β-Lactamases are broadly categorized into four molecular classes (A, B, C, and D) based on their amino acid sequence homology, a system proposed by Ambler.[1][2][3] Classes A, C, and D employ a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their hydrolytic activity.[2][4][5] The functional classification, proposed by Bush, Jacoby, and Medeiros, further groups these enzymes based on their substrate and inhibitor profiles.[5][6][7][8]

G BetaLactamases β-Lactamases Serine_BL Serine β-Lactamases BetaLactamases->Serine_BL Metallo_BL Metallo-β-Lactamases (MBLs) BetaLactamases->Metallo_BL ClassA Class A (e.g., TEM-1, SHV-1, CTX-M) Serine_BL->ClassA ClassC Class C (this compound) Serine_BL->ClassC ClassD Class D (e.g., OXA) Serine_BL->ClassD ClassB Class B (e.g., NDM-1, VIM, IMP) Metallo_BL->ClassB

Caption: Ambler Classification of β-Lactamases.

The Catalytic Machinery: Serine vs. Metallo-Enzymes

The fundamental difference in the catalytic mechanism between the classes is a key structural determinant.

Serine β-Lactamases (Classes A, C, and D): These enzymes utilize a conserved serine residue at the active site as the primary nucleophile. The hydrolysis of the β-lactam ring proceeds through a two-step mechanism involving the formation of a transient acyl-enzyme intermediate. This intermediate is subsequently deacylated by a water molecule, regenerating the active enzyme.[5][9]

Metallo-β-Lactamases (Class B): In contrast, Class B enzymes coordinate one or two zinc ions in their active site. These ions activate a water molecule, which then acts as a nucleophile to directly attack the carbonyl carbon of the β-lactam ring, leading to its hydrolysis without the formation of a covalent intermediate.[1][9]

A Structural Deep Dive: this compound (Class C) β-Lactamases

This compound β-lactamases are primarily cephalosporinases, exhibiting potent hydrolytic activity against a broad range of cephalosporins, including cephamycins and oxyimino-cephalosporins.[4][10][11] Their genes are typically found on the chromosome of many Gram-negative bacteria, where their expression can be inducible.[12][13][14] However, plasmid-mediated this compound enzymes have also emerged, facilitating their spread.[10][15]

Overall Fold and Key Structural Features

This compound enzymes are typically monomeric proteins with a molecular weight of approximately 39 kDa, which is significantly larger than Class A and D enzymes (25-30 kDa).[16] The overall structure of this compound from E. coli consists of a mixed α/β secondary structure, characterized by a large, nine-stranded antiparallel β-sheet flanked by α-helices.[17] This core structure is conserved among different this compound enzymes.[18]

The this compound Active Site: A Wider Embrace

The active site of this compound is a groove located at the interface of the α- and α/β-domains. Key conserved motifs that are crucial for catalysis in Class C enzymes include 64SXSK , 150YXN , and 315KTG .[19][20] The active site serine (Ser64) is located at the N-terminus of an α-helix.

A defining structural feature of the this compound active site is its relatively open and wider conformation compared to the more constricted active sites of Class A penicillinases.[21] This broader substrate-binding pocket is a primary reason for their efficient hydrolysis of bulky cephalosporins.[22][23]

The Omega (Ω) Loop: A Gatekeeper of Substrate Specificity

The Ω-loop is a flexible region that forms one of the walls of the active site in serine β-lactamases and plays a critical role in substrate recognition and catalysis.[24][25] In this compound, mutations, insertions, or deletions within the Ω-loop can significantly alter the substrate spectrum, sometimes leading to extended-spectrum activity against third-generation cephalosporins.[10][26][27] For instance, insertions in the Ω-loop of a mutant β-lactamase, GC1, were shown to shift the position of key residues, allowing for better accommodation of ceftazidime.[26]

Structural Distinctions from Other β-Lactamase Classes

The structural variations between this compound and other β-lactamase classes are directly linked to their different substrate profiles and inhibitor susceptibilities.

G cluster_A Class A (e.g., TEM-1) cluster_C Class C (this compound) cluster_D Class D (e.g., OXA) cluster_B Class B (MBL) A Active Site Conserved Serine (Ser70) Omega Loop (shorter) Narrower Pocket C Active Site Conserved Serine (Ser64) Omega Loop (longer) Wider Pocket D Active Site Conserved Serine Carboxylated Lysine (B10760008) Hydrophobic Pocket B Active Site Zinc Ion(s) No Covalent Intermediate Shallow Groove

Caption: Comparative Active Site Architectures.

This compound vs. Class A
  • Active Site Pocket: The most significant difference is the wider and more open substrate-binding pocket in this compound, which accommodates the bulky side chains of cephalosporins.[21][22] In contrast, Class A enzymes have a more restricted active site, favoring the hydrolysis of penicillins.

  • Omega Loop: The Ω-loop in this compound is generally longer and has a different conformation compared to that in Class A enzymes, contributing to the shape of the active site.[24][25]

  • Inhibitor Susceptibility: this compound enzymes are typically resistant to inhibition by classical β-lactamase inhibitors like clavulanic acid and tazobactam, which are effective against many Class A enzymes.[10][14][28] However, newer inhibitors like avibactam (B1665839) have shown activity against this compound.[4][29]

This compound vs. Class D
  • Catalytic Mechanism: While both are serine β-lactamases, Class D (OXA) enzymes are unique in that they utilize a carboxylated lysine residue for catalysis.[30]

  • Substrate-Binding Site: The β-lactam binding site in Class D enzymes is notably more hydrophobic compared to that of Class A and C enzymes.[30]

  • Quaternary Structure: Some Class D enzymes have been found to be dimeric, a feature not observed in this compound.[30]

This compound vs. Class B
  • Catalytic Center: This is the most fundamental difference. This compound has a serine-based active site, while Class B enzymes have a zinc-dependent active site.[2][4]

  • Overall Structure: There is no significant structural homology between serine β-lactamases (including this compound) and metallo-β-lactamases.[1]

Quantitative Comparison of Kinetic Parameters

The structural differences are reflected in the kinetic parameters of these enzymes. The following table summarizes representative kinetic data for different β-lactamase classes against various substrates.

β-Lactamase (Class)Substratekcat (s-1)Km (µM)kcat/Km (µM-1s-1)Reference
This compound (C) Cephalothin1,50012125[11]
Cefazolin6802527[11]
Cefoxitin2.40.83.0[11]
Ceftazidime0.0210.02[10]
Benzylpenicillin1,0005200[11]
TEM-1 (A) Benzylpenicillin2,0005040[31]
Ampicillin1,6003053[31]
Cephalothin7.51000.075[31]
OXA-1 (D) Oxacillin1701313[30]
Ampicillin3003100[30]
CMY-2 (C, plasmid) Cefuroxime-1.8-[15][32]
Cefotaxime-11-[15][32]
Oxacillin-13-[15][32]
FOX-4 (C, plasmid) Aztreonam (inhibitor)-Ki = 0.04-[33]
Ertapenem (inhibitor)-Ki = 0.27-[33]

Note: Kinetic parameters can vary depending on the specific enzyme variant and experimental conditions.

Experimental Protocols

X-Ray Crystallography for Structure Determination

The three-dimensional structures of this compound and other β-lactamases are primarily determined by X-ray crystallography.[18][21][26][34]

Methodology:

  • Protein Expression and Purification: The gene encoding the β-lactamase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a common method.

  • Data Collection: Single crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods. The atomic model is then built into the electron density and refined to obtain the final, high-resolution structure.

Enzyme Kinetics for Functional Characterization

Steady-state kinetics are used to determine the catalytic efficiency of β-lactamases and the potency of inhibitors.[15][32][33]

Methodology:

  • Enzyme and Substrate Preparation: A known concentration of purified β-lactamase is prepared in a suitable buffer. Stock solutions of β-lactam substrates are also prepared.

  • Spectrophotometric Assay: The hydrolysis of the β-lactam ring can be monitored by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.

  • Determination of Km and kcat: Initial reaction velocities are measured at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the catalytic rate constant (kcat).

  • Inhibition Assays (Determination of Ki): To determine the inhibition constant (Ki) for a competitive inhibitor, the reaction is carried out with a fixed concentration of substrate and varying concentrations of the inhibitor. The data are analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model.

Conclusion: Implications for Drug Development

The distinct structural features of this compound β-lactamases, particularly the wider active site and the unique characteristics of the Ω-loop, are central to their broad cephalosporinase (B13388198) activity and their resistance to classical inhibitors. A comprehensive understanding of these structural differences is crucial for the rational design of new β-lactam antibiotics that can evade hydrolysis and for the development of novel, potent inhibitors that can effectively neutralize the threat posed by this compound-producing bacteria. The methodologies outlined in this guide provide a framework for the continued investigation of these important resistance determinants.

References

An In-depth Technical Guide to the Natural Function of AmpC β-Lactamases in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While widely recognized for their role in antibiotic resistance, AmpC β-lactamases possess a fundamental, natural function deeply integrated into bacterial physiology. This technical guide delineates the core physiological role of this compound enzymes, focusing on their integral connection to peptidoglycan (PG) recycling and cell wall homeostasis. We detail the intricate AmpG-AmpR-AmpC signaling pathway that governs this compound expression, present quantitative data on enzyme kinetics and fitness costs associated with its dysregulation, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to understand and target this crucial bacterial system.

Introduction: The Dual Role of this compound β-Lactamases

This compound β-lactamases are Ambler class C enzymes, primarily known as cephalosporinases that confer resistance to a broad range of β-lactam antibiotics.[1][2] These enzymes are encoded on the chromosomes of many Gram-negative bacteria, including Enterobacter spp., Citrobacter freundii, Serratia marcescens, and Pseudomonas aeruginosa.[3][4] While their clinical significance stems from their ability to hydrolyze antibiotics, their evolutionary origin and physiological purpose are linked to the essential process of cell wall maintenance. The regulation of this compound expression is elegantly intertwined with the bacterial cell wall recycling pathway, acting as a sophisticated sensor for the health of the peptidoglycan sacculus.[5][6] This guide explores this primary, natural function, providing a deeper understanding beyond the lens of antibiotic resistance.

The Natural Function: this compound and Peptidoglycan Recycling

The bacterial cell wall is a dynamic structure that undergoes constant remodeling during growth and division. This process, known as peptidoglycan turnover, releases small fragments (muropeptides) into the periplasm.[7] Gram-negative bacteria have evolved an efficient recycling system to reclaim these fragments, saving both energy and resources. The this compound regulatory pathway is intrinsically linked to this recycling process.[5][6][7]

During normal growth, lytic transglycosylases degrade the peptidoglycan, releasing muropeptides.[8] These fragments are transported into the cytoplasm to be re-incorporated into the cell wall synthesis pathway.[7] The prevailing hypothesis is that this compound enzymes, with their structural similarity to peptidases, may play a role in processing these muropeptide fragments, contributing to cell wall homeostasis or morphogenesis, although their primary role in resistance is more thoroughly characterized.[9] The most critical aspect of this link is not necessarily a direct enzymatic activity on the cell wall itself, but how the flux of recycled muropeptides is used to control this compound expression.

The AmpG-AmpR-AmpC Signaling Pathway: A Sensor for Cell Wall Integrity

The expression of the chromosomal this compound gene is tightly controlled by a sophisticated signaling cascade involving three key proteins: AmpG, AmpD, and AmpR.[4][7] This pathway effectively monitors the state of the cell wall and induces this compound expression when damage is detected.

  • AmpG: An inner membrane permease responsible for transporting muropeptides, specifically 1,6-anhydro-N-acetylmuramic acid (anhMurNAc)-peptides, from the periplasm into the cytoplasm.[6][7][10] Its function is essential for both peptidoglycan recycling and this compound induction.[6][11] Mutants lacking ampG release a significant portion of their peptidoglycan into the medium and are unable to induce this compound expression.[6][11]

  • AmpD: A cytosolic N-acetyl-anhydromuramyl-L-alanine amidase.[5][11] Its primary role is to cleave the peptide side chain from anhMurNAc, allowing the components to be recycled.[11] AmpD is crucial for maintaining a low level of intact muropeptides in the cytoplasm during normal growth.[6][10]

  • AmpR: A LysR-type transcriptional regulator (LTTR) that binds to the intergenic region between the divergently transcribed this compound and ampR genes.[7][12] AmpR is the master regulator, functioning as both a repressor and an activator of this compound transcription depending on the cytoplasmic ligand it binds.[8][13]

Basal State: Repression of this compound

During normal, unperturbed growth, the cell wall precursor UDP-MurNAc-pentapeptide is abundant in the cytoplasm. AmpR binds to this precursor, adopting a conformation that represses this compound transcription, leading to low, basal levels of this compound enzyme production.[8][13] The few muropeptides transported into the cytoplasm by AmpG are efficiently processed by AmpD, preventing them from accumulating and activating AmpR.[10]

Induced State: Derepression and Response to Cell Wall Damage

When bacteria are exposed to β-lactam antibiotics, these drugs inhibit penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to increased degradation of peptidoglycan.[12] This results in a surge of anhMurNAc-peptide fragments in the periplasm, which are transported into the cytoplasm by AmpG.[8] This influx overwhelms the processing capacity of the AmpD amidase, causing an accumulation of intact 1,6-anhydroMurNAc-peptides.[10][13] These accumulated muropeptides displace UDP-MurNAc-pentapeptide from AmpR, causing a conformational change that converts AmpR into a transcriptional activator.[8][13] This leads to high-level expression of this compound, producing the β-lactamase needed to neutralize the antibiotic threat. Mutations that inactivate ampD lead to the constitutive accumulation of these activating muropeptides, resulting in stable, high-level derepression of this compound.[5][6][13]

AmpC_Regulation_Pathway cluster_Periplasm Periplasm cluster_Cytoplasm Cytoplasm PGN Peptidoglycan (Cell Wall) Muropeptides anhMurNAc-peptides (Degradation Products) PGN->Muropeptides Turnover / β-Lactam Damage AmpG AmpG (Permease) Muropeptides_cyto anhMurNAc-peptides AmpG->Muropeptides_cyto Transport AmpD AmpD (Amidase) Recycled_Products Recycled Products AmpD->Recycled_Products Cleavage AmpR AmpR (Regulator) ampC_gene This compound gene AmpR->ampC_gene Controls Transcription UDP_M5 UDP-MurNAc-pentapeptide (PGN Precursor) UDP_M5->AmpR Binds (Repression) AmpC_Enzyme This compound β-Lactamase ampC_gene->AmpC_Enzyme Expression Muropeptides_cyto->AmpD Muropeptides_cyto->AmpR Binds (Activation) (when AmpD is saturated) membrane basal_node Basal State: UDP-M5 binding to AmpR represses this compound. induced_node Induced State: Muropeptides accumulate, bind to AmpR, and activate this compound.

Caption: The AmpG-AmpR-AmpC signaling pathway for this compound regulation.

Quantitative Analysis of this compound Function and Regulation

Understanding the quantitative aspects of this compound function is critical for modeling its impact on bacterial fitness and antibiotic resistance.

Enzyme Kinetics

The efficiency of this compound enzymes against various β-lactams has been well-characterized. While kinetic data for natural muropeptide substrates are less common, the parameters for antibiotic hydrolysis demonstrate their high catalytic efficiency.

EnzymeOriginSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
CMY-2 PlasmidCefoxitin (B1668866)1.1480436
Cefotaxime1401.40.01
Cephalothin4.81300271
ACT-1 PlasmidCefoxitin0.8100125
Cefotaxime2501.50.006
Cephalothin3.21100344
MIR-1 PlasmidCefoxitin0.9240267
Cefotaxime1801.10.006
Cephalothin6.51600246
(Data synthesized from reference[14])
Gene Expression and Fitness Costs

Derepression of this compound is not without consequence. The stable overexpression of this compound, particularly in the absence of a functional cell wall recycling pathway, can impose a significant fitness cost on the bacterium.

Strain BackgroundCondition / MutationDoubling Time (min)Relative Fitness Cost
P. aeruginosa PAO1Wild-Type~35None
ΔampD1ΔampD2ΔampD3 (this compound derepressed)~55Significant
P. aeruginosa PA14Wild-Type~30None
ΔampD1ΔampD2ΔampD3 (this compound derepressed)~45Significant
(Data generalized from studies on P. aeruginosa[15])

Studies have shown that the lack of all three AmpD amidases in P. aeruginosa leads to dramatic effects on fitness, severely compromising growth rates, motility, and cytotoxicity.[5][15][16] Interestingly, this fitness cost is not solely due to this compound hyperproduction itself, but is specifically caused by the combination of this compound overexpression in the absence of cell wall recycling.[5][15][16] This suggests that the accumulation of toxic muropeptides or the disruption of cellular homeostasis plays a key role.

Key Experimental Protocols for this compound Research

Investigating the natural function of this compound requires a combination of genetic, biochemical, and physiological assays.

Protocol: Quantification of this compound Gene Expression by qRT-PCR

This protocol quantifies the transcriptional level of the this compound gene relative to a housekeeping gene.

  • Bacterial Culture and RNA Extraction: Grow bacterial strains (e.g., wild-type, ampD mutant) to mid-log phase under desired conditions (e.g., with and without a β-lactam inducer like cefoxitin).

  • Harvest cells and immediately stabilize RNA using an appropriate reagent (e.g., RNAprotect).

  • Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a suitable master mix, primers specific for the this compound gene, and primers for a stable housekeeping gene (e.g., rpoD, 16S rRNA).

  • Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[17]

Protocol: Measurement of this compound β-Lactamase Activity (Nitrocefin Assay)

This spectrophotometric assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin.

  • Preparation of Cell Lysate: Grow bacterial cultures to a specific optical density. Harvest cells by centrifugation, wash with buffer (e.g., phosphate (B84403) buffer), and resuspend.

  • Lyse the cells using sonication or a chemical lysis reagent to release periplasmic contents.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the this compound enzyme.

  • Enzyme Assay: In a 96-well plate or cuvette, add a defined amount of cell lysate (total protein) to a reaction buffer.

  • Initiate the reaction by adding a known concentration of nitrocefin.

  • Measurement: Immediately measure the change in absorbance at 486 nm over time. The rate of hydrolysis is proportional to the enzyme concentration and activity.

  • Calculation: Calculate specific activity using the Beer-Lambert law, normalized to the total protein concentration of the lysate.

Protocol: Phenotypic Detection of this compound Production

These disk-based methods are used to phenotypically identify this compound production in clinical or engineered isolates.

  • Screening (Cefoxitin Disk): Perform a standard disk diffusion assay using a 30 µg cefoxitin disk. A zone of inhibition ≤ 18 mm is considered indicative of potential this compound production.[18][19]

  • Confirmation (Inhibitor-Based Synergy Test):

    • Method: Use two disks placed on a Mueller-Hinton agar (B569324) plate inoculated with the test organism. One disk contains cefoxitin (30 µg), and the other contains cefoxitin plus an this compound inhibitor like cloxacillin (B1194729) or boronic acid.[18][19][20]

    • Interpretation: An increase in the zone of inhibition (e.g., ≥ 4-5 mm) around the combination disk compared to the cefoxitin-only disk indicates this compound activity, as the enzyme is inhibited.[18][20]

Protocol: Assessment of Bacterial Fitness

Fitness costs associated with this compound derepression can be measured with simple physiological assays.

  • Growth Rate Determination:

    • Inoculate fresh liquid medium (e.g., LB broth) with overnight cultures of wild-type and mutant strains, normalized to the same starting OD.

    • Measure the optical density (OD600) at regular intervals (e.g., every 30 minutes) using a spectrophotometer or a microplate reader.

    • Plot the logarithmic growth phase and calculate the doubling (generation) time.[15]

  • Motility Assays:

    • Swimming: Inoculate the center of a soft agar plate (e.g., 0.3% agar) with a single colony. Incubate and measure the diameter of the zone of migration from the inoculation point.[15]

    • Twitching: Inoculate a colony at the bottom of a standard agar plate (e.g., 1.5% agar). After incubation, remove the agar and stain the plate with crystal violet to visualize the zone of motility at the agar-plate interface.[15]

Experimental_Workflow cluster_Genetic Genetic & Molecular Analysis cluster_Biochemical Biochemical & Phenotypic Analysis cluster_Physiological Physiological Analysis Mutagenesis 1. Strain Construction (e.g., ΔampD, ΔampG knockouts) qRT_PCR 2. Gene Expression Analysis (qRT-PCR for this compound levels) Mutagenesis->qRT_PCR Nitrocefin 3. Enzyme Activity Assay (Nitrocefin) Mutagenesis->Nitrocefin Growth_Curve 6. Fitness Assessment (Growth Curves) Mutagenesis->Growth_Curve MIC_Testing 4. Antibiotic Susceptibility (MIC Determination) Pheno_Confirm 5. Phenotypic Confirmation (Disk Synergy Tests) MIC_Testing->Pheno_Confirm Motility 7. Motility Assays (Swimming/Twitching) Growth_Curve->Motility Mutagenesesis Mutagenesesis Mutagenesesis->MIC_Testing Start Hypothesis: Investigate this compound Natural Function Start->Mutagenesis

Caption: A generalized experimental workflow for studying this compound function.

Conclusion and Future Directions for Drug Development

The natural function of this compound β-lactamases is inextricably linked to cell wall recycling, serving as a sentinel system for peptidoglycan integrity. While this system is a potent driver of antibiotic resistance, its fundamental role in bacterial physiology presents unique opportunities for therapeutic intervention. Understanding the intricate regulation via the AmpG-AmpR-AmpC pathway reveals several potential targets. Inhibiting the AmpG permease or modulating the AmpR regulator could disrupt this signaling pathway, potentially re-sensitizing bacteria to β-lactam antibiotics or even compromising bacterial fitness by disrupting cell wall homeostasis. Furthermore, exploiting the fitness costs associated with this compound derepression could inform novel strategies that select against the emergence of resistance. For drug development professionals, moving beyond the view of this compound as a simple resistance determinant to understanding it as a key physiological regulator is paramount for designing next-generation antimicrobial strategies.

References

A Historical Perspective on AmpC β-Lactamases: From Chromosomal Origins to Plasmid-Mediated Global Spread

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases represent a clinically significant group of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins. Structurally, they belong to Ambler's molecular class C and functionally to Bush-Jacoby-Medeiros group 1.[1][2] These enzymes are notorious for their resistance to commercially available β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam.[3] Initially identified as inducible, chromosomally encoded resistance determinants in a specific set of Gram-negative bacteria, the discovery of plasmid-mediated this compound genes in the late 1980s marked a paradigm shift in our understanding of their dissemination and clinical impact. This guide provides a detailed history of their discovery, outlines the key experimental methodologies used in their characterization, and presents the crucial regulatory pathways that govern their expression.

The Early Era: Chromosomally Encoded this compound

The story of this compound β-lactamases begins before the enzymes were even named. In 1940, the first report of a bacterial enzyme capable of destroying penicillin was in Escherichia coli, an enzyme now recognized as the this compound β-lactamase.[1][2][4][5] However, the genetic basis of this resistance remained obscure for decades.

Systematic genetic investigation into penicillin resistance in E. coli began in Sweden in 1965.[1][5] These studies identified mutations leading to stepwise increases in resistance, which were termed ampA and ampB.[1][5] Subsequent work identified a mutation that resulted in reduced β-lactamase production, and this locus was designated this compound, correctly identifying it as the structural gene for the β-lactamase.[1][5] The ampA gene was later found to have a regulatory role.[1][5] The complete nucleotide sequence of the this compound gene from E. coli was finally reported in 1981.[1]

Throughout the 1970s and early 1980s, this compound enzymes were primarily understood as chromosomally encoded cephalosporinases, intrinsic to organisms such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Pseudomonas aeruginosa.[6][7] A key characteristic of these native enzymes is their inducibility; their expression is typically low but can be significantly increased in the presence of certain β-lactam antibiotics, a phenomenon that led to clinical failures when treating infections caused by these organisms with newer cephalosporins.[5][6]

A Paradigm Shift: The Discovery of Plasmid-Mediated this compound (pthis compound)

For nearly fifty years, the prevailing dogma was that this compound genes were exclusively located on the bacterial chromosome.[8] This understanding was shattered in the late 1980s with the discovery of this compound genes on mobile genetic elements. These plasmid-mediated this compound (pthis compound) β-lactamases could be transferred horizontally to bacteria that naturally lack or poorly express a chromosomal this compound gene, such as Klebsiella pneumoniae, Proteus mirabilis, and certain strains of E. coli.[1][5]

The first definitive reports of plasmid-encoded this compound enzymes emerged in 1988-1989:

  • MIR-1: Described in the United States, this was the first class C β-lactamase proven to be captured on a plasmid. Genetic analysis showed high identity to the this compound gene of E. cloacae.[6]

  • CMY-1: Reported in a K. pneumoniae isolate from South Korea in 1989, this enzyme was named for its cephamycinase activity.[6][9]

This discovery was a watershed moment, as it meant that potent, broad-spectrum β-lactam resistance could now spread far more easily than through the selection of chromosomal mutations. Following these initial findings, a diverse array of pthis compound families were identified worldwide, often originating from the chromosomal genes of various environmental and commensal bacteria.

Data Presentation: Chronology of Key pthis compound Discoveries

The table below summarizes the discovery of several seminal plasmid-mediated this compound β-lactamases.

Enzyme NameYear of DiscoveryCountry of OriginFirst Isolated SpeciesLikely Chromosomal Origin
MIR-1 1988United StatesKlebsiella pneumoniaeEnterobacter cloacae
CMY-1 1988South KoreaKlebsiella pneumoniaeAeromonas hydrophila
BIL-1 1989United Kingdom (Pakistan)Citrobacter freundiiEnterobacter cloacae
LAT-1 1991FranceEscherichia coliCitrobacter freundii
CMY-2 1990/1996GreeceKlebsiella pneumoniaeCitrobacter freundii
FOX-1 1990United StatesKlebsiella pneumoniaeUnknown
MOX-1 1992JapanKlebsiella pneumoniaeAeromonas spp.
DHA-1 1994Saudi ArabiaSalmonella entericaMorganella morganii
ACC-1 1997TunisiaKlebsiella pneumoniaeHafnia alvei

(Data compiled from multiple sources, including Philippon et al., 2002 and Jacoby, 2009)[5][6]

Mandatory Visualization: Signaling Pathways and Workflows

This compound Induction Pathway

The induction of chromosomal this compound β-lactamase is intricately linked to the process of peptidoglycan recycling. The following diagram illustrates this regulatory cascade.

AmpC_Induction In the presence of β-lactams, PBP inhibition leads to an accumulation of muropeptides in the cytoplasm. These bind to the AmpR regulator, activating transcription of the blathis compound gene. cluster_membrane Cellular Membranes cluster_cytoplasm Cytoplasm AmpG AmpG (Permease) AnhydroMuropeptides 1,6-Anhydromuropeptides AmpG->AnhydroMuropeptides PBP Penicillin-Binding Proteins (PBPs) PGN_fragments Peptidoglycan Fragments (muropeptides) PBP->PGN_fragments Leads to release of PGN_fragments->AmpG Transport NagZ NagZ AmpD AmpD (N-acetylmuramyl-L- alanine amidase) AnhydroMuropeptides->AmpD Cleavage AmpR_inactive AmpR (Inactive) AnhydroMuropeptides->AmpR_inactive Binds to AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change ampC_gene blathis compound gene AmpR_active->ampC_gene Activates Transcription AmpC_protein This compound β-lactamase ampC_gene->AmpC_protein Translation BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits

Caption: The peptidoglycan recycling pathway for inducible this compound expression.

Experimental Workflow for pthis compound Identification

The process of identifying and characterizing a novel plasmid-mediated this compound β-lactamase follows a structured experimental workflow.

pAmpC_Workflow start Clinical Isolate (e.g., K. pneumoniae) pheno_screen Phenotypic Screening (Cefoxitin Resistance) start->pheno_screen inhibitor_test Inhibitor-Based Test (e.g., Cloxacillin (B1194729), Boronic Acid) pheno_screen->inhibitor_test is_this compound Suspected this compound Producer inhibitor_test->is_this compound plasmid_dna Plasmid DNA Extraction is_this compound->plasmid_dna Yes conjugation Conjugation Experiment (Transfer to E. coli J53) plasmid_dna->conjugation pcr Multiplex PCR (Screen for known pthis compound families) plasmid_dna->pcr is_known Known pthis compound? pcr->is_known sequencing Plasmid Sequencing is_known->sequencing No end Novel pthis compound Identified is_known->end Yes analysis Sequence Analysis (Identify novel blathis compound gene) sequencing->analysis characterization Biochemical Characterization (pI, Kinetics) analysis->characterization characterization->end

Caption: Experimental workflow for identifying a novel plasmid-mediated this compound.

Experimental Protocols

The discovery and characterization of this compound β-lactamases rely on a combination of phenotypic, biochemical, and molecular techniques.

Phenotypic Detection Methods

These methods are crucial for initial screening in clinical laboratories.

  • Protocol: Cefoxitin (B1668866) Resistance Screening

    • Principle: Most this compound β-lactamases confer resistance to cephamycins like cefoxitin. This serves as a useful screening marker.

    • Method: Perform standard disk diffusion or broth microdilution susceptibility testing for cefoxitin against the isolate according to CLSI or EUCAST guidelines.

    • Interpretation: Isolates of species that do not typically produce this compound (e.g., E. coli, K. pneumoniae) exhibiting resistance to cefoxitin are considered potential this compound producers.

  • Protocol: Inhibitor-Based Confirmatory Tests

    • Principle: this compound enzymes are inhibited by class C-specific inhibitors such as cloxacillin or phenylboronic acid, but not by class A inhibitors like clavulanic acid.

    • Method (Disk-Based): Place a cefoxitin disk on a Mueller-Hinton agar (B569324) plate inoculated with the test organism. Place a blank disk impregnated with a boronic acid solution adjacent to it. Alternatively, use combination disks containing a cephalosporin (B10832234) with and without the inhibitor.

    • Interpretation: An enhancement of the zone of inhibition (e.g., ≥4-5 mm) towards the inhibitor disk or on the combination disk is indicative of this compound production.[10]

Biochemical Analysis
  • Protocol: Isoelectric Focusing (IEF)

    • Principle: This technique separates proteins based on their isoelectric point (pI). Each β-lactamase has a characteristic pI.

    • Method: Prepare a crude enzyme lysate from the bacterial culture. Apply the lysate to a polyacrylamide gel containing a pH gradient. Apply an electric field. After separation, overlay the gel with a chromogenic cephalosporin substrate (e.g., nitrocefin).

    • Interpretation: The formation of a colored band indicates the position and, therefore, the pI of the β-lactamase.

Molecular and Genetic Protocols

These methods provide definitive identification and characterization.

  • Protocol: Conjugation Experiment

    • Principle: To confirm that the resistance gene is located on a transferable plasmid.

    • Method: Mix the donor (test isolate, often resistant to an antibiotic like rifampicin) and recipient (e.g., E. coli J53, often resistant to sodium azide) strains in broth and incubate to allow for plasmid transfer. Plate the mixture onto selective agar containing antibiotics to select for recipient cells that have acquired the plasmid (e.g., agar with sodium azide (B81097) and cefoxitin).

    • Interpretation: Growth of transconjugants on the selective media confirms the plasmid-mediated transfer of the resistance determinant.

  • Protocol: PCR and DNA Sequencing

    • Principle: To identify the specific blathis compound gene.

    • Method: Extract plasmid DNA from the isolate. Use multiplex PCR with primers designed to amplify conserved regions of different pthis compound families (e.g., MOX, CIT, DHA, EBC, ACC, FOX).[11] If a product is amplified, sequence the amplicon using Sanger sequencing. For novel variants or complex cases, whole plasmid or whole-genome sequencing is employed.

    • Interpretation: The resulting DNA sequence is compared to databases (e.g., GenBank) to identify the specific allele or to confirm if it is a novel variant.

Conclusion

The history of this compound β-lactamases is a compelling narrative of scientific discovery that mirrors the broader challenges of antimicrobial resistance. From its initial recognition as a chromosomally encoded, inducible enzyme in a select group of pathogens, the discovery of its mobilization onto plasmids marked a critical turning point. This horizontal gene transfer has enabled this compound-mediated resistance to spread globally and across species boundaries, posing significant diagnostic and therapeutic challenges. A thorough understanding of this history, the regulatory mechanisms, and the experimental techniques used to track these enzymes is essential for the scientific and drug development communities in the ongoing effort to combat β-lactam resistance.

References

Methodological & Application

Application Notes and Protocols for Phenotypic Detection of AmpC β-Lactamase Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases are clinically significant cephalosporinases that can be produced by several Gram-negative bacteria. These enzymes confer resistance to a wide range of β-lactam antibiotics, including penicillins, cephalosporins (including third-generation), and cephamycins (e.g., cefoxitin). The production of this compound enzymes can be either chromosomally encoded and inducible or plasmid-mediated and constitutive. Accurate and timely detection of this compound production in clinical isolates is crucial for appropriate antimicrobial therapy and infection control. These application notes provide detailed protocols for the phenotypic detection of this compound β-lactamases.

This compound Regulation Pathway

The expression of chromosomal this compound β-lactamase is intricately regulated and linked to the recycling of the bacterial cell wall. In the absence of an inducing agent, the transcriptional regulator AmpR represses the transcription of the this compound gene. During exposure to certain β-lactam antibiotics (inducers), cell wall turnover products accumulate in the cytoplasm. These peptidoglycan fragments interact with AmpR, leading to a conformational change that transforms AmpR into an activator of this compound transcription, resulting in increased this compound production. Key proteins involved in this pathway include AmpG (a permease), AmpD (an amidase), and AmpR.[1][2][3][4]

AmpC_Regulation cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP PGN_fragments Peptidoglycan Fragments PBP->PGN_fragments Increased Release AmpG AmpG (Permease) PGN_fragments->AmpG Transport Muropeptides Muropeptides AmpG->Muropeptides AmpD AmpD (Amidase) Muropeptides->AmpD Degradation AmpR AmpR (Regulator) Muropeptides->AmpR Binds & Activates UDP_MurNAc_peptide UDP-MurNAc-peptide UDP_MurNAc_peptide->AmpR Binds & Represses This compound This compound gene AmpR->this compound Regulates Transcription AmpC_protein This compound β-lactamase This compound->AmpC_protein Translation Beta_lactam β-lactam Antibiotic Beta_lactam->PBP Inhibits

Figure 1. Simplified signaling pathway of inducible this compound β-lactamase production.

Phenotypic Detection Methods

Several phenotypic methods are available for the detection of this compound β-lactamases. These methods are generally categorized as screening or confirmatory tests.

Screening Method

Cefoxitin (B1668866) Disk Diffusion Screening

Cefoxitin resistance is a common indicator of this compound production.[5][6][7][8] Isolates exhibiting reduced susceptibility to cefoxitin should be further evaluated with a confirmatory test.

Antibiotic DiskZone Diameter Cutoff for Suspected this compound Production
Cefoxitin (30 µg)≤ 18 mm

Table 1: Cefoxitin screening breakpoint for this compound production.[5][6][7][8]

Confirmatory Methods

Several confirmatory tests can be used to verify this compound production. The performance of these tests can vary depending on the bacterial species and the specific type of this compound enzyme.

Test MethodPrincipleTypical Interpretation
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test Cloxacillin (B1194729) is an inhibitor of this compound β-lactamases. An enhanced zone of inhibition around a cefoxitin disk combined with cloxacillin compared to cefoxitin alone indicates this compound production.An increase in zone diameter of ≥ 4 mm for the combination disk compared to the cefoxitin disk alone is considered positive.[5][9][10][11]
Inhibitor-Based Method (Phenylboronic Acid) Phenylboronic acid (PBA) is a potent inhibitor of this compound enzymes. An increased zone of inhibition around a cephalosporin (B10832234) disk supplemented with PBA suggests this compound activity.An increase in zone diameter of ≥ 5 mm for the cephalosporin disk with PBA compared to the cephalosporin disk alone is considered positive.[5][6][12][13]
This compound Disk Test Tris-EDTA is used to permeabilize the bacterial cell wall, releasing β-lactamases. The released enzymes will inactivate a nearby cefoxitin disk, causing a distortion in the zone of inhibition of an indicator lawn.An indentation or flattening of the cefoxitin inhibition zone is considered a positive result.[5][6][8][14]
Disk Approximation Test (Induction Test) An inducing agent (e.g., imipenem (B608078) or cefoxitin) is placed near a β-lactam substrate (e.g., ceftazidime). Inducible this compound production will cause a blunting or flattening of the inhibition zone around the substrate disk.Blunting of the inhibition zone of the substrate disk in the area adjacent to the inducing disk is a positive result.[5][7][8]

Table 2: Summary of common confirmatory tests for this compound production.

Phenotypic TestSensitivity (%)Specificity (%)Reference(s)
Cefoxitin Screening (≤18 mm)75 - 97.425 - 78.7[9][15][16][17]
CC-DDS Test95 - 97.293.8 - 100[9][16][18]
Phenylboronic Acid Test58 - 10060 - 96[5][7]
Disk Approximation Test21 - 93.975 - 87[7][15][16]
This compound Disk Test (Tris-EDTA)6173.8 (Accuracy)[15]

Table 3: Performance characteristics of various phenotypic this compound detection methods. Note that sensitivity and specificity can vary significantly between studies.

Experimental Protocols

Protocol 1: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

Principle: This test utilizes the inhibitory effect of cloxacillin on this compound β-lactamases. A larger zone of inhibition around a disk containing both cefoxitin and cloxacillin compared to a disk with cefoxitin alone indicates the presence of an this compound enzyme.[5][9][10][11]

Materials:

  • Test organism grown overnight on an appropriate agar (B569324) medium.

  • Mueller-Hinton agar (MHA) plates.

  • Sterile normal saline or tryptic soy broth.

  • Sterile swabs.

  • Cefoxitin (30 µg) disks.

  • Cefoxitin (30 µg) + Cloxacillin (200 µg) combination disks.

  • 0.5 McFarland turbidity standard.

  • Incubator at 35-37°C.

  • Ruler or caliper for measuring zone diameters.

Procedure:

  • Prepare a suspension of the test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar plate evenly with the standardized bacterial suspension using a sterile swab.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place a cefoxitin disk and a cefoxitin/cloxacillin combination disk on the agar surface. Ensure the disks are at least 20-30 mm apart.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition around both disks.

Interpretation:

  • Positive: The zone of inhibition around the cefoxitin/cloxacillin disk is ≥ 4 mm larger than the zone around the cefoxitin disk alone.[5][9][10][11]

  • Negative: The difference in zone diameters is < 4 mm.

CCDDS_Workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum of Test Isolate start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Place Cefoxitin (CX) and CX/Cloxacillin (CXC) Disks inoculate_plate->place_disks incubate Incubate at 35-37°C for 18-24 hours place_disks->incubate measure_zones Measure Inhibition Zones incubate->measure_zones calculate_diff Calculate Difference: Zone(CXC) - Zone(CX) measure_zones->calculate_diff interpret Interpret Result calculate_diff->interpret positive Positive for this compound (Difference ≥ 4 mm) interpret->positive ≥ 4 mm negative Negative for this compound (Difference < 4 mm) interpret->negative < 4 mm end End positive->end negative->end

Figure 2. Experimental workflow for the Cefoxitin-Cloxacillin Double-Disk Synergy Test.

Protocol 2: Inhibitor-Based Method with Phenylboronic Acid (PBA)

Principle: Phenylboronic acid acts as a reversible inhibitor of this compound β-lactamases. Its presence potentiates the activity of a β-lactam agent against an this compound-producing organism, resulting in a larger zone of inhibition.[5][6][12][13]

Materials:

  • Test organism grown overnight on an appropriate agar medium.

  • Mueller-Hinton agar (MHA) plates.

  • Sterile normal saline or tryptic soy broth.

  • Sterile swabs.

  • Cefoxitin (or another suitable cephalosporin) disks.

  • Cefoxitin disks supplemented with 400 µg of phenylboronic acid (can be prepared in-house or sourced commercially).

  • 0.5 McFarland turbidity standard.

  • Incubator at 35-37°C.

  • Ruler or caliper for measuring zone diameters.

Procedure:

  • Prepare a standardized 0.5 McFarland suspension of the test organism.

  • Inoculate a Mueller-Hinton agar plate with the bacterial suspension.

  • Allow the plate to dry.

  • Place a cefoxitin disk and a cefoxitin/PBA disk on the agar surface, ensuring adequate separation.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Measure the diameters of the zones of inhibition.

Interpretation:

  • Positive: The zone of inhibition around the cefoxitin/PBA disk is ≥ 5 mm larger than the zone around the cefoxitin disk alone.[6][12]

  • Negative: The difference in zone diameters is < 5 mm.

Limitations and Considerations

  • Phenotypic tests may not be able to differentiate between plasmid-mediated and chromosomal this compound enzymes.[7][19]

  • The performance of these tests can be affected by the presence of other resistance mechanisms, such as porin loss or the production of other β-lactamases like ESBLs.[7][19][20]

  • Some tests may yield equivocal or difficult-to-interpret results.

  • Molecular methods, such as PCR for the detection of this compound genes, are considered the gold standard but may not be readily available in all clinical laboratories.[19][21]

  • There is a lack of standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) for this compound detection, leading to variations in methodologies and interpretation criteria.[7][8][15]

Conclusion

The phenotypic detection of this compound β-lactamases is an essential component of clinical microbiology. The protocols outlined in these application notes provide reliable methods for the screening and confirmation of this compound production. The Cefoxitin-Cloxacillin Double-Disk Synergy test and the inhibitor-based method with phenylboronic acid are among the more sensitive and specific phenotypic assays. A combination of screening and confirmatory tests is recommended for the accurate identification of this compound-producing isolates, which is critical for guiding appropriate antibiotic therapy and preventing the spread of resistance.

References

Application Notes and Protocols for Molecular Identification of AmpC β-Lactamase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular identification of AmpC (B8196016) β-lactamase genes (blathis compound), which are a significant cause of resistance to β-lactam antibiotics in Gram-negative bacteria. Accurate and rapid detection of these genes is crucial for clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents.

Introduction to this compound β-Lactamases

This compound β-lactamases, belonging to Ambler class C, are cephalosporinases that can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins (except for fourth-generation cephalosporins like cefepime).[1][2][3] Resistance mediated by this compound enzymes can be intrinsic, due to chromosomally encoded genes, or acquired through plasmids carrying blathis compound genes.[1][3] Plasmid-mediated this compound β-lactamases are of particular concern due to their horizontal transferability between different bacterial species, contributing to the rapid dissemination of antibiotic resistance.[4][5]

Six main families of plasmid-mediated this compound β-lactamases have been identified, originating from the chromosomal genes of various bacterial species:

  • ACC: Hafnia alvei

  • ACT: Enterobacter cloacae

  • CMY: Citrobacter freundii

  • DHA: Morganella morganii

  • EBC: Enterobacter cloacae

  • FOX: Aeromonas spp.

  • MOX: Aeromonas spp.

Phenotypic methods for this compound detection can be unreliable and are unable to differentiate between the different families of these enzymes.[5][6] Therefore, molecular methods are the gold standard for the accurate identification and characterization of blathis compound genes.

Molecular Methods for this compound Gene Identification

Several molecular techniques are employed for the detection and characterization of blathis compound genes. The most common and effective methods include Polymerase Chain Reaction (PCR), particularly multiplex PCR, DNA sequencing, and Real-Time Quantitative PCR (qRT-PCR).

Multiplex PCR for Detection of Plasmid-Mediated blathis compound Genes

Multiplex PCR allows for the simultaneous detection of multiple blathis compound gene families in a single reaction, making it a rapid and cost-effective screening tool.[4][5][7] This method utilizes multiple primer sets, each specific to one of the six major plasmid-mediated this compound families.

Experimental Workflow for Multiplex PCR

multiplex_pcr_workflow cluster_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Data Analysis dna_extraction DNA Extraction from Bacterial Isolate dna_quant DNA Quantification and Quality Check dna_extraction->dna_quant pcr_setup Prepare Multiplex PCR Master Mix with Specific Primers dna_quant->pcr_setup pcr_run Perform Thermal Cycling pcr_setup->pcr_run gel_electrophoresis Agarose (B213101) Gel Electrophoresis of PCR Products pcr_run->gel_electrophoresis visualization Visualize DNA Bands under UV Light gel_electrophoresis->visualization interpretation Interpret Results Based on Amplicon Size visualization->interpretation

Caption: Workflow for Multiplex PCR Detection of blathis compound Genes.

Protocol: Multiplex PCR for Plasmid-Mediated blathis compound Genes

This protocol is adapted from Pérez-Pérez and Hanson (2002).[4]

1. DNA Extraction:

  • Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard heat lysis protocol.[8]

  • Assess DNA concentration and purity using a spectrophotometer.

2. PCR Master Mix Preparation (per 25 µL reaction):

  • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)

  • 1 µL of each forward and reverse primer (10 µM stock) for the six blathis compound families (see Table 1)

  • 1 µL of template DNA (approximately 50-100 ng)

  • Nuclease-free water to a final volume of 25 µL

3. Primer Sequences:

Gene FamilyPrimer NameSequence (5' - 3')Amplicon Size (bp)
MOX MOX-FGAC GCA GCT TGG AGG AAG AA520
MOX-RGGC ACC AAG TAA GGT GAT GG
CIT CIT-FTGG CCA GAA CCG GAC ACG GCG465[9]
CIT-RGTT GCC TTT TCT GGC GTC GCT C
DHA DHA-FAAG TGG TGG CGA TTA TCG GCA G405[9]
DHA-RTGA GGC GCT TCC TCG GTC GTT T
ACC ACC-FAAC AGC CTC GAC TGG TCG GC350
ACC-RTGG CTT TTC AGC TCC GGC TTT
EBC EBC-FTCG GCT GCC GTC TAA GCT GGT T270
EBC-RGGC GAT GTT GAC GAC GGC GAG
FOX FOX-FGCA GCT GCT TCA TGG TGT TCG G190
FOX-RGCG GTC TGG GTT GGC AAT GAG G

4. Thermal Cycling Conditions:

  • Initial Denaturation: 94°C for 3 minutes

  • 25 Cycles:

    • Denaturation: 94°C for 30 seconds

    • Annealing: 64°C for 30 seconds[10][11]

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 7 minutes[10][11]

  • Hold: 4°C

5. Gel Electrophoresis:

  • Analyze 15 µL of the PCR product on a 2% agarose gel stained with a DNA-binding dye.[10]

  • Run the gel at 100V for 60-90 minutes.

  • Visualize the DNA bands under UV transillumination.

  • Determine the presence of specific blathis compound genes based on the size of the amplified fragments by comparing them to a DNA ladder.

Prevalence of Plasmid-Mediated blathis compound Genes

The prevalence of different plasmid-mediated blathis compound gene families can vary significantly by geographical location and bacterial species.

Gene FamilyPrevalence in E. coliPrevalence in K. pneumoniaeReference
CMY 32.7% (Korea)1.6% (Korea)[12]
DHA 8.6% (Korea)76.2% (Korea)[12]
CIT High prevalence in some regions[9][13]
FOX Detected in various studiesDetected in various studies[11][14]
MOX Detected in various studiesDetected in various studies[11][14]
EBC Detected in various studiesDetected in various studies[11][14]
DNA Sequencing of blathis compound Genes

DNA sequencing provides the definitive nucleotide sequence of the blathis compound gene, allowing for the identification of specific alleles, novel variants, and mutations that may confer an extended-spectrum phenotype (ESAC).[15][16][17]

Protocol: Sanger Sequencing of blathis compound PCR Products

1. PCR Amplification:

  • Perform a standard PCR using primers flanking the entire blathis compound gene of interest (identified by multiplex PCR).

  • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

2. Cycle Sequencing Reaction:

  • Set up a cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent).

  • The reaction mixture typically includes the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the BigDye reaction mix.

3. Sequence Analysis:

  • The products of the cycle sequencing reaction are analyzed on an automated DNA sequencer.

  • The resulting nucleotide sequence is then compared to known blathis compound gene sequences in public databases (e.g., GenBank) using tools like BLAST to identify the specific allele.[17]

Real-Time Quantitative PCR (qRT-PCR) for blathis compound Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of blathis compound genes. This is particularly useful for studying the induction of chromosomal this compound expression in response to β-lactam exposure and for investigating the level of expression from plasmid-mediated genes.[18][19]

Experimental Workflow for qRT-PCR

qrt_pcr_workflow cluster_prep Sample Preparation cluster_qpcr qPCR Amplification cluster_analysis Data Analysis rna_extraction RNA Extraction from Bacterial Culture rna_quant RNA Quantification and Quality Check rna_extraction->rna_quant cdna_synthesis Reverse Transcription to cDNA rna_quant->cdna_synthesis qpcr_setup Prepare qPCR Master Mix with SYBR Green and Specific Primers cdna_synthesis->qpcr_setup qpcr_run Perform Real-Time PCR qpcr_setup->qpcr_run ct_values Determine Ct Values qpcr_run->ct_values relative_quant Calculate Relative Gene Expression (e.g., ΔΔCt method) ct_values->relative_quant

Caption: Workflow for qRT-PCR Analysis of blathis compound Gene Expression.

Protocol: Two-Step qRT-PCR for blathis compound Expression

1. RNA Extraction and cDNA Synthesis:

  • Grow bacterial cultures to the mid-logarithmic phase. For induction studies, expose the culture to a sub-inhibitory concentration of an inducing β-lactam (e.g., cefoxitin, imipenem).

  • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit with random primers or gene-specific primers.

2. qPCR Reaction:

  • Prepare a qPCR master mix containing SYBR Green, ROX reference dye (if required by the instrument), forward and reverse primers for the target blathis compound gene, and a housekeeping gene (e.g., rpoB, gyrA) for normalization.

  • Add the cDNA template to the master mix.

3. Thermal Cycling Conditions (example):

  • Initial Denaturation: 95°C for 3 minutes

  • 40 Cycles:

    • Denaturation: 95°C for 10 seconds

    • Annealing/Extension: 60°C for 30 seconds

  • Melting Curve Analysis: To verify the specificity of the amplified product.[19]

4. Data Analysis:

  • Determine the threshold cycle (Ct) for both the target gene and the housekeeping gene in both the test and control samples.

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Classification of this compound β-Lactamases

The classification of this compound β-lactamases can be visualized based on their genetic origin and regulation.

ampC_classification cluster_origin Genetic Origin cluster_regulation Regulation chromosomal Chromosomal inducible Inducible chromosomal->inducible e.g., Enterobacter cloacae constitutive Constitutive/Derepressed chromosomal->constitutive e.g., E. coli (mutations) plasmid Plasmid-Mediated plasmid->inducible e.g., DHA, ACT-1 plasmid->constitutive e.g., CMY-2

Caption: Classification of this compound β-Lactamases.

Conclusion

The molecular methods described in these application notes provide powerful tools for the accurate and detailed identification and characterization of blathis compound genes. The implementation of these techniques in clinical and research settings is essential for understanding the epidemiology of this compound-mediated resistance, informing therapeutic decisions, and guiding infection control strategies to combat the spread of these important resistance determinants.

References

Application Notes: In Vitro AmpC β-Lactamase Induction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins. In many Gram-negative bacteria, such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Pseudomonas aeruginosa, the gene encoding this enzyme (this compound) is inducible.[1] Basal expression is low, but exposure to certain β-lactam antibiotics (inducers) can trigger a significant increase in this compound transcription, leading to high levels of enzyme production and subsequent antibiotic resistance.[2] This induction phenomenon is a critical consideration in drug development and clinical therapy, as it can lead to treatment failure.

The mechanism of induction is intricately linked to the bacterial cell wall recycling pathway.[3] The key regulatory proteins involved are AmpR (a transcriptional regulator), AmpD (a cytoplasmic amidase), and AmpG (a permease that transports cell wall fragments).[3] Understanding and quantifying the induction potential of new antibiotic candidates is crucial for predicting their clinical efficacy and spectrum of activity. These application notes provide detailed protocols for performing quantitative in vitro this compound induction assays.

Mechanism of this compound Induction

Under normal conditions, the transcriptional regulator AmpR represses the expression of the this compound gene. During cell growth and division, fragments of the peptidoglycan cell wall are broken down and recycled. The permease AmpG transports these muropeptides into the cytoplasm. Here, the N-acetyl-anhydromuramyl-L-alanine amidase (AmpD) cleaves the peptides, preventing them from accumulating.

When a β-lactam antibiotic inhibits penicillin-binding proteins (PBPs), it disrupts cell wall synthesis. This leads to an accumulation of specific muropeptides (e.g., 1,6-anhydro-N-acetylmuramic acid-peptides).[2] The increased concentration of these muropeptides overwhelms the catalytic capacity of AmpD. The accumulating muropeptides then bind to AmpR, causing a conformational change that converts AmpR from a repressor to an activator of this compound transcription.[2] This results in a rapid and significant increase in the production of this compound β-lactamase.

Below is a diagram illustrating this signaling pathway.

AmpC_Induction_Pathway cluster_membrane Cellular Compartments cluster_cytoplasm PBP PBP Muropeptides Cell Wall Muropeptides PBP->Muropeptides Disrupts recycling, leads to accumulation AmpG AmpG (Permease) AccumulatedMuropeptides Accumulated Muropeptides AmpG->AccumulatedMuropeptides BetaLactam Inducer (β-Lactam) BetaLactam->PBP Inhibits Muropeptides->AmpG Transport AmpD AmpD (Amidase) AccumulatedMuropeptides->AmpD Overwhelms AmpR_rep AmpR (Repressor) AccumulatedMuropeptides->AmpR_rep AmpD->Muropeptides Cleaves (Normal State) AmpR_act AmpR (Activator) AmpR_rep->AmpR_act Conformational Change ampC_gene This compound gene AmpR_rep->ampC_gene Represses AmpR_act->ampC_gene Activates Transcription AmpC_Enzyme This compound Enzyme (β-Lactamase) ampC_gene->AmpC_Enzyme Expression AmpC_Enzyme->BetaLactam Hydrolyzes UDP_MurNAc UDP-MurNAc -peptide UDP_MurNAc->AmpR_rep Binds (Repression) AmpC_Workflow start Start prep_culture 1. Prepare Overnight Bacterial Culture start->prep_culture subculture 2. Subculture to Logarithmic Phase prep_culture->subculture expose 3. Expose Cells to Conditions (Inducer, No Inducer, Controls) subculture->expose phenotypic_path Phenotypic Analysis expose->phenotypic_path genotypic_path Genotypic Analysis expose->genotypic_path bmd 4a. Broth Microdilution (Measure MIC) phenotypic_path->bmd Resistance Level nitrocefin 4b. Nitrocefin Assay (Measure Enzyme Activity) phenotypic_path->nitrocefin Enzyme Level extract_rna 4a. Isolate Total RNA genotypic_path->extract_rna analyze_pheno 5. Analyze Data (Calculate MIC Fold Change or Hydrolysis Rate) bmd->analyze_pheno nitrocefin->analyze_pheno end End analyze_pheno->end q_rtpcr 4b. Perform qRT-PCR for this compound gene extract_rna->q_rtpcr analyze_geno 5. Analyze Data (Calculate mRNA Fold Change using ΔΔCt method) q_rtpcr->analyze_geno analyze_geno->end

References

Cefoxitin Screen for AmpC-Producing Isolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins (e.g., cefoxitin). The detection of this compound-producing isolates is crucial for appropriate antimicrobial therapy and infection control. Cefoxitin (B1668866), a potent inducer of this compound expression, serves as a valuable screening agent for the presumptive identification of these resistant organisms. This document provides detailed application notes and protocols for utilizing cefoxitin-based screening methods to detect this compound-producing isolates, particularly within the Enterobacterales order.

Principle of the Cefoxitin Screen

The cefoxitin screen leverages the ability of cefoxitin to induce the expression of the this compound gene in many bacteria. In organisms with inducible this compound production, exposure to cefoxitin leads to overexpression of the this compound β-lactamase. This enzyme then hydrolyzes cefoxitin, resulting in resistance that can be observed phenotypically. A reduced zone of inhibition in a disk diffusion assay or an elevated minimum inhibitory concentration (MIC) in a broth microdilution assay are indicative of potential this compound production. It is important to note that cefoxitin resistance can also arise from other mechanisms, such as porin loss; therefore, a positive cefoxitin screen is considered presumptive and may require confirmation with other methods.[1][2]

Data Presentation

The performance of the cefoxitin screen can vary depending on the specific methodology and the population of isolates being tested. The following tables summarize key quantitative data for the interpretation and performance of cefoxitin-based screening and confirmatory tests.

Table 1: Interpretive Criteria for Cefoxitin Disk Diffusion Screen

Test MethodAntibiotic DiskInterpretive Criteria for Potential this compound ProducerSource
Disk DiffusionCefoxitin (30 µg)Zone of inhibition ≤ 18 mm[3]

Table 2: Performance Characteristics of the Cefoxitin Disk Diffusion Screen for this compound Detection

ParameterValueNotesSource
Sensitivity97.4%High sensitivity indicates the test is effective at identifying true this compound producers.[3]
Specificity78.7%Moderate specificity suggests that some non-AmpC producers may screen positive.[3]

Table 3: Interpretive Criteria for Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Confirmatory Test

Test MethodInterpretive Criteria for this compound ProductionSource
Cefoxitin-Cloxacillin Double-Disk SynergyAn increase in the cefoxitin zone of inhibition of ≥ 4 mm in the presence of cloxacillin (B1194729).[3]

Experimental Protocols

Protocol 1: Cefoxitin Disk Diffusion Screen

This protocol outlines the standardized Kirby-Bauer disk diffusion method for screening isolates for potential this compound production.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Cefoxitin (FOX) disks (30 µg)

  • Test isolate grown overnight on a non-selective agar plate

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test isolate in sterile saline or broth.

  • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated MHA plate.

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • After incubation, measure the diameter of the zone of inhibition around the cefoxitin disk to the nearest millimeter.

Interpretation:

  • An inhibition zone diameter of ≤ 18 mm is considered a positive screen, indicating a potential this compound-producing isolate that should be further evaluated with a confirmatory test.[3]

  • An inhibition zone diameter of > 18 mm is considered a negative screen.

Protocol 2: Cefoxitin Broth Microdilution Screen

This protocol describes the determination of the cefoxitin Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Cefoxitin powder

  • 96-well microtiter plates

  • Test isolate grown overnight on a non-selective agar plate

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Incubator at 35°C ± 2°C

Procedure:

  • Prepare a stock solution of cefoxitin and perform serial twofold dilutions in CAMHB in a 96-well microtiter plate to achieve a final concentration range appropriate for the expected MICs.

  • Prepare a 0.5 McFarland standard suspension of the test isolate.

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate the wells containing the cefoxitin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of cefoxitin that completely inhibits visible bacterial growth.

Interpretation:

  • While specific CLSI breakpoints for using cefoxitin MICs to screen for this compound in Enterobacterales are not explicitly defined, an elevated MIC (e.g., ≥ 16 µg/mL) is often considered indicative of potential this compound production.[1] However, interpretive criteria can vary, and correlation with a confirmatory method is recommended.

Protocol 3: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test (Confirmatory)

This test is used to confirm this compound production by demonstrating the inhibitory effect of cloxacillin on this compound β-lactamases.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefoxitin (FOX) disks (30 µg)

  • Cefoxitin (30 µg) disks supplemented with cloxacillin (200 µg) OR a plain disk impregnated with a cloxacillin solution placed near a cefoxitin disk.

  • Test isolate grown overnight on a non-selective agar plate

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Ruler or caliper

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test isolate.

  • Inoculate the entire surface of an MHA plate to create a uniform lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Place a 30 µg cefoxitin disk and a cefoxitin/cloxacillin combination disk on the agar surface, ensuring they are sufficiently spaced apart.

  • Alternatively, place a 30 µg cefoxitin disk and a plain disk impregnated with cloxacillin approximately 20 mm apart (center to center).

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure the zone of inhibition around the cefoxitin disk and the cefoxitin/cloxacillin disk.

Interpretation:

  • A positive test for this compound production is indicated by an increase of ≥ 4 mm in the zone diameter of the cefoxitin/cloxacillin disk compared to the cefoxitin disk alone.[3]

Visualizations

experimental_workflow start Isolate with Suspected This compound Production cefoxitin_screen Cefoxitin Screen (Disk Diffusion or Broth Microdilution) start->cefoxitin_screen interpret_screen Interpret Screen Results cefoxitin_screen->interpret_screen positive_screen Positive Screen (e.g., Zone ≤ 18 mm) interpret_screen->positive_screen Resistant negative_screen Negative Screen (e.g., Zone > 18 mm) interpret_screen->negative_screen Susceptible confirmatory_test Confirmatory Test (e.g., Cefoxitin-Cloxacillin Double-Disk Synergy) positive_screen->confirmatory_test ampc_negative Not an this compound Producer (or other resistance mechanism) negative_screen->ampc_negative Report as Susceptible interpret_confirmatory Interpret Confirmatory Results confirmatory_test->interpret_confirmatory ampc_positive This compound Producer interpret_confirmatory->ampc_positive Positive interpret_confirmatory->ampc_negative Negative

Caption: Experimental workflow for the detection of this compound-producing isolates.

AmpC_Induction_Pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan (Cell Wall) pbp->peptidoglycan Synthesis muropeptides Muropeptide Fragments peptidoglycan->muropeptides Degradation (Increased by Cefoxitin) ampG AmpG (Permease) muropeptides_cyto muropeptides->ampG Transport ampD AmpD ampR_inactive Inactive AmpR ampR_active Active AmpR ampR_inactive->ampR_active ampC_gene This compound gene ampR_active->ampC_gene Induces Transcription ampC_protein This compound β-lactamase ampC_gene->ampC_protein Translation cefoxitin Cefoxitin ampC_protein->cefoxitin Hydrolyzes cefoxitin->pbp Inhibits muropeptides_cyto->ampD Processed by muropeptides_cyto->ampR_inactive Activates

Caption: Simplified signaling pathway of this compound β-lactamase induction by cefoxitin.

References

Application Notes and Protocols for Cloning and Expressing AmpC Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AmpC β-Lactamases

This compound β-lactamases are a group of clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins.[1][2] Unlike extended-spectrum β-lactamases (ESBLs), they are typically not inhibited by common β-lactamase inhibitors like clavulanic acid.[3] this compound enzymes can be encoded on the chromosome, where their expression may be inducible, or on plasmids, which facilitates their horizontal transfer between bacterial species.[2][4] The overexpression of this compound β-lactamases is a significant mechanism of antibiotic resistance in many Gram-negative bacteria and poses a considerable challenge in treating infectious diseases.[2] The production of recombinant this compound enzymes is a crucial step for various research and drug development applications, including high-throughput screening of novel inhibitors, structural biology studies, and the development of diagnostic assays.[5]

I. Signaling Pathway of Chromosomal this compound Induction

The expression of chromosomal this compound β-lactamase is tightly regulated by a complex signaling pathway linked to cell wall recycling. Understanding this pathway is crucial for studying this compound-mediated resistance.

AmpC_Induction_Pathway PBP Penicillin-Binding Proteins (PBPs) CellWallFrags Cell Wall Fragments (Muropeptides) PBP->CellWallFrags Increased release of BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition AmpG AmpG Permease CellWallFrags->AmpG Transport Muropeptides Muropeptides AmpG->Muropeptides AmpD AmpD (N-acetylmuramyl-L-alanine amidase) Muropeptides->AmpD Hydrolysis AmpR_inactive AmpR (Inactive) Muropeptides->AmpR_inactive Binding, conformational change Recycling Cell Wall Recycling AmpD->Recycling AmpR_active AmpR (Active) Transcriptional Activator AmpR_inactive->AmpR_active Activation ampC_gene This compound gene AmpR_active->ampC_gene Binds to promoter, induces transcription AmpC_protein This compound β-lactamase ampC_gene->AmpC_protein Transcription & Translation AmpC_protein->BetaLactam Hydrolysis (Resistance)

Caption: Inducible chromosomal this compound β-lactamase expression pathway.

II. Experimental Workflow for this compound Cloning, Expression, and Purification

This workflow outlines the key steps for producing recombinant this compound enzymes.

AmpC_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression cluster_purification 3. Purification & Analysis PCR Gene Amplification (PCR) of this compound gene Digestion_Insert Restriction Digest of PCR Product PCR->Digestion_Insert Ligation Ligation of this compound into Vector Digestion_Insert->Ligation Digestion_Vector Restriction Digest of Expression Vector Digestion_Vector->Ligation Transformation Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation Screening Colony Screening and Plasmid DNA Purification Transformation->Screening Transformation_Exp Transformation into Expression Strain (e.g., BL21(DE3)) Screening->Transformation_Exp Culture Cell Culture Growth Transformation_Exp->Culture Induction Induction of this compound Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Activity Enzyme Activity Assay Purification->Activity

Caption: Overall workflow for recombinant this compound enzyme production.

III. Quantitative Data Summary

Table 1: Kinetic Parameters of Various this compound β-Lactamases

This table summarizes the kinetic parameters of different this compound enzymes against a selection of β-lactam antibiotics. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

This compound EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
CMY-2 Cefoxitin0.07931328[6]
Cephalothin0.493232.5[6]
Cefotaxime0.160.070.44[6]
ACT-1 Cefoxitin0.0120.3730.8[6]
Cephalothin0.52550[6]
Cefotaxime0.070.0120.17[6]
MIR-1 Cefoxitin0.0040.1537.5[6]
Cephalothin0.42562.5[6]
Cefotaxime0.160.0040.025[6]
This compound BER Cephalothin11 ± 2200 ± 1018.2[7]
Cefoxitin1.8 ± 0.32.0 ± 0.11.1[7]
Cefotaxime30 ± 51.5 ± 0.10.05[7]
Ceftazidime100 ± 200.8 ± 0.10.008[7]
This compound EC2 (Wild-type) Cephalothin4.0 ± 0.5300 ± 2075[7]
Cefoxitin0.5 ± 0.13.0 ± 0.26[7]
Cefotaxime150 ± 302.0 ± 0.10.013[7]
Ceftazidime800 ± 1001.0 ± 0.10.00125[7]
Table 2: Minimum Inhibitory Concentrations (MICs) for this compound-producing E. coli

This table provides representative MIC values (in µg/mL) of various β-lactam antibiotics against E. coli strains expressing different this compound β-lactamases.

AntibioticE. coli with CMY-2E. coli with DHA-1E. coli with ACT-1Reference
Ampicillin>256>256>256[8]
Cefoxitin>256>256>256[8]
Cefotaxime6412832[8]
Ceftazidime16648[8]
Cefepime241[8]
Aztreonam3212816[8]
Imipenem0.250.50.25[2]

IV. Detailed Experimental Protocols

Protocol 1: Cloning of the this compound Gene

This protocol describes the amplification of the this compound gene from a bacterial source and its ligation into a pET expression vector.

1.1. Gene Amplification by PCR

  • Template DNA: Isolate genomic or plasmid DNA from the bacterial strain harboring the desired this compound gene.

  • Primer Design: Design forward and reverse primers that flank the this compound coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) into the 5' ends of the primers for subsequent cloning into a pET vector.

  • PCR Reaction Mixture (50 µL):

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTPs

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 1 µL Template DNA (50-100 ng)

    • 0.5 µL High-Fidelity DNA Polymerase

    • 40.5 µL Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute (adjust based on gene length)

    • Final Extension: 72°C for 5 minutes

  • Verification: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size of the amplified this compound gene. Purify the PCR product using a commercial kit.

1.2. Restriction Digestion

  • Digest PCR Product and pET Vector: Set up two separate restriction digests, one for the purified PCR product and one for the pET vector, using the same restriction enzymes (e.g., NdeI and XhoI).

  • Reaction Mixture (20 µL):

    • 1 µg DNA (PCR product or vector)

    • 2 µL 10x Restriction Buffer

    • 1 µL Restriction Enzyme 1

    • 1 µL Restriction Enzyme 2

    • Up to 20 µL Nuclease-free water

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Purification: Purify the digested PCR product and vector using a gel extraction kit or a PCR clean-up kit.

1.3. Ligation

  • Ligation Reaction (10 µL):

    • Digested pET vector (e.g., 50 ng)

    • Digested this compound insert (use a 3:1 molar ratio of insert to vector)

    • 1 µL 10x T4 DNA Ligase Buffer

    • 1 µL T4 DNA Ligase

    • Up to 10 µL Nuclease-free water

  • Incubation: Incubate at room temperature for 1 hour or at 16°C overnight.

1.4. Transformation into Cloning Strain

  • Thaw Competent Cells: Thaw a tube of competent E. coli DH5α cells on ice.

  • Add Ligation Mixture: Add 5 µL of the ligation mixture to the competent cells and mix gently.

  • Incubation: Incubate on ice for 30 minutes.

  • Heat Shock: Heat shock the cells at 42°C for 45 seconds.

  • Recovery: Immediately place the tube on ice for 2 minutes. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plating: Plate 100 µL of the transformed cells onto LB agar (B569324) plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin (B1662678) or ampicillin).

  • Incubation: Incubate the plates overnight at 37°C.

1.5. Screening and Plasmid Purification

  • Colony PCR: Screen individual colonies by PCR using the this compound-specific primers to identify colonies containing the recombinant plasmid.

  • Plasmid Purification: Inoculate a positive colony into LB broth with the appropriate antibiotic and grow overnight. Purify the plasmid DNA using a miniprep kit.

  • Verification: Verify the correct insertion of the this compound gene by restriction digestion and/or DNA sequencing.

Protocol 2: Expression and Purification of His-tagged this compound

This protocol describes the expression of a His-tagged this compound enzyme in E. coli BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).

2.1. Transformation into Expression Strain

  • Transform the verified recombinant pET-ampC plasmid into competent E. coli BL21(DE3) cells using the heat shock method described in Protocol 1.4.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture under optimized conditions. For improved solubility, it is often beneficial to reduce the temperature to 18-25°C and incubate for a longer period (e.g., 16 hours).[9][10][11]

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

2.3. Cell Lysis

  • Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lysis: Lyse the cells by sonication on ice or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged this compound.

2.4. Ni-NTA Affinity Purification

  • Column Equilibration: Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.

  • Loading: Load the clarified cell lysate onto the column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound protein.

  • Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) using dialysis or a desalting column.

2.5. Purity Analysis by SDS-PAGE

  • Prepare protein samples from the total cell lysate, soluble fraction, flow-through, wash fractions, and elution fractions.

  • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands and assess the purity of the recombinant this compound.

Protocol 3: this compound Enzyme Activity Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters of the purified this compound enzyme using a chromogenic cephalosporin (B10832234) substrate like nitrocefin (B1678963).

3.1. Materials

  • Purified this compound enzyme

  • Nitrocefin (or another suitable β-lactam substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer

3.2. Procedure

  • Prepare Substrate Solutions: Prepare a series of dilutions of nitrocefin in Assay Buffer.

  • Set up the Assay: In a cuvette, add the appropriate volume of Assay Buffer and nitrocefin to a final volume of 1 mL.

  • Initiate the Reaction: Add a small amount of purified this compound enzyme to the cuvette, mix quickly, and immediately start recording the absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

  • Data Acquisition: Record the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction.

  • Repeat for Different Substrate Concentrations: Repeat steps 2-4 for each substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity for each substrate concentration using the Beer-Lambert law.

    • Plot the initial velocity (v₀) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

V. Troubleshooting

Table 3: Common Problems and Solutions in this compound Cloning and Expression
ProblemPossible CauseSuggested SolutionReference
No or low PCR product Incorrect annealing temperatureOptimize annealing temperature using a gradient PCR.
Poor template qualityRe-purify template DNA.
No colonies after transformation Inefficient ligationVerify digestion of vector and insert. Optimize insert:vector molar ratio.
Low transformation efficiencyUse highly competent cells. Include a positive control (e.g., uncut plasmid).
Many colonies, but none with insert Vector self-ligationDephosphorylate the digested vector.
Low or no protein expression "Leaky" expression causing toxicityUse an expression host with tighter regulation (e.g., containing pLysS).[12]
Codon biasSynthesize the gene with codons optimized for E. coli.
Protein is in inclusion bodies (insoluble) High expression rateReduce induction temperature (18-25°C) and/or IPTG concentration.[9][13]
Protein misfoldingCo-express with chaperones. Use a solubility-enhancing fusion tag.[11]
Low protein yield after purification Protein degradationAdd protease inhibitors during lysis and purification.[14]
Poor binding to Ni-NTA resinEnsure the His-tag is accessible. Perform purification under denaturing conditions if necessary.[9]

VI. Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful cloning, expression, and characterization of this compound β-lactamases. The ability to produce high-quality recombinant this compound enzymes is essential for advancing our understanding of antibiotic resistance and for the development of novel therapeutic strategies to combat this growing public health threat. Careful optimization of each step, from gene cloning to protein purification, is critical for obtaining sufficient quantities of active enzyme for downstream applications in drug discovery and diagnostics.

References

Application Notes and Protocols for AmpC Protein Purification for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the expression and purification of AmpC β-lactamase, a crucial enzyme in antibiotic resistance, for the purpose of structural studies such as X-ray crystallography. The following protocols detail a multi-step strategy designed to yield a highly pure and homogenous protein sample suitable for crystallization and subsequent structural analysis.

Introduction

This compound β-lactamases are a group of clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including cephalosporins. Understanding the three-dimensional structure of this compound is paramount for the rational design of novel inhibitors to combat antibiotic resistance. Obtaining high-resolution crystal structures requires a protein sample of exceptional purity, homogeneity, and stability. This document outlines a robust workflow for the expression of recombinant this compound in Escherichia coli and its purification to near-homogeneity using a combination of affinity, ion exchange, and size-exclusion chromatography.

Data Presentation: Representative Purification of this compound β-Lactamase

The following table summarizes the expected quantitative data from a typical purification of His-tagged this compound from a 1-liter E. coli culture. These values are representative and may vary depending on the specific this compound variant, expression levels, and optimization of the purification protocol.

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purity Fold
Crude Lysate 1500300,0002001001
Ni-NTA Affinity Chromatography 50270,0005,4009027
Anion Exchange Chromatography 25240,0009,6008048
Size-Exclusion Chromatography 20220,00011,0007355

Experimental Workflow and Logical Relationships

The overall workflow for this compound protein purification for structural studies is depicted below. This process begins with the transformation of an expression vector into a suitable E. coli host, followed by protein expression, cell lysis, and a multi-step chromatographic purification. Each step is designed to remove contaminants and isolate the target this compound protein, culminating in a highly pure sample ready for crystallization trials.

AmpC_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control & Application Transformation Transformation of This compound Expression Vector Culture_Growth E. coli Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Lysis->Affinity_Chrom Ion_Exchange Anion Exchange Chromatography Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Check Purity & Homogeneity Assessment (SDS-PAGE, DLS) Size_Exclusion->Purity_Check Concentration Protein Concentration Purity_Check->Concentration Crystallization Crystallization Trials Concentration->Crystallization

Caption: Experimental workflow for this compound purification.

Experimental Protocols

Expression of His-tagged this compound in E. coli

This protocol describes the expression of N-terminally His-tagged this compound in the E. coli BL21(DE3) strain.

Materials:

  • This compound gene cloned into a pET expression vector (e.g., pET-28a) with an N-terminal 6xHis-tag.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., 50 µg/mL kanamycin).

  • LB broth with antibiotic.

  • 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution.

Protocol:

  • Transform the this compound expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth containing the antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-20 hours at a reduced temperature of 18-20°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Cell Lysis and Clarification

This protocol details the disruption of E. coli cells and removal of insoluble debris.

Materials:

Protocol:

  • Thaw the cell pellet on ice and resuspend in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes to allow for lysozyme activity.

  • Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound protein, and filter it through a 0.45 µm syringe filter.

Ni-NTA Affinity Chromatography

This step captures the His-tagged this compound protein from the clarified lysate.

Materials:

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Protocol:

  • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme and DNase I).

  • Load the filtered, clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

  • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with 5 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified this compound.

  • Pool the fractions containing pure this compound.

Anion Exchange Chromatography

This step further purifies this compound based on its net negative charge at a specific pH.

Materials:

  • Anion exchange column (e.g., HiTrap Q HP).

  • Buffer A (Low Salt): 20 mM Tris-HCl pH 8.0.

  • Buffer B (High Salt): 20 mM Tris-HCl pH 8.0, 1 M NaCl.

  • Dialysis tubing or desalting column.

Protocol:

  • Exchange the buffer of the pooled this compound fractions from the Ni-NTA step into Buffer A by dialysis or using a desalting column. This removes the imidazole and reduces the salt concentration.

  • Equilibrate the anion exchange column with Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with Buffer A until the baseline absorbance at 280 nm is stable.

  • Elute the bound this compound protein using a linear gradient of 0-100% Buffer B over 20 CV.

  • Collect fractions across the gradient and analyze by SDS-PAGE to identify those containing this compound.

  • Pool the pure fractions.

Size-Exclusion Chromatography (Polishing Step)

The final step separates proteins based on their size and is crucial for obtaining a monodisperse sample for crystallization.

Materials:

  • Size-exclusion chromatography (SEC) column suitable for the molecular weight of this compound (e.g., Superdex 75 or Superdex 200).

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Protocol:

  • Concentrate the pooled fractions from the ion exchange step to a volume of 1-2 mL using a centrifugal concentrator.

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions corresponding to the major protein peak.

  • Analyze the fractions by SDS-PAGE to confirm purity. The main peak should correspond to monomeric this compound.

Quality Control for Structural Studies

To ensure the purified this compound protein is suitable for crystallization, the following quality control measures are essential.

Quality_Control_Workflow cluster_purity Purity & Integrity cluster_homogeneity Homogeneity & Stability cluster_final_prep Final Preparation Purified_Protein Purified this compound from SEC SDS_PAGE SDS-PAGE (>95% Purity) Purified_Protein->SDS_PAGE Mass_Spec Mass Spectrometry (Verify Identity) Purified_Protein->Mass_Spec Analytical_SEC Analytical SEC (Monomeric State) Purified_Protein->Analytical_SEC DLS Dynamic Light Scattering (DLS) (Check for Aggregation) Purified_Protein->DLS Concentration_Assay Concentration Determination (A280) SDS_PAGE->Concentration_Assay Mass_Spec->Concentration_Assay Analytical_SEC->Concentration_Assay DLS->Concentration_Assay Final_Concentration Concentrate to >5-10 mg/mL Concentration_Assay->Final_Concentration

Caption: Quality control workflow for purified this compound.

Protocols:

  • Purity Assessment (SDS-PAGE):

    • Run a sample of the final purified protein on a 12% SDS-PAGE gel alongside a molecular weight marker.

    • Stain with Coomassie Brilliant Blue.

    • A single band corresponding to the expected molecular weight of this compound should be observed, with a purity of >95% as estimated by densitometry.

  • Identity Confirmation (Mass Spectrometry):

    • Confirm the identity of the purified protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct protein has been purified.

  • Homogeneity Assessment (Analytical Size-Exclusion Chromatography):

    • Inject a small amount of the purified protein onto an analytical SEC column.

    • The resulting chromatogram should show a single, symmetrical peak, indicating a monodisperse sample.

  • Aggregation Analysis (Dynamic Light Scattering - DLS):

    • Analyze the protein sample by DLS to assess for the presence of aggregates. A low polydispersity index (<20%) is desirable for crystallization.

  • Concentration and Storage:

    • Determine the protein concentration using its theoretical extinction coefficient at 280 nm.

    • Concentrate the protein to a final concentration of 5-10 mg/mL or higher for crystallization trials.

    • The protein can be flash-frozen in small aliquots in liquid nitrogen and stored at -80°C. A cryoprotectant such as 10-20% glycerol (B35011) may be added to the storage buffer.

Application Notes and Protocols for Developing an AmpC β-Lactamase Inhibitor Screening Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases are a significant clinical threat, conferring resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins.[1][2] Unlike extended-spectrum β-lactamases (ESBLs), this compound enzymes are typically not inhibited by commercially available β-lactamase inhibitors such as clavulanic acid.[2] The development of potent and specific this compound inhibitors is therefore a critical unmet need in the fight against antimicrobial resistance.

These application notes provide a comprehensive guide to developing and implementing a robust, high-throughput screening (HTS) assay for the identification of novel this compound inhibitors. The protocols are designed to be adaptable to various laboratory settings and scalable for large compound library screening.

Signaling Pathway of this compound Regulation and Hydrolysis

The expression of chromosomal this compound β-lactamase is tightly regulated in many Gram-negative bacteria. The following diagram illustrates the induction pathway of this compound expression and the mechanism of β-lactam hydrolysis.

AmpC_Pathway cluster_induction This compound Induction Pathway cluster_hydrolysis β-Lactam Hydrolysis beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall_precursors Cell Wall Precursors pbp->cell_wall_precursors Inhibited cross-linking ampG AmpG (Permease) cell_wall_precursors->ampG Accumulate & Enter Cytoplasm ampD AmpD (Amidase) ampG->ampD Transport ampR AmpR (Transcriptional Regulator) ampG->ampR Excess precursors bind to AmpR, inactivating it ampD->ampR Normally degrades precursors, keeping AmpR active ampC_gene This compound gene ampR->ampC_gene Represses (when active) ampR->ampC_gene De-repression (when inactive) ampC_mrna This compound mRNA ampC_gene->ampC_mrna Transcription AmpC_protein This compound β-Lactamase ampC_mrna->AmpC_protein Translation AmpC_protein_hydrolysis This compound β-Lactamase inactive_product Inactive Hydrolyzed Product AmpC_protein_hydrolysis->inactive_product Hydrolysis beta_lactam_hydrolysis β-Lactam Antibiotic beta_lactam_hydrolysis->AmpC_protein_hydrolysis Substrate inhibitor This compound Inhibitor inhibitor->AmpC_protein_hydrolysis Inhibits

Caption: this compound induction and β-lactam hydrolysis pathway.

Experimental Workflow for High-Throughput Screening

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify this compound inhibitors.

HTS_Workflow cluster_data_analysis Data Analysis start Start assay_dev Assay Development & Optimization (384-well) start->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation data_analysis1 Z'-factor > 0.5 primary_screen->data_analysis1 Calculate % Inhibition dose_response Dose-Response & IC50 Determination hit_confirmation->dose_response data_analysis2 Eliminate False Positives hit_confirmation->data_analysis2 Confirm Activity secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) dose_response->secondary_assays data_analysis3 Determine IC50 dose_response->data_analysis3 Curve Fitting hit_to_lead Hit-to-Lead Optimization secondary_assays->hit_to_lead

Caption: High-throughput screening workflow for this compound inhibitors.

Data Presentation: this compound Inhibitor Activity

The following tables summarize the inhibitory activity of known compounds against this compound β-lactamase. This data can be used as a reference for assay validation and hit prioritization.

Table 1: IC50 Values of Selected Inhibitors against this compound

CompoundInhibitor ClassThis compound IC50 (µM)Reference
Sulbactamβ-lactam sulfone0.279
Tazobactamβ-lactam sulfone0.053
AvibactamDiazabicyclooctaneVaries by this compound variant[2]
RelebactamDiazabicyclooctaneVaries by this compound variant[2]
VaborbactamBoronic acid derivativeVaries by this compound variant[2]
TaniborbactamBoronic acid derivativeVaries by this compound variant[2]
Carboxyphenyl-glycylboronic acid analogBoronic acid0.001[3]

Table 2: Comparison of Inhibitor Potency against Different β-Lactamase Classes

InhibitorTarget β-Lactamase ClassIC50 (nM)Reference
6-methylidene compoundClass A (TEM-1)0.4 - 3.1[4]
Class C (this compound)1.5 - 5.4[4]
TazobactamClass A (TEM-1)~10-100x less active than 6-methylidene compound[4]
Class C (this compound)~2,000-40,000x less active than 6-methylidene compound[4]
Clavulanic AcidClass A (TEM-1)~10-100x less active than 6-methylidene compound[4]
Class C (this compound)~2,000-40,000x less active than 6-methylidene compound[4]

Experimental Protocols

Protocol 1: Expression and Purification of this compound β-Lactamase

Objective: To produce highly pure and active this compound enzyme for use in inhibitor screening assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring an this compound expression vector (e.g., pET vector with N-terminal His-tag).

  • Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Protein concentration determination assay (e.g., Bradford or BCA).

  • SDS-PAGE reagents.

Methodology:

  • Transform the this compound expression vector into the E. coli expression strain and select for positive colonies on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged this compound protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration and assess purity by SDS-PAGE.

  • Store the purified enzyme in aliquots at -80°C.

Protocol 2: High-Throughput Nitrocefin-Based Absorbance Assay for this compound Inhibitors (384-Well Format)

Objective: To screen a compound library for inhibitors of this compound β-lactamase activity using a colorimetric assay.

Materials:

  • Purified this compound β-lactamase.

  • Nitrocefin (B1678963) (chromogenic substrate).[5]

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100).

  • Test compounds dissolved in DMSO.

  • Positive control inhibitor (e.g., a known this compound inhibitor).

  • Negative control (DMSO vehicle).

  • 384-well clear, flat-bottom microplates.

  • A microplate reader capable of measuring absorbance at 490 nm.

Methodology:

  • Assay Plate Preparation:

    • Add 200 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of a 384-well plate using an acoustic liquid handler or a pin tool.

  • Enzyme Addition:

    • Prepare a solution of this compound in assay buffer at a pre-determined optimal concentration.

    • Add 10 µL of the this compound solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of nitrocefin in assay buffer at its Km value or another optimized concentration.

    • Add 10 µL of the nitrocefin solution to each well to initiate the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance at 490 nm over time (kinetic read) or read the absorbance at a fixed time point (endpoint read) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each well.

    • Determine the percent inhibition for each test compound relative to the negative (DMSO) and positive controls.

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Protocol 3: Fluorescence-Based Assay for this compound Inhibitor Screening

Objective: To provide a more sensitive alternative to the absorbance-based assay, particularly for low-activity enzymes or low-concentration inhibitors.

Materials:

  • Purified this compound β-lactamase.

  • A fluorogenic β-lactamase substrate (e.g., a cephalosporin-based probe that releases a fluorescent molecule upon hydrolysis).

  • Assay buffer (as in Protocol 2).

  • Test compounds, positive and negative controls.

  • 384-well black, opaque microplates.

  • A fluorescence plate reader with appropriate excitation and emission filters.

Methodology:

  • Assay Plate Preparation:

    • Dispense 200 nL of compounds and controls into the wells of a 384-well black plate.

  • Enzyme Addition:

    • Add 10 µL of a pre-optimized concentration of this compound in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Substrate Addition and Signal Detection:

    • Add 10 µL of the fluorogenic substrate to each well.

    • Measure the increase in fluorescence intensity over time (kinetic) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the percent inhibition and Z'-factor as described for the absorbance-based assay.

Protocol 4: IC50 Determination

Objective: To determine the potency of hit compounds by measuring their half-maximal inhibitory concentration (IC50).

Methodology:

  • Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Dispense the serially diluted compound into a 384-well plate.

  • Perform the this compound activity assay as described in Protocol 2 or 3.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-factor - High variability in positive or negative controls.- Low signal-to-background ratio.- Reagent instability.- Optimize enzyme and substrate concentrations.- Ensure proper mixing of reagents.- Check for reagent degradation.
High number of false positives - Compound autofluorescence or absorbance.- Compound aggregation.- Non-specific enzyme inhibition.- Perform counter-screens without the enzyme.- Include a detergent (e.g., Triton X-100) in the assay buffer.- Use orthogonal assays with different detection methods to confirm hits.
High number of false negatives - Low compound potency.- Poor compound solubility.- Screen at a higher compound concentration.- Ensure compounds are fully dissolved in DMSO and the assay buffer.
Assay drift over time - Temperature fluctuations.- Reagent degradation during the screen.- Maintain a stable temperature for all assay components.- Prepare fresh reagents as needed during a long screening run.

Conclusion

The development of a robust and reliable inhibitor screening assay is a critical first step in the discovery of novel this compound inhibitors. The protocols and guidelines presented here provide a solid foundation for establishing a high-throughput screening campaign. Careful assay optimization, stringent quality control, and thorough hit validation are essential for the successful identification of promising lead compounds for further development.

References

Application Notes and Protocols for Quantitative Real-Time PCR Analysis of AmpC Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including cephalosporins.[1] In many Gram-negative bacteria, such as Enterobacter spp., Citrobacter freundii, and Serratia marcescens, the expression of the chromosomal this compound gene is inducible.[2][3] This induction is intricately linked to the bacterial cell wall recycling pathway and is primarily regulated by the interplay of the AmpR transcriptional regulator, the AmpD N-acetylmuramyl-L-alanine amidase, and the AmpG permease.[2][3][4] The development of resistance, particularly during therapy, is often associated with the overexpression or constitutive high-level expression of this compound.[4][5]

Quantitative real-time PCR (qRT-PCR) is a powerful and sensitive technique used to measure gene expression levels. By quantifying the amount of this compound mRNA, researchers can gain insights into the mechanisms of resistance, screen for potential inhibitors of this compound expression, and evaluate the efficacy of new antimicrobial agents. These application notes provide a detailed protocol for the quantification of this compound gene expression using qRT-PCR.

Signaling Pathway of this compound Regulation

The expression of the this compound gene is tightly controlled. In the uninduced state, the transcriptional regulator AmpR represses this compound transcription. During exposure to certain β-lactam antibiotics, cell wall fragments (muropeptides) are generated and transported into the cytoplasm via the AmpG permease.[6] These muropeptides bind to AmpR, converting it from a repressor to an activator of this compound transcription, leading to increased production of the this compound β-lactamase.[2][3] The enzyme AmpD functions to cleave these signaling muropeptides, thus playing a crucial role in returning the system to a repressed state.[4][7] Mutations in ampD can lead to an accumulation of inducing muropeptides and consequently, constitutive high-level expression of this compound.[4][5]

AmpC_Regulation cluster_outside Periplasm cluster_membrane Inner Membrane cluster_inside Cytoplasm BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Muropeptides_p Muropeptides CellWall->Muropeptides_p Degradation (due to PBP inhibition) AmpG AmpG Permease Muropeptides_p->AmpG Muropeptides_c Muropeptides (Inducer Molecules) AmpG->Muropeptides_c Transports AmpD AmpD Muropeptides_c->AmpD Cleaved by AmpR_repressor AmpR (Repressor) Muropeptides_c->AmpR_repressor Binds to AmpR_activator AmpR (Activator) AmpR_repressor->AmpR_activator Conformational Change ampC_gene This compound gene AmpR_repressor->ampC_gene Represses Transcription AmpR_activator->ampC_gene Activates Transcription AmpC_protein This compound β-lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolyzes

Figure 1: Simplified signaling pathway of this compound β-lactamase induction.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound gene expression using a two-step qRT-PCR approach.

Experimental Workflow Overview

The overall experimental workflow involves bacterial culture and treatment, RNA extraction, cDNA synthesis, and finally, qRT-PCR analysis.

qRT_PCR_Workflow Culture 1. Bacterial Culture & Treatment RNA_Extraction 2. Total RNA Extraction Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR 4. Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis 5. Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis

Figure 2: Experimental workflow for qRT-PCR analysis of this compound expression.

Bacterial Culture and Treatment
  • Inoculate a single colony of the test bacterium into 5 mL of appropriate broth medium (e.g., Luria-Bertani broth).

  • Incubate overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh broth and grow to mid-logarithmic phase (OD600 of 0.4-0.6).

  • Divide the culture into experimental (induced) and control (uninduced) groups.

  • For the experimental group, add a sub-inhibitory concentration of a known β-lactam inducer (e.g., cefoxitin). The concentration should be determined empirically.

  • Incubate both cultures for a defined period (e.g., 1-2 hours) under the same conditions.

  • Harvest the bacterial cells by centrifugation at 4°C.

  • Immediately process the cell pellets for RNA extraction or store them at -80°C.

Total RNA Extraction
  • Use a commercial RNA extraction kit suitable for bacteria for optimal yield and purity.

  • It is crucial to include a DNase I treatment step to eliminate any contaminating genomic DNA, which can lead to false-positive results in the subsequent PCR.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel. A 260/280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)
  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Follow the manufacturer's instructions. Typically, a mix of random hexamers and oligo(dT) primers is used to ensure comprehensive transcription of all RNA species.

  • Include a "no reverse transcriptase" control for each RNA sample to verify the absence of genomic DNA contamination.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Design primers for the this compound gene and at least one validated housekeeping gene for normalization. Primers should be designed to amplify a product of 100-200 bp.

  • Reaction Setup: Prepare the qRT-PCR reaction mix. A typical reaction includes:

    • SYBR Green Master Mix

    • Forward Primer

    • Reverse Primer

    • cDNA template

    • Nuclease-free water

  • Cycling Conditions: Perform the qRT-PCR using a real-time PCR instrument with the appropriate cycling conditions.

Data Presentation

Table 1: Example of Primer Sequences for qRT-PCR
Gene TargetPrimer NameSequence (5' to 3')Amplicon Size (bp)
This compoundampC_FGTGAAGCCGTCTGGTTTGAGT~150
ampC_RTTATTGTCACTGCCGTTAAT
gyrA (Housekeeping)gyrA_FATCAACGGTTTTGGCCGTAT~120
gyrA_RGTTGATAACTTTAGCCAGCGG

Note: Primer sequences should be validated for specificity and efficiency before use.

Table 2: Example of qRT-PCR Cycling Conditions
StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension601 min
Melt Curve Analysis65-95Increment 0.5°C/5 sec1
Data Analysis: Relative Quantification (ΔΔCq Method)

The relative expression of the this compound gene can be calculated using the ΔΔCq (delta-delta Cq) method.

  • Normalization to Housekeeping Gene (ΔCq): ΔCq = Cq(this compound) - Cq(housekeeping gene)

  • Normalization to Control Condition (ΔΔCq): ΔΔCq = ΔCq(Induced Sample) - ΔCq(Uninduced Control)

  • Fold Change Calculation: Fold Change = 2-ΔΔCq

Table 3: Example of qRT-PCR Data and Analysis
SampleConditionCq (this compound)Cq (gyrA)ΔCqΔΔCqFold Change (2-ΔΔCq)
1Uninduced25.218.56.70.01.0
2Induced20.818.62.2-4.522.6

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound gene expression using qRT-PCR. This method is invaluable for understanding the molecular basis of β-lactam resistance, studying the regulation of this compound, and for the preclinical evaluation of novel antimicrobial compounds. Accurate and reproducible quantification of this compound expression is essential for advancing research and development in the field of infectious diseases.

References

Application Notes and Protocols for Nitrocefin Hydrolysis Assay to Determine AmpC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AmpC β-lactamases are a significant class of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] The production of these enzymes can be encoded chromosomally, where their expression may be inducible, or mediated by plasmids, facilitating their spread among bacterial species.[1][3] Understanding the activity of this compound is crucial for the development of new antibiotics and β-lactamase inhibitors. The nitrocefin (B1678963) hydrolysis assay is a widely used, simple, and reliable colorimetric method to detect and quantify β-lactamase activity.[4][5] Nitrocefin, a chromogenic cephalosporin, changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase, allowing for spectrophotometric measurement of enzyme kinetics.[5][6]

These application notes provide detailed protocols for both qualitative and quantitative assessment of this compound β-lactamase activity using the nitrocefin hydrolysis assay.

Data Presentation

Table 1: Reagent Preparation and Recommended Concentrations
ParameterStock SolutionWorking Solution
Solvent Dimethyl Sulfoxide (DMSO)[4][7]100 mM Phosphate (B84403) Buffer (pH 7.0) or PBS[4][7]
Typical Concentration 1–10 mg/mL[4]Qualitative: 0.5–1.0 mg/mL[4][7]Quantitative: 50–100 µM (~25-50 µg/mL)[4][6]
Preparation Example Dissolve 10 mg of nitrocefin powder in 1.0 mL of DMSO.[4][7]To make a 100 µM solution, dilute the 10 mg/mL stock solution approximately 1:194 in buffer.
Storage Aliquot and store at -20°C, protected from light, for several months.[4]Prepare fresh or store at -20°C, protected from light, for up to 14 days.[4]
Quality Control The concentrated solution should be a clear, dark yellow.[4]The final solution should be yellow. A red or orange color may indicate degradation or that the solution is too concentrated.[4][7]
Table 2: Kinetic Parameters of Various this compound β-Lactamases with Nitrocefin
EnzymeOrganism of OriginK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
This compoundEnterobacter cloacae P992578031
ACT-1(Plasmid-mediated)22 ± 2400 ± 8018 ± 2
CMY-2(Plasmid-mediated)48 ± 51100 ± 10023 ± 2
MIR-1(Plasmid-mediated)22 ± 2250 ± 2011 ± 1

Note: Kinetic parameters can vary depending on the specific enzyme variant and assay conditions.[8][9]

Experimental Protocols

Protocol 1: Preparation of Bacterial Lysate Containing this compound
  • Bacterial Culture : Grow the bacterial strain of interest overnight in an appropriate broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.

  • Cell Harvesting : Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.[10]

  • Cell Lysis : Discard the supernatant. Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM phosphate buffer, pH 7.0). The amount of buffer will depend on the pellet weight; a common starting point is 5 µL of buffer per mg of cell pellet.[10]

  • Sonication : Lyse the cells by sonication on ice.[7] This helps to release the periplasmic this compound enzyme.

  • Clarification : Centrifuge the lysate at 16,000 x g at 4°C for 20 minutes to pellet cell debris.[10]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the crude enzyme extract, to a new tube. This lysate can be used directly in the assay or stored at -80°C.

Protocol 2: Qualitative Nitrocefin Assay for Rapid Detection of this compound Activity

This assay is useful for rapid screening of β-lactamase production.

  • Preparation : Add 50-100 µL of the bacterial lysate into a microcentrifuge tube or a well of a 96-well plate.[4]

  • Reagent Addition : Add 5-10 µL of the nitrocefin working solution (0.5–1.0 mg/mL) to the lysate.[4]

  • Incubation : Gently mix and incubate at room temperature.

  • Observation : A positive result is indicated by a color change from yellow to red, typically within 30 minutes.[7] The speed of the color change is indicative of the level of enzyme activity.

Protocol 3: Quantitative Spectrophotometric Assay for this compound Kinetics

This kinetic assay measures the rate of nitrocefin hydrolysis to determine enzyme activity.

  • Reagent Preparation :

    • Prepare a nitrocefin working solution at a concentration of 100 µM in 100 mM phosphate buffer (pH 7.0).[4]

    • Prepare several dilutions of the bacterial lysate to ensure the measured activity falls within the linear range of the spectrophotometer.[4]

  • Assay Setup :

    • Set up reactions in a 96-well clear, flat-bottom plate or in spectrophotometer cuvettes.[4][10]

    • For a 200 µL final reaction volume, add 180 µL of the 100 µM nitrocefin working solution to each well.[4]

    • Include a blank control containing 180 µL of nitrocefin solution and 20 µL of buffer (without lysate).[4]

  • Initiate Reaction : Add 20 µL of the bacterial lysate (or its dilution) to the wells to start the reaction. Mix immediately but gently.[4]

  • Spectrophotometric Measurement :

    • Immediately place the plate or cuvette in a spectrophotometer pre-set to 37°C.

    • Measure the increase in absorbance at 486 nm (or 490 nm) over time.[4]

    • For kinetic analysis, take readings every 30-60 seconds for 10-30 minutes.[4]

  • Data Analysis :

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of nitrocefin hydrolysis (in µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of hydrolyzed nitrocefin (approximately 20,500 M⁻¹cm⁻¹ at 486 nm).[5]

    • To determine K_m and V_max, repeat the assay with varying concentrations of nitrocefin and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

AmpC_Signaling_Pathway cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Cell_Wall_Fragments Cell Wall Degradation Products PBP->Cell_Wall_Fragments Leads to accumulation of AmpG AmpG Permease Cell_Wall_Fragments->AmpG Transported by AmpR_Active AmpR (Active) AmpG->AmpR_Active Activates AmpR_Inactive AmpR (Inactive) ampC_gene This compound gene AmpR_Active->ampC_gene Induces Transcription AmpC_enzyme This compound β-Lactamase ampC_gene->AmpC_enzyme Translation AmpC_enzyme->Beta_Lactam Hydrolyzes (Inactivation)

Caption: Inducible expression of this compound β-lactamase leading to antibiotic resistance.

Nitrocefin_Assay_Workflow Start Start: Bacterial Culture with this compound Expression Cell_Harvest 1. Cell Harvesting (Centrifugation) Start->Cell_Harvest Cell_Lysis 2. Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification 3. Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Enzyme_Prep 4. Prepare Enzyme Dilutions Clarification->Enzyme_Prep Initiate_Reaction 6. Initiate Reaction (Add Enzyme Lysate) Enzyme_Prep->Initiate_Reaction Reaction_Setup 5. Set up Reaction: - Nitrocefin (Substrate) - Buffer Reaction_Setup->Initiate_Reaction Measurement 7. Measure Absorbance at 486 nm (Kinetic Read) Initiate_Reaction->Measurement Data_Analysis 8. Data Analysis: - Calculate Initial Velocity - Determine Kinetic Parameters Measurement->Data_Analysis

Caption: Experimental workflow for the quantitative nitrocefin hydrolysis assay.

References

Application Notes and Protocols for AmpC β-Lactamase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the detection of AmpC β-lactamases in Gram-negative bacteria. While the Clinical and Laboratory Standards Institute (CLSI) does not currently have specific guidelines for this compound confirmation, it does provide recommendations for screening. This document outlines the CLSI-recommended screening method and details various phenotypic and genotypic confirmatory tests to accurately identify this compound producers, a critical step in both clinical diagnostics and the development of new antimicrobial agents.

Introduction to this compound β-Lactamases

This compound β-lactamases are clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins (first, second, and third generation), and cephamycins (e.g., cefoxitin).[1] Resistance is mediated through the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. This compound enzymes can be chromosomally or plasmid-encoded. Chromosomal this compound genes are intrinsic in several Enterobacteriaceae species (e.g., Enterobacter cloacae, Citrobacter freundii) and can be inducible or constitutively overexpressed.[2][3] Plasmid-mediated this compound genes can be transferred between different bacterial species, including those that do not naturally possess a chromosomal this compound gene, such as Escherichia coli and Klebsiella pneumoniae, posing a significant challenge for infection control.[4][5] Accurate detection of this compound production is crucial for appropriate antibiotic stewardship and to avoid therapeutic failures.[5]

Data Presentation: Performance of Phenotypic this compound Detection Methods

The selection of an appropriate detection method is critical for accuracy. The following tables summarize the performance characteristics of commonly used phenotypic assays for this compound β-lactamase detection based on published literature.

Table 1: Performance of Screening Methods for this compound Production

Screening MarkerCutoffSensitivity (%)Specificity (%)Reference(s)
Cefoxitin (B1668866) (30 µg)≤18 mm97.478.7[6][7]
Cefotetan (B131739) (30 µg)≤16 mm52.699.3[6][7]

Table 2: Performance of Confirmatory Phenotypic Methods for this compound Production

Confirmatory TestPrincipleSensitivity (%)Specificity (%)Reference(s)
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS)Cloxacillin (B1194729) inhibition of this compound97.2100[6][7]
Boronic Acid-Based TestsBoronic acid inhibition of this compound58 - 10060 - 92[4][5][8]
Etest this compoundCefotetan gradient with/without cloxacillin77.4100[6][7]
Disk Approximation TestInduction of this compound expression2187[4][5]
Three-Dimensional Extract TestEnzymatic inactivation of cefoxitinNot widely reportedNot widely reported[1]

Experimental Protocols

Screening for Potential this compound Producers using Cefoxitin

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Cefoxitin (FOX) disks (30 µg)

  • Test organism grown overnight on a non-selective agar plate

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies of the test organism in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place a 30 µg cefoxitin disk onto the inoculated agar surface.

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

Interpretation:

  • An inhibition zone diameter of ≤18 mm around the cefoxitin disk suggests potential this compound production and requires further confirmatory testing.[1][6][9]

Confirmatory Test: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

This test is a highly specific method for confirming this compound production.[6][10]

Materials:

  • MHA plates

  • Cefoxitin (FOX) disks (30 µg)

  • Disks containing cefoxitin (30 µg) and cloxacillin (200 µg) or a plain cloxacillin disk (200-500 µg)

  • Bacterial inoculum prepared as described for the screening test.

  • Incubator at 35°C ± 2°C

Procedure:

  • Inoculate an MHA plate with the test organism as described for the screening test.

  • Place a 30 µg cefoxitin disk on the agar.

  • Place a disk containing both cefoxitin and cloxacillin, or a plain cloxacillin disk, approximately 20 mm (center to center) from the cefoxitin disk.

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

Interpretation:

  • A positive test for this compound production is indicated by an expansion of the cefoxitin inhibition zone on the side of the cloxacillin-containing disk.[11] A difference of ≥4 mm in the zone of inhibition between the cefoxitin disk and the cefoxitin-cloxacillin disk is considered a positive result.[6][10]

Confirmatory Test: Boronic Acid-Based Inhibition Test

Boronic acid derivatives are inhibitors of this compound β-lactamases.[12][13]

Materials:

  • MHA plates

  • Cefoxitin (FOX) or Cefotetan (CTT) disks (30 µg)

  • Phenylboronic acid solution (e.g., 400 µg per disk)

  • Blank sterile paper disks

  • Bacterial inoculum prepared as described for the screening test.

  • Incubator at 35°C ± 2°C

Procedure:

  • Inoculate an MHA plate with the test organism as described for the screening test.

  • Place a cefoxitin or cefotetan disk on the agar.

  • Place a second cefoxitin or cefotetan disk on the agar. To this second disk, add a specific amount of boronic acid solution (e.g., 20 µl of a 20 mg/ml solution to a blank disk placed adjacent to the cefoxitin/cefotetan disk, or directly onto the antibiotic disk).

  • Alternatively, use commercially available disks containing the cephalosporin (B10832234) with and without boronic acid.

  • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

Interpretation:

  • An increase in the zone of inhibition of ≥5 mm around the cephalosporin disk with boronic acid compared to the cephalosporin disk alone is considered a positive result for this compound production.[1][12]

Visualizations

This compound Detection Workflow

AmpC_Detection_Workflow start Clinical Isolate (e.g., E. coli, K. pneumoniae) screening Screening with Cefoxitin (30 µg) Disk start->screening interpretation Measure Zone Diameter screening->interpretation confirm Confirmatory Testing (e.g., CC-DDS, Boronic Acid Test) interpretation->confirm ≤18 mm negative Not an this compound Producer (or below detection limit) interpretation->negative >18 mm positive This compound Producer confirm->positive Positive Result confirm->negative Negative Result

Caption: A flowchart illustrating the recommended workflow for the phenotypic detection of this compound β-lactamases.

Simplified this compound Regulation Pathway (Inducible)

AmpC_Regulation cluster_cell Bacterial Cell beta_lactam β-Lactam Antibiotic pbp PBP beta_lactam->pbp Inhibits cell_wall_fragments Cell Wall Degradation Products pbp->cell_wall_fragments Leads to accumulation of ampG AmpG (Permease) cell_wall_fragments->ampG Transport into cytoplasm ampR_inactive AmpR (Inactive) cell_wall_fragments->ampR_inactive Binds and inactivates ampD AmpD ampG->ampD Processed by ampR_active AmpR (Active Repressor) ampD->ampR_active Maintains active state ampC_gene This compound gene ampR_inactive->ampC_gene De-repression ampR_active->ampC_gene Represses transcription ampC_protein This compound β-lactamase ampC_gene->ampC_protein Transcription & Translation ampC_protein->beta_lactam Hydrolyzes

Caption: A simplified diagram of the inducible this compound β-lactamase regulatory pathway in Gram-negative bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Differentiating AmpC and ESBL Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for laboratory professionals to accurately differentiate between AmpC (B8196016) and Extended-Spectrum β-Lactamase (ESBL) production in Enterobacteriaceae.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CLSI ESBL confirmatory test is negative or indeterminate, but the isolate is resistant to third-generation cephalosporins. What could be the cause?

A1: This is a common issue that can arise from several factors, most notably the presence of an this compound β-lactamase.

  • Masking by this compound: this compound enzymes are not inhibited by clavulanic acid, the inhibitor used in standard ESBL confirmatory tests. Furthermore, clavulanic acid can induce high-level expression of chromosomal this compound, which can hydrolyze the cephalosporin (B10832234) in the test, masking the synergistic effect of clavulanic acid on a co-produced ESBL.[1] This can lead to false-negative ESBL results.

  • Other Resistance Mechanisms: Resistance could be due to other mechanisms like porin loss combined with production of a non-ESBL β-lactamase, or production of a carbapenemase.[2][3]

Troubleshooting Steps:

  • Screen for this compound production: Perform a test to detect this compound, such as the cefoxitin-cloxacillin double-disk synergy test or an inhibitor-based test using boronic acid.[4][5]

  • Use an alternative ESBL test: If this compound is suspected, use a method designed to detect ESBLs in the presence of this compound. This often involves using an this compound inhibitor like boronic acid or cloxacillin (B1194729) in conjunction with the standard ESBL confirmatory test.[1][6]

Q2: I'm seeing a positive ESBL test (synergy with clavulanic acid) in an isolate that is also resistant to cefoxitin (B1668866). Is this result reliable?

A2: Caution is needed. While the isolate may genuinely co-produce both ESBL and this compound enzymes, some scenarios can lead to false-positive ESBL results.

  • Hyperproduction of other β-lactamases: High levels of certain β-lactamases (like KPC carbapenemases or even some TEM-1) combined with porin loss can sometimes result in a synergistic effect with clavulanic acid, mimicking an ESBL-positive result.[7]

  • This compound activity: While typically resistant to clavulanate, some this compound enzymes might show slight inhibition, leading to an ambiguous result that could be misinterpreted as a positive ESBL test.

Troubleshooting Steps:

  • Confirm this compound production: Use a specific this compound inhibition test with boronic acid or cloxacillin to verify this compound activity.[4][5]

  • Evaluate the overall antibiogram: Look for resistance to cephamycins (e.g., cefoxitin), which is characteristic of this compound enzymes.[8] ESBLs typically do not hydrolyze cephamycins.[1]

  • Consider molecular testing: If results remain ambiguous, PCR to detect specific genes for ESBLs (e.g., blaCTX-M, blaSHV, blaTEM) and plasmid-mediated this compound (e.g., blaCMY, blaDHA, blaFOX) can provide a definitive answer.[1][7]

Q3: What is the difference between using boronic acid and cloxacillin as this compound inhibitors?

A3: Both are effective inhibitors of this compound β-lactamases, but they have key differences.

  • Boronic Acid: It is a potent reversible inhibitor of this compound enzymes.[1] However, it can also inhibit class A carbapenemases (like KPC), which may lead to false-positive results for this compound if a carbapenemase is present.[4]

  • Cloxacillin: This is also a strong this compound inhibitor and does not significantly inhibit KPC carbapenemases, offering better specificity in some contexts.[4] It is often used in cefoxitin-cloxacillin synergy tests.[4][9]

Recommendation: The choice can depend on the local prevalence of different resistance mechanisms. Cloxacillin is a reliable option for routine this compound testing.[4] If KPC-producing organisms are common, cloxacillin may be preferred to avoid misleading results.

Q4: Can the Modified Hodge Test (MHT) help differentiate this compound from ESBLs?

A4: The Modified Hodge Test (MHT) is not designed to differentiate this compound from ESBLs. Its primary purpose is to detect carbapenemase activity.[3][10][11] However, isolates that overproduce this compound or ESBLs in combination with porin loss can sometimes yield false-positive MHT results.[2][3][12] Therefore, the MHT should not be used for this purpose and has been largely replaced by more specific carbapenemase tests.

Data Summary Tables

Table 1: Performance of Phenotypic Tests for this compound Detection

Test MethodSubstrate/InhibitorPrincipleSensitivitySpecificityReference(s)
Cefoxitin Screen Cefoxitin (30 µg)Resistance to cefoxitin suggests this compound production.97.4%78.7%[4]
CC-DDS Test Cefoxitin (30 µg) + Cloxacillin (200 µg)Cloxacillin inhibits this compound, restoring cefoxitin activity.97.2%100%[4]
Boronic Acid Test Cefotetan (B131739) (30 µg) + Boronic Acid (400 µg)Boronic acid inhibits this compound, restoring cefotetan activity.98.2% (54/55 isolates)100%[5]
Etest this compound Cefotetan gradient + Cefotetan/CloxacillinCompares MICs with and without an this compound inhibitor.77.4%100%[4]

Note: Sensitivity and specificity can vary between studies and bacterial species.

Table 2: Interpretation Criteria for Key Inhibitor-Based Tests

TestPositive Result InterpretationReference(s)
CLSI ESBL Confirmatory Test ≥ 5 mm increase in zone diameter for ceftazidime (B193861) or cefotaxime (B1668864) tested with clavulanic acid versus the agent alone.[13]
Cefoxitin-Cloxacillin DDS (CC-DDS) ≥ 4 mm increase in zone diameter for the cefoxitin/cloxacillin disk versus the cefoxitin disk alone.[4][9]
Boronic Acid Disk Potentiation ≥ 5 mm increase in zone diameter for a cephalosporin disk with boronic acid versus the cephalosporin disk alone.[1]

Experimental Workflows & Protocols

Logical Workflow for Differentiation

The following diagram outlines a logical workflow for differentiating ESBL and this compound production, particularly in isolates resistant to third-generation cephalosporins.

G Start Isolate Resistant to 3rd-Gen Cephalosporins (e.g., Ceftriaxone, Cefotaxime) Cefoxitin Perform Cefoxitin Screen Start->Cefoxitin ESBL_Test Perform CLSI ESBL Confirmatory Test (with Clavulanic Acid) Cefoxitin->ESBL_Test Cefoxitin Susceptible AmpC_Inhibitor_Test Perform this compound Inhibitor Test (e.g., CC-DDS or Boronic Acid Test) Cefoxitin->AmpC_Inhibitor_Test Cefoxitin Resistant ESBL_Pos ESBL Positive ESBL_Test->ESBL_Pos Positive AmpC_Pos This compound Positive AmpC_Inhibitor_Test->AmpC_Pos Positive ESBL_in_this compound Test for ESBL in presence of this compound (e.g., Cefepime/Clavulanate or Disks with this compound inhibitor) AmpC_Pos->ESBL_in_this compound Co_Production ESBL + this compound Co-production Likely ESBL_in_this compound->Co_Production Positive

Caption: Logical workflow for differentiating ESBL and this compound production.

Protocol 1: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

This test phenotypically confirms this compound production by exploiting the inhibitory effect of cloxacillin on this compound enzymes.[4]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Bacterial isolate suspension equivalent to 0.5 McFarland standard

  • Cefoxitin (FOX) disks (30 µg)

  • Cefoxitin/Cloxacillin (FOX/CLOX) disks (30 µg / 200 µg)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Using a sterile swab, inoculate a Mueller-Hinton agar plate by streaking evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place a cefoxitin (30 µg) disk and a cefoxitin/cloxacillin (30 µ g/200 µg) disk on the agar surface. Ensure the disks are at least 20-25 mm apart from center to center.

  • Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Interpretation: Measure the inhibition zones around both disks. This compound production is indicated if the zone of inhibition around the FOX/CLOX disk is ≥ 4 mm larger than the zone around the FOX disk alone.[4][9]

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum B Lawn MHA Plate with Inoculum A->B C Place FOX (30 µg) and FOX/CLOX (30/200 µg) Disks B->C D Incubate at 35°C for 16-18 hours C->D E Measure Inhibition Zones D->E F Calculate: Zone(FOX/CLOX) - Zone(FOX) E->F G Result ≥ 4 mm? F->G H This compound Positive G->H Yes I This compound Negative G->I No

Caption: Experimental workflow for the CC-DDS test.

Protocol 2: Inhibitor-Based Test for ESBL Detection in this compound Producers

This method modifies the standard ESBL confirmatory test by adding an this compound inhibitor (boronic acid) to unmask ESBL activity.[1][5]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial isolate suspension equivalent to 0.5 McFarland standard

  • Cefotaxime (CTX) disks (30 µg)

  • Cefotaxime/Clavulanic acid (CTX/CLA) disks (30 µg/10 µg)

  • Phenylboronic acid (PBA) solution (e.g., 20 mg/ml in DMSO) or commercially prepared PBA disks (400 µg).

  • Sterile cotton swabs, micropipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a 0.5 McFarland inoculum and lawn a MHA plate as described previously.

  • Label four positions on the plate.

  • Place a CTX disk at position 1.

  • Place a CTX/CLA disk at position 2.

  • At position 3, place a CTX disk and add 20 µL of PBA solution (to achieve 400 µg) directly onto it. Alternatively, use a commercial disk.

  • At position 4, place a CTX/CLA disk and add 20 µL of PBA solution onto it.

  • Incubate the plate at 35°C ± 2°C for 16-18 hours.

  • Interpretation:

    • ESBL only: Zone around CTX/CLA (pos 2) is ≥ 5 mm larger than CTX (pos 1).

    • This compound only: Zone around CTX+PBA (pos 3) is ≥ 5 mm larger than CTX (pos 1).

    • ESBL + this compound Co-production: Zone around CTX/CLA+PBA (pos 4) is ≥ 5 mm larger than CTX+PBA (pos 3), AND/OR the zone at position 4 is larger than at position 2. The PBA inhibits this compound, allowing the clavulanate to inhibit the ESBL, revealing synergy.[1]

References

troubleshooting false positives in AmpC detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during AmpC β-lactamase detection assays, with a specific focus on resolving false-positive results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cefoxitin (B1668866) screen is positive, but confirmatory tests are negative. Is this a false-positive this compound result?

A positive cefoxitin screen (resistance to cefoxitin) is suggestive of this compound production but is not specific.[1] A false-positive screen can occur due to several other resistance mechanisms:

  • Porin Loss: Reduced outer membrane permeability due to the loss of porin channels can decrease cefoxitin entry into the cell, leading to resistance.[1]

  • Co-expression of other β-lactamases: The presence of certain Class A β-lactamases or carbapenemases can also mediate resistance to cefoxitin.[1]

  • Efflux Pumps: Overexpression of efflux pumps can actively remove cefoxitin from the bacterial cell.

Troubleshooting Steps:

  • Perform an inhibitor-based confirmatory test: Use a test with an this compound inhibitor like cloxacillin (B1194729) or boronic acid (e.g., Cefoxitin-Cloxacillin Double-Disk Synergy Test) to confirm if the cefoxitin resistance is due to this compound activity.

  • Test for carbapenemase production: If carbapenemase co-production is suspected, perform a specific test like the Modified Hodge Test (MHT) or carbapenem (B1253116) inactivation method (CIM). Be aware that high-level this compound production can sometimes cause false-positive results in the MHT.[2]

  • Consider molecular methods: If phenotypic results remain ambiguous, PCR to detect specific plasmid-mediated this compound genes is the most accurate method for confirmation.[3]

Q2: I'm seeing a positive result in my boronic acid-based this compound test. How can I be sure it's not a KPC carbapenemase?

This is a critical issue as boronic acid inhibits both this compound and KPC-type carbapenemases, making it a known cause of false-positive this compound results.[1][4]

Troubleshooting Workflow:

G start Positive Boronic Acid Test Result check_kpc Suspect KPC co-production? (e.g., reduced carbapenem susceptibility) start->check_kpc kpc_test Perform KPC-specific test (e.g., Modified Hodge Test with boronic acid, or meropenem-vaborbactam E-test) check_kpc->kpc_test Yes cloxacillin_test Alternative: Use a cloxacillin-based This compound confirmatory test, as cloxacillin does not inhibit KPC enzymes. check_kpc->cloxacillin_test No / Unsure interpret Interpret Results kpc_test->interpret kpc_pos KPC Positive: Original result was a false-positive for this compound. interpret->kpc_pos Positive kpc_neg KPC Negative: Result is likely a true This compound positive. interpret->kpc_neg Negative cloxacillin_test->interpret

Caption: Logic for differentiating this compound and KPC results.

Differentiation Strategy:

  • Review carbapenem susceptibility: Check the isolate's susceptibility to carbapenems (e.g., meropenem, imipenem). Resistance or reduced susceptibility is a strong indicator of carbapenemase activity.

  • Use a cloxacillin-based method: Cloxacillin is a specific inhibitor of this compound and does not significantly inhibit KPC enzymes.[5] Performing a test like the Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) can help differentiate.

  • Molecular testing: The most definitive method is to use PCR to test for the presence of blaKPC genes.

Q3: My ESBL confirmatory test is positive in an organism known to produce this compound. Could this be a false positive?

Yes, the presence of this compound β-lactamases can interfere with clavulanate-based ESBL confirmatory tests, leading to false-positive results.[6] This occurs because the potent this compound activity can mask the synergistic effect of clavulanic acid, or in some cases, the combination of this compound and another β-lactamase (like TEM-1) can result in a phenotype that mimics an ESBL.[3][6] High incidences of false-positive ESBL disk augmentation tests have been observed in isolates harboring plasmid-mediated this compound genes.[3]

Troubleshooting Steps:

  • Incorporate an this compound inhibitor: Perform the ESBL confirmatory test in the presence of an this compound inhibitor like boronic acid. This will inhibit the this compound enzyme, allowing for the accurate detection of any co-produced ESBL.[7]

  • Use cefepime (B1668827) for testing: Cefepime is more stable to hydrolysis by this compound β-lactamases. Using a cefepime/cefepime-clavulanate combination test can provide more reliable ESBL detection in the presence of this compound.

  • Molecular Characterization: Use PCR to detect specific ESBL genes (e.g., blaCTX-M, blaSHV, blaTEM) for definitive confirmation.

Performance of Phenotypic this compound Detection Methods

The reliability of phenotypic assays can vary significantly. The choice of screening and confirmatory methods impacts the accuracy of detection. Molecular methods are considered the gold standard.

Phenotypic Test Sensitivity (%) Specificity (%) Notes
Cefoxitin Screen 97.4%[5][8]78.7%[5][8]Good for screening, but low specificity requires confirmation.[1]
Cefotetan (B131739) Screen 52.6%[5][8]99.3%[5][8]Less sensitive but more specific than cefoxitin.
Cefoxitin-Cloxacillin DDS (CC-DDS) 97.2%[5]100%[5]Highly sensitive and specific confirmatory test.[5]
Etest this compound 77.4%[5]100%[5]Less sensitive than CC-DDS and can yield inconclusive results.[5]
Phenylboronic Acid - Cefoxitin Disc Test 72.9%[9]45.4%[9]Lacks specificity due to inhibition of KPC carbapenemases.[4]
Tris-EDTA Disc Test 61%[10]-Detects enzyme release; can have false positives with carbapenemases.[11]

Data compiled from multiple studies; performance may vary based on the specific isolates and methodologies used.[4][5][8][9][10]

Key Experimental Protocols

1. Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

This test is based on the ability of cloxacillin to inhibit this compound β-lactamase activity, leading to an enhanced zone of inhibition around a cefoxitin disk.[5]

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test isolate.

  • Inoculate a Mueller-Hinton agar (B569324) (MHA) plate evenly with the bacterial suspension.

  • Place two disks on the agar surface:

    • A standard 30 µg cefoxitin disk.

    • A combination disk containing 30 µg of cefoxitin and 200 µg of cloxacillin.[5]

  • Incubate the plate at 35°C for 16-18 hours.

  • Interpretation: Measure the diameter of the zones of inhibition. A positive result for this compound production is indicated if the zone diameter around the cefoxitin/cloxacillin disk is ≥ 4 mm larger than the zone diameter around the cefoxitin-only disk.[5][12]

2. Boronic Acid Disk Test

This inhibitor-based test uses boronic acid to inhibit this compound enzymes.

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test isolate.

  • Inoculate an MHA plate evenly with the bacterial suspension.

  • Place two disks on the agar surface:

    • A 30 µg cefotetan (or cefoxitin) disk.

    • A disk containing 30 µg of cefotetan (or cefoxitin) plus 400 µg of boronic acid.[1]

  • Alternatively, place a plain disk with 20 µl of a boronic acid solution adjacent to a cefoxitin disk.

  • Incubate the plate at 35°C overnight.

  • Interpretation: A positive result is indicated by an increase in the zone of inhibition of ≥ 5 mm around the disk containing boronic acid compared to the cephalosporin (B10832234) disk alone.[3][13]

This compound Induction Pathway

In many Enterobacterales (like Enterobacter cloacae, Citrobacter freundii), the chromosomal this compound gene is inducible. Its expression is tightly regulated by a pathway linked to cell wall recycling. Understanding this pathway helps in comprehending how certain antibiotics can trigger resistance.[2][14]

Caption: The AmpG-AmpR-AmpD regulatory pathway for inducible this compound expression.

Pathway Summary:

  • Basal State (No Inducer): Cell wall turnover products are transported into the cytoplasm by AmpG. The amidase AmpD processes these precursors into UDP-MurNAc-pentapeptide, which binds to the transcriptional regulator AmpR. This complex represses the transcription of the this compound gene, leading to low-level this compound production.[2][14]

  • Induced State (β-Lactam Present): Inducing β-lactams (like cefoxitin) inhibit Penicillin-Binding Proteins (PBPs), leading to an accumulation of cell wall degradation products (1,6-anhydroMurNAc-peptides).[14] These molecules overwhelm AmpD's capacity to process them. The excess inducer molecules bind to AmpR, converting it from a repressor to an activator of this compound transcription.[14][15] This results in a significant increase in this compound β-lactamase production and subsequent antibiotic resistance.[14]

References

Technical Support Center: Optimizing Inhibitor Concentrations for AmpC Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AmpC enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing inhibitor concentrations and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting an this compound inhibitor screening assay?

A1: Before screening inhibitors, it is crucial to:

  • Characterize your enzyme: Ensure you have a highly purified and active this compound enzyme. The concentration of the active enzyme should be determined, for instance, by titration with a known inactivator like aztreonam.[1]

  • Determine the kinetic parameters of your substrate: For the chromogenic substrate nitrocefin (B1678963), determine the Michaelis-Menten constant (Km) under your specific assay conditions (buffer, pH, temperature).[2] This is essential for selecting an appropriate substrate concentration for inhibitor screening.

  • Validate your assay setup: Run control experiments with a known this compound inhibitor (e.g., avibactam, cloxacillin) to ensure your assay can detect inhibition reliably.

Q2: What is the recommended concentration of the substrate, nitrocefin, to use in an this compound inhibition assay?

A2: The substrate concentration should be carefully chosen based on the goals of your experiment.

  • For IC50 determination: It is common to use a substrate concentration equal to or slightly below the Km value. This ensures that the assay is sensitive to competitive inhibitors.[2]

  • For mechanism of action studies: You may need to vary the substrate concentration over a wider range, typically from 0.5x to 10x the Km value, to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[3] Working solutions of nitrocefin are often prepared at a concentration of 0.5 to 1.0 mg/mL in a suitable buffer, with a stock solution in DMSO.[3]

Q3: My inhibitor is not showing any activity against this compound. What are the possible reasons?

A3: A lack of inhibition can be due to several factors:

  • Inactive inhibitor: Verify the integrity and purity of your inhibitor. Ensure it has been stored correctly and has not degraded.

  • Low inhibitor concentration: The concentration range tested may be too low to inhibit the enzyme. Consider testing a broader and higher concentration range.

  • Inappropriate assay conditions: The pH, buffer composition, or temperature of your assay may not be optimal for inhibitor binding. The enzymatic activities of this compound can be influenced by pH.[4]

  • Enzyme concentration is too high: If the enzyme concentration is too high, it may require a much higher concentration of a stoichiometric inhibitor to see an effect.

  • Inhibitor precipitation: Your inhibitor may be precipitating out of solution at the tested concentrations. Visually inspect your assay plate for any signs of precipitation.

Q4: I am observing a very high background signal in my colorimetric assay using nitrocefin. What can I do to reduce it?

A4: A high background signal can obscure the true enzyme activity. Here are some ways to address this:

  • Reagent quality: Ensure that your nitrocefin solution is fresh and has not auto-hydrolyzed. A fresh, intact nitrocefin solution should be yellow; a red color indicates degradation.[5]

  • Buffer contamination: Your assay buffer might be contaminated with other substances that absorb at the detection wavelength. Use high-purity reagents to prepare your buffers.

  • Non-specific binding: In some cases, components in your sample or the inhibitor itself might interact with the microplate, causing a high background. Using black plates with clear bottoms for fluorescence-based assays or clear plates for colorimetric assays is recommended.[6]

  • Sample interference: If you are using complex samples (e.g., cell lysates), endogenous components may contribute to the background signal. It is advisable to run a sample blank (sample without enzyme) to quantify and subtract this background.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound enzyme assays.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or irreproducible IC50 values - Pipetting errors, especially with small volumes.- Inconsistent incubation times.- Temperature fluctuations across the assay plate.- Reagent degradation (enzyme, substrate, or inhibitor).- Use calibrated pipettes and prepare a master mix for reagents where possible.[6]- Ensure precise and consistent timing for all incubation steps.- Use a temperature-controlled plate reader or incubator.- Prepare fresh reagents and store them appropriately in aliquots to avoid freeze-thaw cycles.[7]
Inhibitor precipitation in the assay well - Poor solubility of the inhibitor in the aqueous assay buffer.- High final concentration of DMSO or other organic solvents.- Prepare a high-concentration stock solution of the inhibitor in 100% DMSO and then perform serial dilutions in the assay buffer.[8]- Ensure the final concentration of DMSO in the assay is low (typically <1-2%) to avoid affecting enzyme activity.[9][10]- Test the solubility of your inhibitor in the final assay buffer before performing the full experiment.
Non-linear or biphasic inhibition curve - The inhibitor may have a complex mechanism of action (e.g., acting at multiple sites).- Off-target effects at higher concentrations.- Inhibitor aggregation at high concentrations.- Carefully re-examine your data and consider fitting it to a different model if a standard sigmoidal curve is not appropriate.[11][12][13]- Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to minimize non-specific aggregation.- Perform additional mechanism of action studies to understand the inhibitor's behavior.
Low signal-to-noise ratio - Suboptimal enzyme or substrate concentration.- Inefficient enzyme activity.- High background signal.- Optimize the enzyme concentration to achieve a robust signal within the linear range of the assay.- Ensure the substrate concentration is appropriate (around the Km for IC50 determination).[2]- Refer to the FAQ on reducing high background signal.

Experimental Protocols

Protocol 1: Determination of IC50 for an this compound Inhibitor using Nitrocefin

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against this compound β-lactamase using the chromogenic substrate nitrocefin.[8][3]

Materials:

  • Purified this compound β-lactamase

  • Test inhibitor

  • Nitrocefin

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)[8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 482-490 nm[8][5]

Procedure:

  • Reagent Preparation:

    • This compound Enzyme Solution: Prepare a working solution of purified this compound in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in 100% DMSO (e.g., 10-50 mM).

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested (e.g., 8-10 concentrations spanning from nanomolar to micromolar).

    • Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL) and then dilute to a working concentration in assay buffer (e.g., 100 µM). The final concentration in the assay should be approximately the Km value for this compound.[5]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle control (assay buffer with the same final DMSO concentration as the inhibitor wells).

      • This compound enzyme solution.

    • Include controls:

      • Negative Control (100% activity): Enzyme + Substrate + Vehicle (no inhibitor).

      • Positive Control (0% activity): Substrate only (no enzyme).

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately start monitoring the change in absorbance at 482 nm in a microplate reader in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.[8]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Quantitative Data Summary

The following tables provide typical concentration ranges and kinetic parameters for this compound enzyme assays.

Table 1: Typical Reagent Concentrations for this compound Inhibition Assays

ReagentTypical Concentration RangeNotes
This compound Enzyme1 - 10 nMThe optimal concentration should be determined empirically to ensure a linear reaction rate.
Nitrocefin (Substrate)50 - 200 µMShould be close to the Km value for IC50 determination.
Test Inhibitor0.1 nM - 100 µMA wide range of concentrations should be tested to generate a full dose-response curve.
DMSO (Co-solvent)< 2% (v/v)High concentrations can inhibit enzyme activity.[9][10]
Assay Buffer50 - 100 mM Phosphate or MOPSTypically at a pH of 7.0.[1]

Table 2: IC50 Values of Known Inhibitors against this compound

InhibitorThis compound SourceApproximate IC50 (µM)Reference
Clavulanic AcidP. aeruginosa>100[8]
SulbactamP. aeruginosaModerately active[8]
TazobactamP. aeruginosaModerately active[8]
AvibactamP. aeruginosaPotent inhibitor[8]
Cloxacillin-Good inhibitor[14]
Aztreonam-Good inhibitor[14]

Visualizations

This compound Induction Signaling Pathway

The expression of the chromosomal this compound gene in many Gram-negative bacteria is inducible and tightly linked to the recycling of the cell wall component, peptidoglycan. The core regulatory components are the permease AmpG, the amidase AmpD, and the transcriptional regulator AmpR.

AmpC_Induction_Pathway cluster_ext Extracellular Space cluster_peri Periplasm cluster_cyto Cytoplasm cluster_induction Induction by Beta-Lactam Beta-Lactam Beta-Lactam PBP PBP Beta-Lactam->PBP Inhibits Accumulated Muropeptides Accumulated Muropeptides Peptidoglycan Peptidoglycan PBP->Peptidoglycan Cross-linking Muropeptides Muropeptides Peptidoglycan->Muropeptides Degradation AmpG AmpG Muropeptides->AmpG Transport AmpD AmpD Muropeptides->AmpD Processed by UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide AmpG->UDP-MurNAc-pentapeptide Precursors AmpD->UDP-MurNAc-pentapeptide Leads to AmpR AmpR This compound This compound AmpR->this compound Represses Transcription UDP-MurNAc-pentapeptide->AmpR Binds & Represses AmpG_ind AmpG Accumulated Muropeptides->AmpG_ind Transport AmpR_ind AmpR AmpG_ind->AmpR_ind Binds & Activates ampC_ind This compound AmpR_ind->ampC_ind Activates Transcription This compound Enzyme This compound Enzyme ampC_ind->this compound Enzyme Translation IC50_Workflow start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep setup Set up 96-well Plate (Controls & Inhibitor Concentrations) prep->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Measure Absorbance (Kinetic Read) initiate->measure analyze Calculate Initial Velocities measure->analyze plot Plot % Inhibition vs. log[Inhibitor] analyze->plot calculate Fit to Sigmoidal Curve & Determine IC50 plot->calculate end_node End calculate->end_node

References

Technical Support Center: Detection of Inducible AmpC β-Lactamase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of inducible AmpC β-lactamase expression.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures for detecting inducible this compound expression.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or ambiguous results in the disk antagonism test (D-test). 1. Inappropriate distance between the inducing and substrate disks.[1] 2. Weak inducing agent.[1] 3. The isolate may be a constitutive this compound hyperproducer, masking the induction effect.1. Ensure the inducing disk (e.g., imipenem (B608078) or cefoxitin) and the substrate disk (e.g., ceftazidime (B193861) or cefotaxime) are placed at the correct distance as per your validated protocol (typically 20-30 mm center to center). 2. Use a potent inducer like imipenem.[2] 3. If constitutive hyperproduction is suspected, consider alternative methods like inhibitor-based tests or molecular detection.
False-positive results with boronic acid-based inhibitor tests. Phenylboronic acid can also inhibit class A KPC carbapenemases, leading to a false-positive result for this compound.[3]1. Confirm the absence of KPC enzymes using molecular methods if boronic acid tests are positive. 2. Use an alternative inhibitor such as cloxacillin (B1194729), which is more specific for this compound.[4]
Difficulty in detecting this compound expression in isolates co-producing Extended-Spectrum β-Lactamases (ESBLs). The presence of this compound β-lactamases can mask the detection of ESBLs in inhibitor-based tests using clavulanic acid, as this compound enzymes are resistant to this inhibitor.[3]1. Use a combination disk test with both clavulanic acid (for ESBL inhibition) and cloxacillin or boronic acid (for this compound inhibition) to differentiate the two resistance mechanisms. 2. Molecular methods, such as multiplex PCR, are highly recommended for definitive identification in isolates with complex resistance profiles.[3][5]
Cefoxitin-resistant isolate tests negative with phenotypic this compound confirmation tests. 1. Cefoxitin (B1668866) resistance is not always specific to this compound production and can be caused by other mechanisms like porin loss.[3][6] 2. The level of inducible this compound expression may be too low for detection by some phenotypic methods.1. Investigate the possibility of outer membrane porin mutations. 2. Consider using a more sensitive detection method or a molecular approach to confirm the presence of an this compound gene.
Failure to induce this compound expression in a known this compound-carrying organism. The specific β-lactam used for induction is a poor inducer. Third-generation cephalosporins are generally poor inducers of this compound expression.[5]Use strong inducers such as cefoxitin or imipenem in your induction assays.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting inducible this compound β-lactamases?

A1: The detection of inducible this compound β-lactamases is challenging due to the lack of standardized guidelines and the limitations of phenotypic tests.[3] Key challenges include:

  • Interference from other resistance mechanisms: Co-production of ESBLs can complicate the interpretation of phenotypic tests.[3]

  • Lack of specificity in screening tests: Cefoxitin resistance is often used as a screening marker, but it can also result from other mechanisms like porin loss.[3][6]

  • Laborious and subjective methods: Some traditional methods like the three-dimensional extract test are labor-intensive and not suitable for routine clinical use.[1][3]

  • Variable expression levels: The inducible nature of this compound means that expression can be low in the absence of an inducer, making detection difficult.[4]

Q2: What is the difference between chromosomally-mediated and plasmid-mediated this compound expression?

A2: Chromosomally-mediated this compound is inherent to some bacterial species (e.g., Enterobacter cloacae, Citrobacter freundii) and its expression is typically inducible.[1][4] Plasmid-mediated this compound arises from the transfer of this compound genes on plasmids to bacteria that do not normally carry them (e.g., E. coli, Klebsiella pneumoniae).[5][6] Plasmid-mediated this compound is usually constitutively expressed (non-inducible), with the exception of DHA enzymes.[1]

Q3: How does the this compound induction pathway work?

A3: The induction of chromosomal this compound is linked to the cell wall recycling pathway. The process involves several key gene products, including AmpR (a transcriptional regulator), AmpD (a cytoplasmic amidase), and AmpG (a permease).[7] In the presence of an inducing β-lactam, cell wall fragments (muropeptides) accumulate in the cytoplasm, bind to AmpR, and convert it into an activator of this compound transcription, leading to increased this compound β-lactamase production.[7]

Q4: Which phenotypic tests are recommended for detecting inducible this compound?

A4: Several phenotypic tests can be used, each with its own advantages and disadvantages. The choice of test may depend on the specific research question and available resources. Commonly used methods include:

  • Disk Antagonism Test (Induction Test): This test uses a potent inducer (e.g., imipenem) placed near a substrate β-lactam (e.g., ceftazidime). A blunting of the inhibition zone around the substrate disk indicates induction of this compound.[8]

  • Inhibitor-Based Tests: These methods use an this compound inhibitor (e.g., cloxacillin or boronic acid) to confirm this compound production. An increase in the zone of inhibition around a cephalosporin (B10832234) disk in the presence of the inhibitor suggests this compound activity.[4][9] The cefoxitin-cloxacillin double-disk synergy (CC-DDS) test is a commonly used inhibitor-based method.[4]

Q5: When should molecular methods be used for this compound detection?

A5: Molecular methods, such as multiplex PCR, are considered the gold standard for confirming the presence of this compound genes, especially in cases of ambiguous phenotypic results or in isolates with complex resistance profiles (e.g., co-production of ESBLs and this compound).[3][10] PCR can also differentiate between different families of plasmid-mediated this compound genes.[3]

Data Presentation

Table 1: Performance of Phenotypic Tests for this compound Detection

Phenotypic Test Screening/Confirmatory Sensitivity (%) Specificity (%) Reference(s)
Cefoxitin Screening (≤18 mm)Screening97.478.7[4][10]
Cefotetan Screening (≤16 mm)Screening52.699.3[4][10]
Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS)Confirmatory97.2100[4][10]
Etest this compoundConfirmatory77.4100[4][10]
Tris-EDTA Disc TestConfirmatory6173.8 (accuracy)[11]
Disc Approximation TestConfirmatory7689.2 (accuracy)[11]

Experimental Protocols

Protocol 1: Disk Antagonism Test for Inducible this compound Detection

Principle: This test identifies inducible this compound production by observing the antagonism between an inducing antibiotic and a substrate antibiotic.

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Test organism grown to a 0.5 McFarland turbidity standard

  • Inducing agent disk (e.g., 10 µg imipenem or 30 µg cefoxitin)

  • Substrate agent disk (e.g., 30 µg ceftazidime)

  • Sterile cotton swabs

  • Incubator at 35-37°C

Procedure:

  • Inoculate an MHA plate with the test organism using a sterile cotton swab to create a uniform lawn of growth.

  • Place the inducing agent disk (e.g., imipenem) on the agar surface.

  • Place the substrate agent disk (e.g., ceftazidime) at a distance of 20 mm (edge to edge) from the inducing disk.[1]

  • Incubate the plate overnight at 35-37°C.

  • Interpretation: Observe for a blunting or flattening of the zone of inhibition around the ceftazidime disk on the side adjacent to the imipenem disk. This "D-zone" indicates inducible this compound production.[8]

Protocol 2: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

Principle: This test confirms this compound production based on the inhibitory effect of cloxacillin on this compound enzymes.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Test organism grown to a 0.5 McFarland turbidity standard

  • 30 µg cefoxitin disk

  • 30 µg cefoxitin disk supplemented with 200 µg cloxacillin

  • Sterile cotton swabs

  • Incubator at 35-37°C

Procedure:

  • Inoculate an MHA plate with the test organism to create a uniform lawn of growth.

  • Place the cefoxitin disk and the cefoxitin-cloxacillin disk on the agar surface, ensuring they are well-separated.

  • Incubate the plate overnight for 16-18 hours at 35°C.[4]

  • Interpretation: Measure the diameter of the zones of inhibition around both disks. A difference of ≥4 mm in the zone diameter between the cefoxitin-cloxacillin disk and the cefoxitin disk alone is considered a positive result for this compound production.[4][9]

Visualizations

AmpC_Induction_Pathway cluster_outside Periplasm cluster_inside Cytoplasm Beta-lactam Beta-lactam PBP PBP Beta-lactam->PBP Inhibition Muropeptide_fragments Muropeptide fragments PBP->Muropeptide_fragments Increased release AmpG AmpG Muropeptide_fragments->AmpG Transport Anhydro-muropeptides Anhydro- muropeptides AmpG->Anhydro-muropeptides AmpD AmpD Anhydro-muropeptides->AmpD Recycling AmpR_inactive AmpR (Inactive) Anhydro-muropeptides->AmpR_inactive Binding & Activation AmpR_active AmpR (Active) AmpR_inactive->AmpR_active ampC_gene This compound gene AmpR_active->ampC_gene Induces Transcription AmpC_production This compound Production ampC_gene->AmpC_production

Caption: this compound β-lactamase induction pathway.

Phenotypic_Detection_Workflow start Clinical Isolate (e.g., Enterobacteriaceae) screening Screen with Cefoxitin Disk (30 µg) start->screening resistant Resistant (Zone ≤ 18mm) screening->resistant susceptible Susceptible (Zone > 18mm) screening->susceptible confirmatory Perform Confirmatory Test resistant->confirmatory negative Negative for this compound susceptible->negative dds Cefoxitin-Cloxacillin Double-Disk Synergy confirmatory->dds dat Disk Antagonism Test (Induction Test) confirmatory->dat boronic Boronic Acid Test confirmatory->boronic positive Positive for this compound dds->positive dds->negative dat->positive dat->negative boronic->positive boronic->negative end Report Results positive->end molecular Consider Molecular Methods (e.g., PCR) negative->molecular negative->end

Caption: Workflow for phenotypic detection of this compound.

References

Technical Support Center: Overcoming Low Protein Yield in AmpC Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AmpC β-lactamase purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound β-lactamase and why is its purification important?

This compound β-lactamases are clinically significant cephalosporinases, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Purifying this compound is crucial for structural and functional studies, inhibitor screening, and the development of new diagnostic tools and therapeutic strategies to combat antibiotic resistance.

Q2: In which cellular compartment is this compound typically expressed in E. coli?

In Escherichia coli, this compound is a periplasmic protein.[3][4] It is synthesized in the cytoplasm with an N-terminal signal peptide that directs its translocation to the periplasmic space. This localization is important to consider when choosing a cell lysis and protein extraction method.

Q3: What are the common challenges associated with this compound purification?

Common challenges include low expression levels, the formation of insoluble protein aggregates (inclusion bodies), protein degradation by proteases, and inefficient purification leading to low final yield and purity.[5] Optimizing each step of the workflow, from gene expression to final elution, is critical for success.

Q4: Is the expression of the native this compound gene in E. coli inducible?

Unlike in many other bacteria, the chromosomal this compound gene in E. coli is typically not inducible because it lacks the ampR regulatory gene.[2][6] Its expression is generally low and regulated by the strength of its promoter and a transcriptional attenuator.[6][7] Hyperproduction of this compound in clinical isolates often results from mutations in these regulatory regions.[6][7] For recombinant expression, inducible promoters like T7 or lac-based systems are commonly used.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during this compound purification.

Low Protein Expression

Problem: Low or no detectable this compound expression on an SDS-PAGE gel of the whole-cell lysate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Induction Conditions Optimize inducer (e.g., IPTG) concentration and induction time. Perform a time-course experiment to determine the optimal harvest time post-induction.
Inefficient Promoter System Ensure the expression vector contains a strong, inducible promoter suitable for E. coli (e.g., T7 promoter).[8]
Codon Bias The codon usage of the this compound gene may not be optimal for E. coli. Synthesize a codon-optimized version of the gene for expression in E. coli.[8]
Plasmid Instability Verify the integrity of the expression plasmid via restriction digest or sequencing.
Toxicity of this compound High-level expression of this compound can be toxic to the host cells. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down protein expression, which can also improve protein solubility.[8]
Protein Insolubility (Inclusion Bodies)

Problem: this compound is expressed but is found predominantly in the insoluble pellet after cell lysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Expression Rate Reduce the induction temperature (e.g., 18-25°C) and inducer concentration to decrease the rate of protein synthesis, allowing more time for proper folding.[5][8]
Lack of Solubility-Enhancing Tags Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or SUMO, to the N-terminus of this compound.
Inappropriate Lysis Buffer Add stabilizing agents to the lysis buffer, such as 5-10% glycerol, or non-ionic detergents like Triton X-100 or Tween-20 to improve solubility.[9]
Formation of Disulfide Bonds If inappropriate disulfide bonds are suspected, add reducing agents like DTT or β-mercaptoethanol (1-5 mM) to the lysis buffer.[9]
Low Yield After Cell Lysis

Problem: The amount of soluble this compound in the clarified lysate is low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Cell Lysis Since this compound is periplasmic, a gentle lysis method that selectively disrupts the outer membrane can be advantageous.[3] However, for higher yields, complete lysis may be necessary. Sonication or high-pressure homogenization are effective methods for complete cell disruption.[10] Ensure lysis is performed on ice to prevent protein degradation.
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer immediately before use. Perform all lysis and subsequent purification steps at 4°C to minimize protease activity.[5]
Selective Periplasmic Extraction Issues Methods like osmotic shock can release periplasmic proteins, but yields can be variable and the resulting protein solution may be dilute.[3][11] For higher yields, it may be necessary to proceed with whole-cell lysis.
Low Yield After Affinity Chromatography (IMAC)

Problem: The His-tagged this compound protein does not bind efficiently to the IMAC resin, or the eluted protein concentration is very low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inaccessible His-tag The His-tag may be buried within the folded protein structure.[12] Perform a trial purification under denaturing conditions (e.g., with 6M urea (B33335) or guanidine-HCl) to see if binding improves.[12] If so, on-column refolding may be an option.
Incorrect Buffer Composition Ensure the pH of the binding buffer is optimal (typically 7.5-8.0). Avoid metal chelators like EDTA in your buffers.[9] If using imidazole (B134444) in the binding/wash buffer to reduce non-specific binding, ensure its concentration is not too high (start with 10-20 mM).[9]
Column Overload or Underload Ensure the amount of lysate applied to the column does not exceed its binding capacity. Conversely, very low amounts of target protein can lead to higher relative losses.[13]
Suboptimal Elution Conditions If using a step elution, the imidazole concentration may be too low. If using a gradient, the gradient may be too steep. Optimize the imidazole concentration in the elution buffer (typically 250-500 mM).[9]
Column Integrity Issues The affinity resin may have lost its metal ions or become fouled.[14] Try regenerating the column according to the manufacturer's instructions or use a fresh column.[14]

Experimental Protocols

Protocol 1: Optimization of this compound Expression in E. coli BL21(DE3)
  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the this compound expression plasmid. Incubate overnight at 37°C with shaking.

  • Culture Growth: The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture with shaking for 4-16 hours at the lower temperature.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Periplasmic Protein Extraction using Osmotic Shock
  • Resuspension: Resuspend the cell pellet from a 500 mL culture in 20 mL of ice-cold hypertonic buffer (e.g., 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Incubation: Incubate the suspension on ice for 10 minutes with gentle agitation.

  • Centrifugation: Centrifuge the cells at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Osmotic Shock: Resuspend the cell pellet rapidly in 20 mL of ice-cold, hypotonic buffer (e.g., 5 mM MgSO₄).[15]

  • Incubation: Incubate on ice for 10 minutes with vigorous shaking.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the cells and debris. The supernatant contains the periplasmic proteins.

Protocol 3: Cell Lysis by Sonication
  • Resuspension: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Sonication: Place the cell suspension in an ice-water bath to keep it cool. Sonicate using a probe sonicator with pulses of 10-15 seconds on, followed by 30-45 seconds off, to prevent overheating.[10] Repeat for a total sonication time of 2-4 minutes, or until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[11] Collect the supernatant, which contains the soluble proteins.

Visualizations

Signaling Pathway for Inducible this compound Expression

In many Gram-negative bacteria (though not typically wild-type E. coli), this compound expression is inducible and linked to cell wall recycling.

AmpC_Induction_Pathway BetaLactam β-Lactam Antibiotic PBP PBP BetaLactam->PBP CellWall Peptidoglycan Degradation Products PBP->CellWall leads to accumulation of AmpG AmpG (Permease) CellWall->AmpG transported by AmpD AmpD (Amidase) AmpG->AmpD AmpR AmpR (Regulator) AmpG->AmpR activates AmpD->AmpR prevents activation This compound This compound gene AmpR->this compound activates transcription AmpC_Enzyme This compound β-Lactamase This compound->AmpC_Enzyme translates to

Caption: Inducible this compound β-lactamase expression pathway.

General Workflow for this compound Purification

This diagram outlines the key stages in purifying recombinant this compound from E. coli.

AmpC_Purification_Workflow Start E. coli Culture with This compound Expression Vector Induction Induce this compound Expression (e.g., IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Purification Affinity Chromatography (e.g., IMAC) Clarification->Purification Analysis Analyze Purity & Yield (SDS-PAGE, Protein Assay) Purification->Analysis End Purified this compound Analysis->End

Caption: Experimental workflow for this compound purification.

Troubleshooting Logic for Low Protein Yield

This decision tree helps diagnose the cause of low protein yield at different stages of the purification process.

Troubleshooting_Low_Yield Start Low Final Yield of this compound CheckExpression Check Whole Cell Lysate on SDS-PAGE Start->CheckExpression NoExpression Problem: Low/No Expression - Optimize induction - Check codon usage - Verify plasmid CheckExpression->NoExpression No/Low Band CheckSolubility Check Soluble vs. Insoluble Fractions CheckExpression->CheckSolubility Band Present Insoluble Problem: Inclusion Bodies - Lower temperature - Use solubility tags - Try denaturing purification CheckSolubility->Insoluble Protein in Pellet CheckBinding Check Flow-through & Wash Fractions CheckSolubility->CheckBinding Protein in Supernatant NoBinding Problem: Poor Binding - Check His-tag accessibility - Optimize buffer pH/imidazole - Use fresh resin CheckBinding->NoBinding Protein in Flow-through LossInWash Problem: Elution during Wash - Lower imidazole in wash - Check buffer pH CheckBinding->LossInWash Protein in Wash Final Problem: Degradation/Loss - Use protease inhibitors - Minimize handling steps CheckBinding->Final Protein Binds

References

how to interpret ambiguous AmpC phenotypic test results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous results in AmpC phenotypic testing.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound β-lactamase phenotypic detection?

This compound β-lactamases are cephalosporinases that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, monobactams, and cephalosporins (except for fourth-generation cephalosporins).[1] Unlike Extended-Spectrum β-Lactamases (ESBLs), they are typically resistant to inhibition by clavulanic acid.[2] Phenotypic detection methods rely on this differential susceptibility. The initial screening often involves assessing resistance to cefoxitin (B1668866), a cephamycin that is hydrolyzed by this compound enzymes.[3][4] Confirmatory tests then use an this compound inhibitor, such as cloxacillin (B1194729) or boronic acid, to demonstrate the reversal of resistance to a cephalosporin (B10832234), confirming the presence of this compound β-lactamases.[3][5]

Q2: My isolate is cefoxitin-resistant, but the confirmatory test for this compound is negative. What could be the reason?

Cefoxitin resistance is a sensitive screening marker for this compound production but is not entirely specific.[4] Other mechanisms can lead to cefoxitin resistance, including:

  • Porin loss: Alterations or loss of outer membrane porins can reduce the influx of cefoxitin into the bacterial cell, leading to resistance.[4][6]

  • Presence of other β-lactamases: Certain Class A carbapenemases, such as KPC, can also hydrolyze cefoxitin.[4]

  • Efflux pumps: Active efflux of the antibiotic can also contribute to resistance.[6]

Q3: The this compound phenotypic test shows a positive result, but the isolate appears susceptible to third-generation cephalosporins. How should I interpret this?

This scenario can occur, particularly with isolates that have low-level or inducible this compound expression.[5][7] Some plasmid-mediated this compound enzymes may not confer high-level resistance to all third-generation cephalosporins, leading to in vitro susceptibility by standard disk diffusion or MIC testing.[8][9] However, in a clinical context, these organisms can often become resistant during therapy, leading to treatment failure.[10] Therefore, a positive this compound confirmatory test should be considered significant, even if the isolate appears susceptible to some cephalosporins.

Q4: Can an isolate be positive for both ESBL and this compound? How does this affect testing?

Yes, the co-production of ESBL and this compound β-lactamases is increasingly common.[2] This co-existence can complicate phenotypic testing and interpretation. The presence of an this compound enzyme, which is not inhibited by clavulanic acid, can mask the presence of an ESBL in the standard ESBL confirmatory test, potentially leading to false-negative ESBL results.[4][11] Specialized testing strategies, such as using boronic acid to inhibit the this compound enzyme, may be necessary to unmask the ESBL activity.

Troubleshooting Guide for Ambiguous Results

IssuePossible CauseRecommended Action
Weak or Indeterminate Zone Enhancement/Indentation Low-level this compound expression.[7]Repeat the test with a heavier inoculum. Consider using a more sensitive method like the Modified Three-Dimensional Extract Test.
Co-expression of other β-lactamases.[4]Perform tests to rule out other resistance mechanisms (e.g., ESBL, carbapenemase).
False-Positive Result with Boronic Acid-Based Tests Presence of a KPC-type carbapenemase. Boronic acid also inhibits KPC enzymes.[4][5]Use an alternative confirmatory test with cloxacillin as the inhibitor, as cloxacillin does not inhibit KPC enzymes.[5]
False-Negative Confirmatory Test Ineffective induction of a chromosomal this compound gene.For inducible this compound, ensure an inducing agent like imipenem (B608078) is used in proximity to the substrate disk in a disk approximation test.[12][13]
Low-level constitutive expression.[5]Molecular methods (PCR) may be required for definitive confirmation.[2]
Discrepant Results Between Different Phenotypic Methods Varying sensitivity and specificity of the tests. The Cefoxitin-Cloxacillin Double Disc Synergy test is often more specific than boronic acid-based tests.[5]Rely on the result from the more specific test. If ambiguity persists, consider molecular confirmation.

Experimental Protocols

Cefoxitin Screening Test
  • Prepare Inoculum: From a fresh overnight culture on a non-selective agar (B569324) plate, prepare a bacterial suspension in sterile saline or Mueller-Hinton broth equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile cotton swab, uniformly streak the suspension over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Apply Disk: Aseptically place a 30 µg cefoxitin disk on the inoculated agar surface.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[14]

  • Interpret: Measure the diameter of the zone of inhibition. An isolate with a zone diameter of ≤ 18 mm is considered a potential this compound producer and should be subjected to confirmatory testing.[3]

Confirmatory Test: Cefoxitin-Cloxacillin Double Disc Synergy (CC-DDS) Test
  • Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the Cefoxitin Screening Test.

  • Apply Disks: Place a 30 µg cefoxitin disk and a combination disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the inoculated MHA plate.[5][14] Ensure the disks are placed at least 24 mm apart.[14]

  • Incubate: Incubate the plate as described for the screening test.

  • Interpret: Measure the zones of inhibition around both disks. An increase in the zone diameter of ≥ 4 mm around the cefoxitin-cloxacillin disk compared to the cefoxitin disk alone is considered a positive result for this compound production.[5][14][15]

Data Presentation

Table 1: Interpretive Criteria for this compound Phenotypic Tests

TestMethodPositive Result Interpretation
Cefoxitin Screen Disk DiffusionZone of inhibition ≤ 18 mm[3]
CC-DDS Test Disk DiffusionZone diameter around cefoxitin-cloxacillin disk is ≥ 4 mm larger than the zone around the cefoxitin disk[5][15]
Boronic Acid Test Disk DiffusionZone diameter around the cephalosporin disk with boronic acid is ≥ 5 mm larger than the zone around the cephalosporin disk alone[3][16]
This compound Disk Test Disk DiffusionFlattening or indentation of the cefoxitin inhibition zone towards the disk containing the test organism[13][17][18]
This compound Etest Gradient DiffusionRatio of the MIC of cefotetan (B131739) to the MIC of cefotetan with cloxacillin is ≥ 8[5][9]

Visualizations

Experimental Workflow for this compound Phenotypic Testing

AmpC_Workflow start Clinical Isolate Suspected of β-Lactam Resistance screen Cefoxitin (30 µg) Screening Test start->screen interpret_screen Interpret Screening Result screen->interpret_screen confirm Perform Confirmatory Test (e.g., CC-DDS, Boronic Acid Test) interpret_screen->confirm Resistant (≤ 18 mm) negative Not an this compound Producer (Consider other resistance mechanisms) interpret_screen->negative Susceptible (> 18 mm) interpret_confirm Interpret Confirmatory Result confirm->interpret_confirm positive This compound Producer interpret_confirm->positive Positive interpret_confirm->negative Negative molecular Consider Molecular Testing (PCR) for Ambiguous Results interpret_confirm->molecular Ambiguous

Caption: Workflow for the phenotypic detection of this compound β-lactamases.

Troubleshooting Logic for Ambiguous this compound Results

AmpC_Troubleshooting start Ambiguous this compound Phenotypic Result q1 Is the isolate cefoxitin-resistant but confirmatory test negative? start->q1 a1 Consider Porin Loss or other β-lactamases (e.g., KPC) q1->a1 Yes q2 Is the boronic acid test positive but KPC is suspected? q1->q2 No end Definitive characterization may require molecular methods (PCR) a1->end a2 Use Cloxacillin-based confirmatory test q2->a2 Yes q3 Is there co-resistance to multiple β-lactams, masking ESBL? q2->q3 No a2->end a3 Perform specialized tests to unmask ESBL (e.g., use boronic acid with ESBL confirmatory test) q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting ambiguous this compound test results.

References

Technical Support Center: Improving the Sensitivity of Molecular Tests for AmpC Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity and accuracy of molecular assays for detecting AmpC β-lactamase variants.

Frequently Asked Questions (FAQs)

Q1: What are this compound β-lactamases and why is their accurate detection important?

A1: this compound β-lactamases are cephalosporinases that can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, and third-generation cephalosporins.[1][2] Their accurate detection is crucial for appropriate patient management, infection control, and epidemiological surveillance, as they are associated with multidrug resistance and potential therapeutic failure.[3][4] Plasmid-mediated this compound (pthis compound) genes are of particular concern due to their potential for horizontal transmission between bacterial species.[5][6]

Q2: What are the main challenges in the molecular detection of this compound variants?

A2: Key challenges include the diversity of this compound gene families (e.g., CIT, DHA, EBC, FOX, MOX, ACC), the potential for co-existence with other resistance mechanisms like Extended-Spectrum β-Lactamases (ESBLs), and the presence of a chromosomal this compound gene in some species (like E. coli) which can complicate the specific detection of plasmid-mediated variants.[7][8][9] Furthermore, PCR inhibitors in clinical samples can reduce test sensitivity.[10]

Q3: What is the difference between chromosomal and plasmid-mediated this compound, and how does it affect molecular testing?

A3: Chromosomal this compound is an intrinsic gene in some bacteria (e.g., Enterobacter cloacae, Citrobacter freundii), where its expression can be induced or constitutively overexpressed through mutations.[5] Plasmid-mediated this compound genes are acquired on mobile genetic elements and can be found in species that typically lack a chromosomal this compound gene, like Klebsiella pneumoniae.[6][7] Molecular tests, particularly multiplex PCR, are designed to differentiate between the various families of plasmid-mediated genes.[11] However, since plasmid-mediated genes often originated from chromosomal ones, cross-reactivity can be a concern, requiring careful primer design.[7]

Q4: Can a molecular test be sensitive and specific for all this compound variants at once?

A4: Multiplex PCR assays are designed to detect multiple families of pthis compound genes simultaneously.[7][11] A well-optimized multiplex PCR can be highly sensitive and specific for the targeted known gene families.[11][12] However, the limitation of any molecular assay is that it can only identify known genes or sequences.[7] Novel or rare variants may not be detected. For this reason, combining molecular results with phenotypic testing can provide a more complete characterization of the resistance mechanism.[7]

Q5: What is the advantage of real-time PCR (qPCR) over conventional PCR for this compound detection?

A5: Real-time PCR (qPCR) offers several advantages over conventional endpoint PCR. It allows for the monitoring of DNA amplification in real-time, providing quantitative data on the initial amount of target DNA with high precision.[13] qPCR is generally more sensitive, can detect lower quantities of DNA, and has a wider dynamic range of detection.[1][13][14] It also reduces the risk of contamination as there is no need for post-PCR processing like gel electrophoresis.[13]

Troubleshooting Guide

Q: Why am I getting no amplification (no bands on the gel) for my this compound PCR?

A: This is a common issue that can stem from several factors. Systematically check the following:

  • DNA Template Quality:

    • Purity: The DNA extract may contain PCR inhibitors (e.g., heme from blood, polysaccharides from stool, residual salts from extraction).[10][15] Consider re-purifying the DNA or using a DNA polymerase known for high tolerance to inhibitors.[4][16]

    • Integrity: Ensure the DNA was not degraded during extraction. You can check the integrity by running a small amount on an agarose (B213101) gel.[4]

    • Quantity: There may be insufficient template DNA. Try increasing the amount of DNA in the reaction or, if the source is limited, increasing the number of PCR cycles.[4][17]

  • PCR Reagents & Setup:

    • Master Mix: Ensure all components (polymerase, dNTPs, buffer) were added and are not expired. Thaw and mix all reagents thoroughly before use.[18][19]

    • Primers: Verify primer integrity and concentration. Primers may have degraded if not stored properly.[15]

  • Thermocycling Conditions:

    • Initial Denaturation: For GC-rich this compound genes, you may need to increase the time or temperature of the initial denaturation step.[19]

    • Annealing Temperature: The annealing temperature might be too high for efficient primer binding. Try decreasing it in 2°C increments.[19]

Q: My multiplex PCR is only amplifying some of the this compound gene targets. What should I do?

A: Preferential amplification is a known challenge in multiplex PCR.

  • Primer Concentration: The primer concentrations may not be balanced. For the targets that are amplifying weakly, try increasing their primer concentration while potentially decreasing the concentration for the strongly amplifying targets.[15][20]

  • Annealing Temperature: A single annealing temperature may not be optimal for all primer pairs. It's best to start with a lower annealing temperature (e.g., 55°C) and perform a gradient PCR to find the optimal temperature that allows all targets to amplify.[15][21]

  • Extension Time: If there is a mix of long and short amplicons, ensure the extension time is sufficient for the longest product. Conversely, very long extension times can favor the amplification of longer products over shorter ones.[15]

Q: I am seeing non-specific bands or a smear on my gel. How can I improve specificity?

A: This indicates that the primers are binding to non-target DNA sequences or that primer-dimers are forming.

  • Annealing Temperature: This is the most critical factor. Increase the annealing temperature in 2°C increments to enhance the stringency of primer binding.[19][22]

  • Primer Design: Review your primer design. Ensure primers do not have complementary sequences, especially at the 3' ends, which can lead to primer-dimers.[16]

  • Magnesium Concentration (MgCl₂): High MgCl₂ concentrations can decrease specificity. Try reducing the concentration in small increments.[21][22]

  • Template DNA: Too much template DNA can sometimes lead to non-specific amplification. Try reducing the amount of DNA in the reaction.[2]

  • Hot-Start PCR: Use a hot-start DNA polymerase. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[2]

Q: My molecular (PCR) result is negative, but the phenotypic test suggests this compound production. Why is there a discrepancy?

A: This is a common scenario in antimicrobial resistance testing.

  • Novel or Undetected Gene: The isolate may harbor a novel or rare this compound gene variant for which your PCR primers are not designed.[10] Molecular tests can only detect what they are designed to target.

  • Chromosomal this compound Overexpression: In species like E. coli, mutations in the promoter region of the chromosomal this compound gene can lead to its overexpression, causing a positive phenotypic result.[23] Standard pthis compound multiplex PCRs will not detect these mutations.

  • Other Resistance Mechanisms: The phenotype could be caused by other mechanisms that confer resistance to cefoxitin, such as porin loss combined with an ESBL.[4]

Q: My molecular (PCR) result is positive, but the phenotypic test is negative. What could be the cause?

A: This discrepancy can also occur for several reasons.

  • Low Level of Gene Expression: The this compound gene may be present but not expressed at a high enough level to produce a resistant phenotype under standard laboratory testing conditions.[10] This is known as ineffective phenotypic this compound gene expression.[10]

  • Sensitivity of the Assay: Molecular methods are often more sensitive than phenotypic tests and can detect the presence of a gene even when expression is low.[9]

  • Test Limitations: The specific phenotypic test used may lack the sensitivity to detect certain this compound families.

Quantitative Data Summary

The performance of various methods for detecting this compound β-lactamases varies significantly. Molecular methods are generally considered the gold standard for identifying specific gene families.

Table 1: Performance Comparison of Phenotypic Screening and Confirmatory Methods for this compound Detection

Method TypeTestSensitivity (%)Specificity (%)Reference
Screening Cefoxitin Resistance (<18 mm zone)97.478.7[24][25]
Cefotetan Resistance52.699.3[24][25]
Confirmatory Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS)97.2100[24][25]
Etest this compound77.4100[24][25]
Tris-EDTA Disc Test>90>90[26]
MAST ID D68C Disc Test>90>90[26]
Inhibitor-based assay (Boronic Acid)59.5-[10][27]
Disk Approximation Test21.4-[10][27]

Note: Sensitivity and specificity can vary based on the bacterial population and the prevalence of different this compound families.

Table 2: Comparison of Conventional PCR vs. Real-Time PCR (qPCR)

FeatureConventional (Endpoint) PCRReal-Time PCR (qPCR)Reference
Detection Post-PCR, via gel electrophoresisDuring PCR, via fluorescence[1][13]
Quantification Semi-quantitative at bestHighly accurate and quantitative[28]
Sensitivity LowerHigher, can detect smaller quantities of DNA[1][13]
Resolution Poor (can resolve ~10-fold differences)High (can detect as little as a 2-fold change)[1]
Speed Slower (requires post-PCR processing)Faster (results available immediately after run)[28]
Contamination Risk Higher (due to post-PCR handling)Lower (closed-tube system)[28]
Cost Lower initial equipment costHigher initial equipment cost[3]

Detailed Experimental Protocols

Protocol 1: Rapid DNA Extraction from Bacterial Colonies

This protocol is a simple boiling method suitable for obtaining DNA template for PCR directly from cultured bacterial isolates.[17]

Materials:

  • Bacterial colony from an agar (B569324) plate

  • Sterile inoculating loop

  • 1.5 mL microcentrifuge tubes

  • Nuclease-free water

  • Heating block or water bath

  • Microcentrifuge

Procedure:

  • Using a sterile loop, pick a single, well-isolated bacterial colony from an overnight culture plate.

  • Suspend the colony in a 1.5 mL microcentrifuge tube containing 500 µL of nuclease-free water. Vortex to create a homogenous suspension.

  • Heat the tube at 95-100°C for 10 minutes to lyse the cells.[7][17]

  • Immediately after heating, centrifuge the tube at high speed (e.g., 17,000 x g) for 5 minutes to pellet the cellular debris.[7]

  • Carefully transfer the supernatant, which contains the genomic DNA, to a new sterile tube.

  • Use 2-5 µL of this supernatant as the DNA template for each PCR reaction.[7][17]

Protocol 2: Multiplex PCR for Plasmid-Mediated this compound Genes

This protocol is based on a widely cited method for the simultaneous detection of six major pthis compound gene families.[7]

Materials:

  • DNA template (from Protocol 1)

  • Nuclease-free water

  • PCR master mix (containing Taq DNA polymerase, dNTPs, MgCl₂, and PCR buffer)

  • Forward and reverse primers for MOX, CIT, DHA, EBC, FOX, and ACC families (see Table 3)

  • Thermocycler

  • Agarose gel electrophoresis equipment

Table 3: Primer Sequences for this compound Multiplex PCR

Gene FamilyPrimer NameSequence (5' to 3')Amplicon Size (bp)
MOXMOXMFGCTGCTCAAGGAGCACAGGAT520
MOXMRCACATTGACATAGGTGTGGTGC
CITCITMFTGGCCAGAACTGACAGGCAAA462
CITMRTTTCTCCTGAACGTGGCTGGC
DHADHAMFAACTTTCACAGGTGTGCTGGGT405
DHAMRACGACGGAGCAGCAGGATAGTA
EBCEBCMFTCGGTAAAGCCGATGTTGCGG302
EBCMRCTTCCACTGCGGCTGCCAGTT
FOXFOXMFAACATGGGGYATCAGGGAGATG190
FOXMRCAAAGCGCRTAACCGGATTGG
ACCACCMFAACAGCCTYAGCAGCACCAT346
ACCMRTTCGCCGCAATCATCCCTAGC
Sequences adapted from Pérez-Pérez and Hanson (2002).[7]

PCR Reaction Setup (50 µL total volume):

  • Prepare a master mix for the number of reactions needed. For one reaction:

    • 25 µL of 2x PCR Master Mix

    • Variable µL of each primer (final concentrations should be optimized; a starting point is 0.4-0.6 µM for each primer)[7]

    • 2 µL of DNA template[7]

    • Add nuclease-free water to a final volume of 50 µL.

  • Aliquot 48 µL of the master mix into each PCR tube.

  • Add 2 µL of the appropriate DNA template to each tube. Include a positive control (DNA from a known this compound-producing strain) and a negative control (nuclease-free water instead of template).

  • Gently mix and briefly centrifuge the tubes.

Thermocycling Conditions:

  • Initial Denaturation: 94°C for 3 minutes

  • 25-30 Cycles:

    • Denaturation: 94°C for 30 seconds

    • Annealing: 64°C for 30 seconds[7] (Note: This may require optimization)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 7 minutes

  • Hold: 4°C

Post-PCR Analysis:

  • Prepare a 2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).[7]

  • Load 5-10 µL of each PCR product mixed with loading dye into the wells of the gel.

  • Load a 100 bp DNA ladder to determine the size of the amplicons.[7]

  • Run the gel until there is adequate separation of the bands.

  • Visualize the bands under UV transillumination and compare the band sizes to the expected amplicon sizes in Table 3 to identify the this compound gene family present.[29]

Visualizations

Diagnostic and Confirmation Workflow

AmpC_Detection_Workflow cluster_0 Step 1: Phenotypic Screening cluster_1 Step 2: Interpretation & Confirmatory Testing cluster_2 Step 3: Molecular Identification (Gold Standard) start Clinical Isolate (e.g., E. coli, K. pneumoniae) screen Perform Cefoxitin Susceptibility Test start->screen result Cefoxitin Resistant? pheno_confirm Perform Phenotypic Confirmatory Test (e.g., Cefoxitin-Cloxacillin Double-Disk Synergy) result->pheno_confirm Yes report_neg Report as this compound Negative result->report_neg No mol_test Perform this compound Multiplex PCR pheno_confirm->mol_test Positive or Inconclusive investigate Investigate for other mechanisms (e.g., Chromosomal this compound overexpression, Porin Loss) pheno_confirm->investigate Negative report_pos Report as this compound Producer (Specify Gene Family) mol_test->report_pos Positive Result mol_test->investigate Negative Result (Discrepant)

Caption: Diagnostic workflow for the detection and confirmation of this compound β-lactamases.

This compound Regulation Pathway (Background)

AmpC_Regulation cluster_induction Induction Pathway betalactam β-Lactam Antibiotic pbp PBP betalactam->pbp inhibits hydrolysis Antibiotic Hydrolysis betalactam->hydrolysis is hydrolyzed cellwall Cell Wall Precursors pbp->cellwall ampG AmpG (Permease) cellwall->ampG enters cytoplasm nagZ NagZ ampG->nagZ ampD AmpD nagZ->ampD converted to 1,6-anhydromuropeptides ampR AmpR (Repressor/Activator) nagZ->ampR accumulation of precursors activates AmpR ampD->ampR normally degrades precursors, keeping AmpR inactive ampC_gene This compound gene ampR->ampC_gene binds promoter, induces transcription ampR->ampC_gene represses transcription (basal state) ampC_protein This compound β-lactamase (Enzyme) ampC_gene->ampC_protein translated to ampC_protein->hydrolysis

Caption: Simplified this compound induction pathway in Gram-negative bacteria.

References

Technical Support Center: Porin Loss Mutations in AmpC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with AmpC-producing bacteria that have acquired porin loss mutations.

Frequently Asked Questions (FAQs)

Q1: What are this compound β-lactamases and how is their production regulated?

A: this compound β-lactamases are clinically significant Class C enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins, monobactams, and first-, second-, and third-generation cephalosporins.[1] Unlike Extended-Spectrum β-Lactamases (ESBLs), they are typically resistant to β-lactamase inhibitors like clavulanic acid and can hydrolyze cephamycins (e.g., cefoxitin).[2][3]

In many Gram-negative bacteria like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, the this compound gene is chromosomal and inducible.[4][5] Its expression is tightly regulated by a complex pathway linked to peptidoglycan recycling, involving key proteins such as:

  • AmpG: A permease in the inner membrane that transports muropeptides (cell wall fragments) into the cytoplasm.[6]

  • AmpD: A cytosolic amidase that cleaves these muropeptides, keeping their concentration low.[4][6]

  • AmpR: A transcriptional regulator that, in its basal state, represses this compound expression.[4][6]

During exposure to certain β-lactams, cell wall turnover increases, leading to an accumulation of muropeptides that overwhelm AmpD's capacity.[4] These muropeptides then bind to AmpR, converting it into an activator and inducing high-level this compound expression.[4][6] Mutations that inactivate ampD can lead to a state of stable, high-level this compound expression, known as derepression.[4][6]

Q2: What is the role of outer membrane porins in antibiotic resistance?

A: Porins are channel-forming proteins in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small, hydrophilic molecules, including many β-lactam antibiotics, into the periplasmic space where their targets (penicillin-binding proteins) are located.[7][8] The loss or functional alteration of these porins, such as OmpF and OmpC in E. coli or OmpK35 and OmpK36 in K. pneumoniae, reduces the influx of antibiotics into the cell.[7][8][9] This reduction in permeability is a significant mechanism of antibiotic resistance.[10]

Q3: My this compound-producing isolate shows high-level resistance to carbapenems, but is negative for carbapenemase genes. What is the likely mechanism?

A: The most probable mechanism for carbapenem (B1253116) resistance in a non-carbapenemase-producing, this compound-overexpressing isolate is the concurrent loss of outer membrane porins.[7][11][12] This combination creates a powerful synergistic effect:

  • This compound Hyperproduction: The derepressed this compound enzyme efficiently hydrolyzes β-lactams that enter the periplasm.

  • Porin Loss: The reduced number of functional porin channels severely restricts the rate at which carbapenems can enter the cell.[13]

Even though carbapenems are generally poor substrates for this compound, the slow rate of influx due to porin loss allows the existing this compound enzymes to hydrolyze the antibiotic molecules before they can reach their targets, resulting in clinically significant resistance.[14] This dual mechanism is a well-documented cause of carbapenem resistance in Enterobacterales.[7][13]

Q4: How can I differentiate between resistance caused by porin loss versus a carbapenemase enzyme?

A: Differentiating these mechanisms requires a combination of phenotypic and genotypic tests. An isolate that is resistant to carbapenems due to this compound hyperproduction and porin loss will typically test negative for carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) using PCR or whole-genome sequencing.[13][14] Phenotypically, it will also be negative in tests designed to detect carbapenemase activity, such as the Modified Carbapenem Inactivation Method (mCIM).

Q5: Can cefepime (B1668827) be used to treat infections caused by this compound producers with porin loss?

A: Cefepime is often considered a treatment option for infections caused by this compound-producing organisms because it is more stable against hydrolysis by this compound enzymes and can rapidly penetrate the outer membrane due to its zwitterionic structure.[4] However, resistance to cefepime can still occur, most commonly attributable to the selection of porin mutations that limit its entry.[4] Therefore, while it may be an option, susceptibility testing is essential to guide therapy, especially in cases of high-inoculum infections.[4][15]

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Recommended Experimental Action(s)
Isolate shows initial susceptibility to 3rd-gen cephalosporins but resistance emerges during therapy.Inducible this compound expression was selected for during treatment.Perform an this compound induction test (e.g., disk approximation assay with cefoxitin (B1668866) and ceftazidime). Quantify this compound gene expression via qRT-PCR before and after induction.
Isolate is resistant to cefoxitin and carbapenems but negative for ESBL and carbapenemase genes.Stable derepression of chromosomal this compound combined with porin loss.1. Confirm this compound overproduction using a phenotypic test or qRT-PCR. 2. Analyze outer membrane protein profiles via SDS-PAGE to visualize porin loss. 3. Confirm porin loss with MALDI-TOF MS or sequencing of porin genes (ompC, ompF, etc.).[8][16]
qRT-PCR confirms high this compound expression, but carbapenem MICs are much higher than expected for this compound alone.Synergistic effect of this compound hyperproduction and reduced outer membrane permeability.1. Directly assess outer membrane permeability using an NPN uptake assay or a quantitative antibiotic uptake assay.[17][18] 2. Perform OMP analysis by SDS-PAGE to confirm the absence of major porin bands.[16]
Inconsistent results from phenotypic this compound detection tests.The presence of other resistance mechanisms (e.g., efflux pumps) or limitations of the specific test used.Use a combination of methods. Genotypic confirmation via PCR and sequencing of this compound and its regulatory genes (ampD, ampR) is recommended.[6] Evaluate efflux pump activity if other mechanisms are ruled out.

Quantitative Data Summary

Table 1: Outer Membrane Permeability Coefficients (P) for Select β-Lactams

This table summarizes permeability data, where a lower 'P' value indicates poorer penetration across the outer membrane.

OrganismAntibioticPermeability Coefficient (P) (cm/s)Reference
Enterobacter aerogenes 006Benzylpenicillin2.4 ± 0.5 × 10-8[18]
Pseudomonas aeruginosa PAO1Benzylpenicillin1.3 ± 0.25 × 10-8[18]
Enterobacter cloacae AD2Ampicillin~2.5 x 10-8[18]
Enterobacter aerogenes 008-4Ampicillin~1.2 x 10-8[18]
K. pneumoniae (KPC-2 producer)Imipenem~15 nm/s[19]
K. pneumoniae (KPC-2 producer)Meropenem~10 nm/s[19]
K. pneumoniae (KPC-2 producer)Cefepime~25 nm/s[19]

Note: Data from different studies may use different units (cm/s vs. nm/s) and methodologies, affecting direct comparability.

Table 2: General Characteristics of Key Resistance Mechanisms

MechanismResistance to 3rd-Gen CephalosporinsResistance to CefoxitinResistance to CarbapenemsInhibited by Clavulanate
ESBL Production YesNoNo (unless porin loss occurs)Yes
Basal this compound Expression NoNoNoNo
Inducible/Derepressed this compound YesYesNo (unless porin loss occurs)No
Porin Loss Only Minor MIC IncreaseMinor MIC IncreaseMinor MIC IncreaseN/A
Derepressed this compound + Porin Loss YesYesYes No

Key Experimental Protocols

Protocol 1: Rapid Detection of Porin Loss by MALDI-TOF Mass Spectrometry

This method provides a faster alternative to SDS-PAGE for detecting the absence of major porin proteins.[16]

  • Bacterial Culture: Grow the test isolate and a wild-type control strain to mid-log phase in appropriate broth.

  • Cell Pellet Preparation:

    • Harvest cells equivalent to a 0.5 McFarland standard by centrifugation.

    • Wash the pellet with sterile water and centrifuge again.

  • Protein Extraction:

    • Resuspend the pellet in 70% ethanol (B145695) and vortex. Centrifuge to pellet.

    • Add 70% formic acid to the pellet, vortex thoroughly.

    • Add 100% acetonitrile, vortex, and centrifuge at high speed for 2 minutes.

    • The supernatant contains the extracted proteins.[16]

  • MALDI-TOF Analysis:

    • Spot 1 µL of the supernatant onto a MALDI target plate and let it air dry.

    • Overlay with 1 µL of α-cyano-4-hydroxycinnamic acid (HCCA) matrix solution.

    • Acquire spectra using the mass spectrometer, focusing on the 35 to 40 kDa range.[16]

  • Interpretation: Compare the peak profile of the test isolate to the wild-type control. The absence of major peaks in the 35-40 kDa range, which correspond to porins like OmpC/F or OmpK35/36, indicates porin loss.[16]

Protocol 2: Outer Membrane Permeability Assessment via NPN Uptake Assay

This fluorescence-based assay measures the integrity and permeability of the bacterial outer membrane.[17][20][21]

  • Reagent Preparation:

    • Buffer: 5 mM HEPES buffer (pH 7.2).

    • NPN Solution: 1 mM N-phenyl-1-naphthylamine (NPN) in acetone.

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Centrifuge the culture, wash the pellet twice with HEPES buffer.

    • Resuspend the final pellet in HEPES buffer to an OD600 of 0.5.

  • Assay Procedure:

    • In a 96-well black plate, add 100 µL of the bacterial suspension to each well.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence using a fluorometer (Excitation: 350 nm, Emission: 420 nm).

    • To disrupt the outer membrane (positive control), add a permeabilizing agent like Polymyxin B (to a final concentration of 10 µg/mL).

    • Monitor the increase in fluorescence over time.

  • Interpretation: NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[17] A rapid and significant increase in fluorescence indicates a compromised or highly permeable outer membrane, as NPN can now access and embed in the membrane lipids.[17]

Visualizations

Signaling Pathways and Workflows

Caption: The this compound β-lactamase induction pathway in Gram-negative bacteria.

Resistance_Characterization_Workflow Experimental Workflow for Characterizing Resistance start Isolate shows Carbapenem & 3GC Resistance ast 1. Phenotypic Testing - Cefoxitin Resistance Screen - Carbapenemase Test (mCIM) start->ast pcr 2. Genotypic Analysis - PCR for Carbapenemase Genes (KPC, NDM, OXA-48, etc.) ast->pcr decision1 Carbapenemase Gene Detected? pcr->decision1 cp_cre Result: Carbapenemase- Producer (CP-CRE) decision1->cp_cre Yes non_cp_cre Suspected Non-Carbapenemase Resistance Mechanism decision1->non_cp_cre No ampc_q_pcr 3. Quantify this compound Expression (qRT-PCR) non_cp_cre->ampc_q_pcr decision2 High this compound Expression? ampc_q_pcr->decision2 omp_analysis 4. Analyze Porins - SDS-PAGE - MALDI-TOF MS decision3 Porin Loss Detected? omp_analysis->decision3 decision2->omp_analysis Yes other_mech Investigate Other Mechanisms (e.g., Efflux Pumps) decision2->other_mech No final_result Result: this compound Hyperproduction + Porin Loss decision3->final_result Yes decision3->other_mech No

Caption: Workflow for identifying this compound hyperproduction and porin loss.

References

Technical Support Center: Managing Stably Derepressed AmpC Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with stably derepressed AmpC β-lactamase-producing mutants.

Frequently Asked Questions (FAQs)

Q1: What are stably derepressed this compound mutants?

A: this compound β-lactamases are enzymes that can break down many β-lactam antibiotics.[1][2] In many bacteria, the gene for this compound (this compound) is inducible, meaning its expression is usually low but can be increased in the presence of an inducing agent, like certain β-lactam antibiotics.[3][4][5] Stably derepressed mutants, however, have mutations in regulatory genes (most commonly ampD, but also ampR or ampG) that cause the this compound gene to be constantly expressed at high levels, even without an inducer.[3][4][6] This results in constitutive high-level resistance to many cephalosporins.[4][5]

Q2: What is the molecular pathway for this compound derepression?

A: The regulation of this compound expression is tied to peptidoglycan recycling.[3][4]

  • Normal (Repressed) State: Cell wall fragments are transported into the cytoplasm by the permease AmpG .[3][4] Inside the cell, the amidase AmpD cleaves these fragments.[4][6] The resulting products allow the transcriptional regulator AmpR to bind to the this compound promoter and repress its transcription, keeping this compound levels low.[3][4]

  • Induction/Derepression: When a β-lactam antibiotic is present, it disrupts cell wall synthesis, increasing the concentration of cell wall fragments.[4] This overwhelms the AmpD enzyme.[4] The accumulating fragments now bind to AmpR, changing its conformation so that it becomes an activator of this compound transcription, leading to increased this compound production.[3][4] In stably derepressed mutants, a loss-of-function mutation in ampD prevents the breakdown of these fragments, causing AmpR to perpetually activate this compound expression.[3][5][6]

AmpC_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AmpG AmpG (Permease) Fragments_in Fragments AmpG->Fragments_in Fragments_out Peptidoglycan Fragments Fragments_out->AmpG Transport AmpD AmpD (Amidase) Fragments_in->AmpD Cleavage AmpR AmpR (Regulator) Fragments_in->AmpR Accumulates & Binds for Activation Processed_Fragments Processed Fragments AmpD->Processed_Fragments Processed_Fragments->AmpR Binds & Promotes Repression ampC_gene This compound gene AmpR->ampC_gene Represses AmpR->ampC_gene Activates AmpC_Enzyme This compound β-lactamase ampC_gene->AmpC_Enzyme Transcription & Translation Inducer β-lactam Inducer or ampD mutation Inducer->AmpD Overwhelms or Inactivates

Caption: this compound regulation pathway showing repression and derepression mechanisms.

Troubleshooting Guides

Problem 1: How can I confirm my mutant is stably derepressed and not just induced or reverting?

A: Stability is crucial for reproducible experiments. A derepressed mutant should consistently show high-level this compound expression without an inducer. Reversion to a wild-type, repressible state can occur, leading to inconsistent results.

Recommended Workflow:

  • Isolate Single Colonies: Always start experiments from a single, well-isolated colony to ensure a genetically homogenous population.[7]

  • Serial Subculturing: Passage the mutant on antibiotic-free media for several generations. A stably derepressed mutant will maintain its resistance phenotype.

  • Phenotypic Confirmation: Perform a disk diffusion assay. A derepressed mutant will show resistance to cefoxitin (B1668866) and third-generation cephalosporins. Use an this compound inhibitor like boronic acid or cloxacillin (B1194729) to confirm the resistance is due to this compound activity.[8][9][10] An increased zone of inhibition around the cephalosporin (B10832234) disk in the presence of the inhibitor confirms this compound production.[9][11]

  • Quantitative Analysis: Measure β-lactamase activity directly using a quantitative method like the Nitrocefin assay.[12] The activity should be high in the absence of any inducer.

Verification_Workflow start Start with Mutant Culture single_colony 1. Isolate Single Colony on Agar (B569324) Plate start->single_colony subculture 2. Serial Subculture (Antibiotic-Free Media) single_colony->subculture phenotypic 3. Phenotypic Confirmation (Disk Diffusion Assay) subculture->phenotypic inhibitor_test Use this compound Inhibitor (e.g., Boronic Acid) phenotypic->inhibitor_test quantitative 4. Quantitative Analysis (Nitrocefin Assay) inhibitor_test->quantitative stable Result: Confirmed Stably Derepressed quantitative->stable High resistance & High Activity unstable Result: Unstable or Reverted Phenotype quantitative->unstable Loss of resistance or Low Activity

Caption: Workflow for verifying stable this compound derepression.

Problem 2: My results for this compound expression are inconsistent across experiments. What could be the cause?

A: Inconsistent expression levels can confound results. Common causes include population heterogeneity (revertants), variations in culture conditions, or issues with the quantification assay itself.

Troubleshooting Steps:

  • Ensure Population Purity: Always re-streak your mutant from a frozen stock and pick a single colony for each experiment to avoid contamination with revertants.[7]

  • Standardize Culture Conditions: Use the same growth medium, temperature, aeration, and growth phase for harvesting cells. This compound expression can be influenced by metabolic state.

  • Validate Quantification Method: Ensure your assay is performing correctly. For the Nitrocefin assay, always include a positive control (known β-lactamase) and a negative control (no enzyme).[12] Prepare the Nitrocefin working solution fresh for each experiment.[12][13]

Comparison of this compound Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Nitrocefin Assay Colorimetric assay where the chromogenic cephalosporin Nitrocefin changes from yellow to red upon hydrolysis by β-lactamase.[12]Rapid, sensitive, and allows for quantitative kinetic measurements.[12]Can be affected by other β-lactamases; requires cell lysis or permeabilization.
RT-qPCR Measures the transcript levels of the this compound gene relative to a housekeeping gene.Highly sensitive and specific for gene expression.Does not measure actual enzyme activity; more complex and expensive.
MIC Testing Determines the minimum inhibitory concentration of various β-lactams.Provides a direct measure of the resistance phenotype.Less precise for quantifying expression levels; can be influenced by other resistance mechanisms.
Disk Diffusion with Inhibitors Compares inhibition zones of β-lactams with and without an this compound inhibitor (e.g., boronic acid).[9][11]Simple, qualitative confirmation of this compound activity.[9]Not quantitative; can be difficult to interpret with co-expressed enzymes.[8][14]
Problem 3: How do I distinguish this compound-mediated resistance from other mechanisms like ESBLs or porin loss?

A: Differentiating resistance mechanisms is critical for accurate interpretation of drug efficacy studies. This compound, Extended-Spectrum β-Lactamases (ESBLs), and porin loss can all confer resistance to cephalosporins, but they have distinct profiles.

Key Differentiators:

  • This compound vs. ESBLs: The key difference is their response to inhibitors. This compound enzymes are resistant to standard β-lactamase inhibitors like clavulanic acid but are inhibited by cloxacillin or boronic acid.[2][10] ESBLs are inhibited by clavulanic acid.[2] Additionally, this compound enzymes efficiently hydrolyze cephamycins (e.g., cefoxitin), while ESBLs do not.[1][2]

  • This compound vs. Porin Loss: Porin loss reduces the entry of antibiotics into the cell, typically conferring resistance to a broad range of drugs, including carbapenems, without direct enzymatic breakdown. This mechanism often acts synergistically with this compound hyperproduction to increase resistance levels.

Resistance_Troubleshooting start Isolate shows resistance to 3rd-gen Cephalosporins cefoxitin_test Test Cefoxitin Susceptibility start->cefoxitin_test clavulanate_test Test Synergy with Clavulanic Acid cefoxitin_test->clavulanate_test Resistant cefoxitin_test->clavulanate_test Susceptible boronic_acid_test Test Synergy with Boronic Acid/Cloxacillin clavulanate_test->boronic_acid_test No Synergy esbl Likely ESBL clavulanate_test->esbl Synergy This compound Likely this compound boronic_acid_test->this compound Synergy ampc_esbl Likely this compound + ESBL boronic_acid_test->ampc_esbl No Synergy but Clavulanate Synergy was observed other Consider other mechanisms (e.g., Porin Loss) boronic_acid_test->other No Synergy

Caption: Logic diagram for differentiating β-lactam resistance mechanisms.

Experimental Protocols

Protocol 1: Quantitative Nitrocefin Assay for this compound Activity

This protocol quantifies β-lactamase activity using the chromogenic substrate Nitrocefin.

Materials:

  • Bacterial cell culture (log phase)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Lysis buffer (e.g., B-PER™ or sonication equipment)

  • Nitrocefin stock solution (10 mg/mL in DMSO)[12][13]

  • 96-well microplate

  • Microplate reader (490 nm)

Procedure:

  • Cell Lysate Preparation: a. Harvest bacterial cells from a standardized culture by centrifugation. b. Wash the cell pellet with cold PBS. c. Resuspend the pellet in lysis buffer and incubate according to the manufacturer's protocol or perform sonication on ice to release periplasmic enzymes. d. Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the enzyme. e. Determine the total protein concentration of the supernatant (e.g., via Bradford or BCA assay) for normalization.

  • Assay Preparation: a. Prepare a fresh Nitrocefin working solution by diluting the stock solution 1:100 in PBS (final concentration ~100 µg/mL or 0.19 mM).[12] Protect from light. b. In a 96-well plate, add 50 µL of PBS to each well. c. Add 50 µL of your cell lysate (you may need to test several dilutions) to the sample wells. d. Include a negative control (50 µL of lysis buffer) and a positive control (a known β-lactamase).

  • Reaction and Measurement: a. Initiate the reaction by adding 100 µL of the Nitrocefin working solution to all wells. b. Immediately place the plate in a microplate reader. c. Measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: a. Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve. b. Normalize the activity to the total protein concentration of the lysate (e.g., in units/mg of protein).

Protocol 2: Boronic Acid Disk Potentiation Test for this compound Confirmation

This protocol phenotypically confirms that resistance is mediated by an this compound enzyme.[9]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture grown to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Antibiotic disks: Cefotaxime (B1668864) (30 µg) and Ceftazidime (B193861) (30 µg)

  • Blank disks

  • 3-aminophenylboronic acid (APB) solution (e.g., 6 mg/mL in DMSO or water)

Procedure:

  • Prepare Boronic Acid Disks: Aseptically add 20 µL of the boronic acid solution to blank sterile disks (yielding ~120 µ g/disk ). Allow the disks to dry completely.

  • Inoculate Plate: Using a sterile swab, create a lawn of the test organism on the MHA plate from the 0.5 McFarland suspension.

  • Place Disks: a. Place a cefotaxime disk and a ceftazidime disk on the agar. b. Place a cefotaxime disk and a ceftazidime disk that have been supplemented with boronic acid (or place a prepared boronic acid disk near the standard antibiotic disks) on another part of the agar. Ensure adequate spacing between disks.

  • Incubation: Incubate the plate overnight at 35-37°C.

  • Interpretation: a. Measure the diameter of the zones of inhibition around the disks. b. An increase in the zone diameter of ≥5 mm around a cephalosporin disk in the presence of boronic acid compared to the cephalosporin disk alone is considered a positive result, confirming this compound production.[11]

References

selecting appropriate beta-lactams for AmpC induction studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AmpC beta-lactamase induction.

Frequently Asked Questions (FAQs)

Q1: Which beta-lactams are suitable for inducing this compound expression in my experiments?

A1: The choice of beta-lactam is critical for this compound induction studies. They can be broadly categorized based on their induction potential and stability to hydrolysis by this compound beta-lactamases.

  • Strong Inducers: These compounds robustly trigger the this compound induction pathway. They are ideal for studies aiming to achieve maximal this compound expression. Examples include ampicillin, amoxicillin, cefoxitin (B1668866), and imipenem.[1]

  • Weak Inducers: These agents cause a less pronounced induction of this compound. They are useful for studying subtle induction effects or when trying to avoid overwhelming the system. Examples include third-generation cephalosporins (e.g., ceftriaxone, ceftazidime), piperacillin-tazobactam, and aztreonam.[1]

  • Stable to Hydrolysis: Some beta-lactams, while potentially being inducers, are poor substrates for this compound and are not readily broken down. Cefepime (B1668827) and carbapenems (like imipenem) are notable examples.[1] Imipenem is a potent inducer but remains stable, while cefepime is a weak inducer and also stable.[1]

Q2: What is the underlying mechanism of this compound induction?

A2: this compound induction is a complex regulatory process linked to bacterial cell wall recycling. In Gram-negative bacteria like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, the process is primarily controlled by three key proteins: AmpR (a transcriptional regulator), AmpD (a cytoplasmic amidase), and AmpG (an inner membrane permease).[2]

Under normal conditions, AmpR represses the transcription of the this compound gene. When a beta-lactam antibiotic inhibits cell wall synthesis, peptidoglycan fragments are generated and transported into the cytoplasm by AmpG. The accumulation of these fragments overwhelms the enzymatic activity of AmpD. These unprocessed peptidoglycan fragments then bind to AmpR, causing a conformational change that converts it from a repressor to an activator of this compound transcription, leading to increased production of the this compound beta-lactamase.[2]

Q3: How can I phenotypically detect this compound induction in the laboratory?

A3: Several well-established phenotypic methods can be used to detect this compound induction:

  • Disk Approximation Test (Inducer Disk Test): This is a widely used and relatively simple method. It involves placing a disk of an inducing agent (e.g., cefoxitin or imipenem) near a disk of a beta-lactam that is a substrate for this compound but a weak inducer (e.g., ceftazidime). A flattening or "blunting" of the zone of inhibition around the substrate disk, on the side facing the inducer disk, indicates induction of this compound.[3]

  • Three-Dimensional Extract Test: This is a more complex but highly sensitive method. It involves preparing a crude enzyme extract from the bacterial isolate and applying it to a slit or well in an agar (B569324) plate lawned with a susceptible indicator strain (e.g., E. coli ATCC 25922). A distortion in the zone of inhibition of a nearby cefoxitin disk indicates the presence of this compound beta-lactamase.[4]

  • Nitrocefin Assay: This is a spectrophotometric method used to quantify beta-lactamase activity. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a beta-lactamase. This allows for the measurement of enzyme kinetics and can be used to quantify the increase in beta-lactamase production following induction.

Data Presentation: Induction of this compound by Various Beta-Lactams

The following table summarizes quantitative data on the induction of this compound beta-lactamase by different beta-lactams in various bacterial species. The data includes changes in Minimum Inhibitory Concentrations (MICs) and fold increases in this compound gene expression.

Bacterial SpeciesBeta-Lactam InducerMetricResult
Enterobacter cloacaeCefoxitin (50 µg/mL)This compound Expression Fold-Induction22-fold
Enterobacter cloacaeCefotaxime (25 µg/mL)This compound Expression Fold-Induction79-fold
Enterobacter cloacaeCeftriaxone (10 µg/mL)This compound Expression Fold-Induction~10-fold higher than in S. marcescens
Enterobacter cloacaeCeftriaxone (100 µg/mL)This compound Expression Fold-Induction~40-fold higher than in S. marcescens
Enterobacter cloacae (ΔampD)CeftriaxoneMIC (µg/mL)96 (128-fold increase from wild-type)
Citrobacter freundiiCefoxitin (16 µg/mL)Specific β-lactamase Activity~30-fold increase
Serratia marcescensCeftazidimeMIC (µg/mL) in derepressed mutant1
Serratia marcescensCefotaximeMIC (µg/mL) in derepressed mutant32
Serratia marcescensCefoxitinThis compound Transcript Level Increase3.5-fold
Serratia marcescensImipenemThis compound Transcript Level Increase2.3-fold
Pseudomonas aeruginosa (ΔoprD)ImipenemThis compound ExpressionInduction observed

Experimental Protocols

Detailed Methodology 1: Disk Approximation Test

Objective: To qualitatively assess the inducibility of this compound beta-lactamase production by a beta-lactam agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland standard turbidity tubes

  • Beta-lactam disks:

    • Inducer disk (e.g., 30 µg cefoxitin or 10 µg imipenem)

    • Substrate disk (e.g., 30 µg ceftazidime)

  • Test bacterial isolate

  • Incubator (35°C)

Procedure:

  • Prepare a bacterial suspension of the test isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place a substrate disk (e.g., ceftazidime) onto the center of the agar surface.

  • Place an inducer disk (e.g., cefoxitin) at a distance of 20 mm (edge to edge) from the substrate disk.[5]

  • Invert the plate and incubate at 35°C for 18-24 hours.

Interpretation:

  • Positive Result: A flattening or blunting of the zone of inhibition around the substrate disk on the side adjacent to the inducer disk indicates inducible this compound production.[5]

  • Negative Result: A symmetrical, circular zone of inhibition around the substrate disk indicates a lack of inducible this compound production.

Detailed Methodology 2: Three-Dimensional Extract Test

Objective: To detect the presence of this compound beta-lactamase in a bacterial extract.

Materials:

  • MHA plates

  • Brain Heart Infusion (BHI) broth

  • E. coli ATCC 25922 (indicator strain)

  • Test bacterial isolate

  • Sterile blade or scalpel

  • 30 µg cefoxitin disk

  • Centrifuge and microcentrifuge tubes

  • Sonicator (optional)

  • Incubator (37°C)

Procedure:

  • Prepare Enzyme Extract:

    • Inoculate 12 mL of BHI broth with 50 µL of a 0.5 McFarland suspension of the test isolate.

    • Incubate for 4 hours at 37°C.[6]

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the pellet in a small volume of sterile saline or buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles to release the periplasmic enzymes.

    • Clarify the lysate by centrifugation to obtain the crude enzyme extract (supernatant).

  • Perform the Assay:

    • Prepare a lawn of the indicator strain (E. coli ATCC 25922) on an MHA plate as described for the disk approximation test.

    • Place a 30 µg cefoxitin disk in the center of the plate.

    • Using a sterile blade, make a slit in the agar starting 3 mm from the edge of the cefoxitin disk and extending outwards.

    • Carefully pipette a small volume (e.g., 20-50 µL) of the enzyme extract into the slit.

    • Incubate the plate at 37°C for 18-24 hours.

Interpretation:

  • Positive Result: An enhanced growth of the indicator strain at the point where the slit intersects the zone of inhibition of the cefoxitin disk is considered a positive result. This indicates that the this compound enzyme in the extract has inactivated the cefoxitin.[6]

  • Negative Result: No distortion of the zone of inhibition around the cefoxitin disk.

Troubleshooting Guides

Issue 1: No induction is observed in the disk approximation test with a known this compound-producing organism.

  • Possible Cause: The distance between the inducer and substrate disks is incorrect.

    • Solution: Ensure the disks are placed at the recommended distance (typically 20 mm from edge to edge). Placing them too far apart may prevent the inducer from reaching a sufficient concentration to cause a visible effect.

  • Possible Cause: The inducer used is not potent enough for the specific strain.

    • Solution: Try a different strong inducer. Imipenem is often a more potent inducer than cefoxitin for some species.[3]

  • Possible Cause: The bacterial lawn is not confluent.

    • Solution: Ensure the inoculum is at the correct 0.5 McFarland turbidity and that the entire plate is evenly streaked to achieve a uniform lawn of growth.

Issue 2: In the three-dimensional extract test, the zone of inhibition is blurry or the results are difficult to interpret.

  • Possible Cause: The enzyme extract is not sufficiently concentrated.

    • Solution: Start with a larger initial culture volume to obtain a more concentrated cell pellet and subsequently a more concentrated enzyme extract.

  • Possible Cause: The slit in the agar is not made cleanly, causing the extract to leak.

    • Solution: Use a sterile, sharp blade to make a clean, straight slit. Ensure the agar has fully solidified before cutting.

  • Possible Cause: The indicator lawn is too dense or too sparse.

    • Solution: Standardize the preparation of the indicator lawn using a 0.5 McFarland suspension to ensure consistent results.

Issue 3: False-positive results in the disk approximation test.

  • Possible Cause: The test organism also produces an Extended-Spectrum Beta-Lactamase (ESBL).

    • Solution: The presence of an ESBL can sometimes cause a synergistic effect with certain beta-lactams, which may be misinterpreted as induction. Consider performing an ESBL confirmatory test in parallel. The three-dimensional test is generally less prone to this type of misinterpretation.[7]

Visualizations

AmpC_Induction_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP PBP Beta-Lactam->PBP Inhibition Peptidoglycan Fragments Peptidoglycan Fragments PBP->Peptidoglycan Fragments Generation AmpG AmpG Peptidoglycan Fragments->AmpG Transport AmpD AmpD AmpG->AmpD To AmpD AmpR_repressor AmpR (Repressor) AmpG->AmpR_repressor Accumulation (overwhelms AmpD) AmpR_activator AmpR (Activator) AmpR_repressor->AmpR_activator Conformational Change This compound This compound gene AmpR_activator->this compound Activation This compound Protein This compound Protein This compound->this compound Protein Transcription & Translation This compound Protein->Beta-Lactam Hydrolysis

This compound Induction Signaling Pathway

Experimental_Workflow cluster_setup Experiment Setup cluster_disk_approx Disk Approximation Test cluster_3d_extract Three-Dimensional Extract Test A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA Plate (Lawn Culture) A->B C Place Inducer and Substrate Disks B->C G Lawn Indicator Strain on MHA B->G D Incubate 18-24h at 35°C C->D E Observe Zone of Inhibition (Flattening/Blunting) D->E F Prepare Crude Enzyme Extract I Add Extract to Slit F->I H Place Cefoxitin Disk and Cut Slit G->H H->I J Incubate 18-24h at 37°C I->J K Observe for Enhanced Growth at Intersection J->K

Phenotypic Assay Workflow

References

Validation & Comparative

A Researcher's Guide to Confirming AmpC Production in Carbapenem-Resistant Isolates

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of carbapenem-resistant Enterobacterales presents a significant challenge to effective antimicrobial therapy. Among the mechanisms contributing to this resistance is the production of AmpC β-lactamases. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and, in some cases, carbapenems, particularly when co-produced with other resistance mechanisms like porin loss. Accurate and timely detection of this compound production is crucial for guiding therapeutic decisions, implementing infection control measures, and conducting epidemiological surveillance.

This guide provides a comparative overview of commonly used methods for the confirmation of this compound β-lactamase production in carbapenem-resistant isolates, with a focus on both phenotypic and molecular techniques.

Comparative Analysis of this compound Detection Methodologies

The confirmation of this compound production can be broadly categorized into phenotypic and molecular assays. Phenotypic methods detect the enzymatic activity of β-lactamases, while molecular methods identify the genes encoding these enzymes. The choice of method often depends on the laboratory's resources, the desired turnaround time, and the need for specific genetic information.

FeaturePhenotypic MethodsMolecular Methods (e.g., Multiplex PCR)
Principle Detects enzyme activity through substrate hydrolysis and inhibition.Detects the presence of specific this compound-encoding genes.
Turnaround Time 24-48 hours4-8 hours
Cost per Isolate LowHigh
Throughput HighModerate
Expertise Required Basic microbiology skillsSpecialized molecular biology training
Key Advantage Cost-effective and widely accessible."Gold standard" with high sensitivity and specificity.[1]
Key Disadvantage Can be challenging to interpret, especially in isolates producing multiple β-lactamases.Higher cost and requires specialized equipment.

Performance of this compound Confirmatory Tests

The performance of various confirmatory tests for this compound β-lactamase detection can vary significantly. The following table summarizes the sensitivity and specificity of several common methods as reported in the literature. It is important to note that performance can be influenced by the specific enzyme variant, the bacterial species, and the presence of other resistance mechanisms.

MethodPrincipleSensitivity (%)Specificity (%)Reference
Cefoxitin-Cloxacillin Double Disc Synergy (CC-DDS) Inhibition of this compound by cloxacillin (B1194729)97.2 - 10095.9 - 100[2]
Inhibitor-Based Test (Phenylboronic Acid) Inhibition of this compound by boronic acid58 - 10060 - 66[3][4]
Tris-EDTA Disc Test Release of periplasmic enzymes90 - 9590 - 98[5][6]
This compound E-test Gradient diffusion with inhibitor77.4100
Multiplex PCR Detection of specific this compound genes~100~100[1][7]

Note: Sensitivity and specificity values are ranges compiled from multiple studies and can vary based on the study population and reference standard used.

Experimental Protocols

Phenotypic Confirmation Methods

1. Cefoxitin-Cloxacillin Double Disc Synergy (CC-DDS) Test

This test is based on the principle that cloxacillin is a potent inhibitor of this compound β-lactamase activity.

  • Materials:

    • Mueller-Hinton agar (B569324) (MHA) plates

    • 30 µg cefoxitin (B1668866) discs

    • Discs containing 30 µg of cefoxitin plus 200 µg of cloxacillin

    • Test isolate suspension equivalent to a 0.5 McFarland standard

  • Procedure:

    • Inoculate an MHA plate with the test isolate as for a standard disc diffusion assay.

    • Place a 30 µg cefoxitin disc and a combination disc of cefoxitin (30 µg) and cloxacillin (200 µg) on the agar surface.

    • Ensure the discs are at least 20 mm apart.

    • Incubate the plate at 35°C for 16-18 hours.

  • Interpretation:

    • A positive result for this compound production is indicated by a ≥4 mm increase in the zone of inhibition around the cefoxitin-cloxacillin disc compared to the zone of inhibition around the cefoxitin disc alone.[2]

2. Inhibitor-Based Disc Test with Phenylboronic Acid (PBA)

This method utilizes boronic acid as an inhibitor of this compound enzymes.

  • Materials:

    • MHA plates

    • 30 µg cefoxitin discs

    • Blank discs impregnated with PBA solution

    • Test isolate suspension equivalent to a 0.5 McFarland standard

  • Procedure:

    • Prepare a 0.5 McFarland suspension of the test isolate and inoculate an MHA plate.

    • Place a 30 µg cefoxitin disc on the agar.

    • Place a cefoxitin disc supplemented with PBA on the same plate. Alternatively, place a PBA disc in close proximity (15-20 mm) to a cefoxitin disc.

    • Incubate at 37°C overnight.

  • Interpretation:

    • An increase in the zone of inhibition of ≥5 mm around the cefoxitin disc with PBA compared to the cefoxitin disc alone indicates a positive result.[1]

3. Tris-EDTA Disc Test

This method relies on the permeabilizing effect of Tris-EDTA to release β-lactamases from the bacterial periplasm.

  • Materials:

    • MHA plates

    • 30 µg cefoxitin discs

    • Tris-EDTA solution

    • Test isolate suspension equivalent to a 0.5 McFarland standard

  • Procedure:

    • Inoculate an MHA plate with the test isolate.

    • Create a lawn of a cefoxitin-susceptible indicator strain (e.g., E. coli ATCC 25922) on a separate MHA plate.

    • Place a 30 µg cefoxitin disc on the plate with the indicator strain.

    • Make a slit in the agar radiating from the edge of the cefoxitin disc and inoculate it with the test organism.

    • A variation involves placing a disc impregnated with Tris-EDTA near a cefoxitin disc on a plate lawned with the test organism.

  • Interpretation:

    • In the first method, an enhanced growth of the indicator strain at the intersection of the slit and the zone of inhibition is a positive result.

    • In the second method, an indentation or flattening of the cefoxitin inhibition zone towards the Tris-EDTA disc is considered positive.[5][8]

Molecular Confirmation Method

4. Multiplex PCR for Plasmid-Mediated this compound Genes

Multiplex PCR is the gold standard for identifying the specific families of plasmid-mediated this compound genes.[1] Common gene families targeted include MOX, CIT, DHA, ACC, EBC, and FOX.[9]

  • Materials:

    • DNA extraction kit

    • PCR thermal cycler

    • Primers for different this compound gene families

    • Taq polymerase, dNTPs, and PCR buffer

    • Agarose (B213101) gel electrophoresis equipment

  • Procedure:

    • DNA Extraction: Extract genomic DNA from a pure culture of the test isolate.

    • PCR Amplification:

      • Prepare a master mix containing water, PCR buffer, dNTPs, forward and reverse primers for each gene target, and Taq polymerase.

      • Add the extracted DNA to the master mix.

      • Perform PCR with the following general cycling conditions (specific annealing temperatures may vary based on primers):

        • Initial denaturation: 95°C for 5 minutes.

        • 30 cycles of:

          • Denaturation: 94°C for 45 seconds.

          • Annealing: 62°C for 45 seconds.[10]

          • Extension: 72°C for 1 minute.

        • Final extension: 72°C for 5 minutes.[10]

    • Detection:

      • Run the PCR products on a 2% agarose gel.

      • Visualize the bands under UV light.

  • Interpretation:

    • The presence of a band of the expected size for a specific this compound gene family confirms the presence of that gene.[9]

Visual Workflows

Phenotypic_Detection_Workflow cluster_0 Phenotypic Confirmation of this compound Production start Carbapenem-Resistant Isolate screen Screen with Cefoxitin (30 µg) disc (Zone ≤ 18 mm) start->screen confirm Perform Confirmatory Test: - CC-DDS - PBA-based test - Tris-EDTA test screen->confirm Presumptive Positive positive This compound Producer Confirmed confirm->positive Positive negative This compound Not Detected (Consider other resistance mechanisms) confirm->negative Negative

Caption: Workflow for phenotypic detection of this compound β-lactamases.

Molecular_Detection_Workflow cluster_1 Molecular Confirmation of this compound Production start_mol Isolate Culture dna_extraction DNA Extraction start_mol->dna_extraction pcr Multiplex PCR for This compound Gene Families (e.g., CIT, MOX, DHA, etc.) dna_extraction->pcr electrophoresis Agarose Gel Electrophoresis pcr->electrophoresis analysis Analyze Banding Pattern electrophoresis->analysis gene_present This compound Gene(s) Detected analysis->gene_present Expected Band(s) Present gene_absent Targeted this compound Genes Not Detected analysis->gene_absent No Expected Bands

Caption: Workflow for molecular detection of this compound β-lactamases.

References

A Comparative Analysis of AmpC β-Lactamase Inhibitors: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly mediated by AmpC β-lactamases, presents a formidable challenge in the treatment of Gram-negative bacterial infections. This guide provides a comparative overview of the efficacy of several key this compound inhibitors, including established agents like avibactam (B1665839), relebactam (B560040), and vaborbactam (B611620), alongside newer compounds such as taniborbactam (B611149) and zidebactam. We present supporting experimental data, detailed methodologies for crucial experiments, and visualizations to elucidate complex processes.

Inhibitor Efficacy: A Quantitative Comparison

The following tables summarize the in vitro efficacy of various this compound inhibitors against this compound-producing Enterobacterales and Pseudomonas aeruginosa. The data is presented as Minimum Inhibitory Concentrations (MIC) and inhibition constants (Kᵢ) where available.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of β-Lactam/β-Lactamase Inhibitor Combinations Against this compound-Overproducing Pseudomonas aeruginosa Isolates
β-Lactam PartnerInhibitorNon-Resistance Rate (%)
CeftazidimeNone12
Avibactam60
Relebactam76
Vaborbactam14
CefepimeNone22
Avibactam62
Relebactam64
Vaborbactam28
MeropenemNone34
Avibactam60
Relebactam66
Vaborbactam38
ImipenemNone8
Avibactam46
Relebactam76
Vaborbactam8
CeftolozaneNone74
Avibactam80
Relebactam84
Vaborbactam72

Data synthesized from a study on 50 this compound-overproducing P. aeruginosa isolates. Non-resistance rates are based on EUCAST breakpoints. Inhibitor concentrations were fixed at 4 mg/L for avibactam and relebactam, and 8 mg/L for vaborbactam[1][2][3].

Table 2: Comparative In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitor Combinations Against this compound-Producing Enterobacterales Species
Organism GroupDrug CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
All this compound Producers (n=1,252)Meropenem-vaborbactam0.030.0699.8
Ceftazidime-avibactam0.12195.9
Imipenem-relebactam0.25197.6
Carbapenem-Nonsusceptible (n=92)Meropenem-vaborbactam0.25292.3
Ceftazidime-avibactam1>3289.7
Imipenem-relebactam1489.7
Cefepime-Resistant (n=90)Meropenem-vaborbactam0.25193.3
Ceftazidime-avibactam0.5886.7
Imipenem-relebactam0.5288.9

Data from a 2022 study on isolates from US hospitals. Vaborbactam was tested at a fixed concentration of 8 mg/L, while avibactam and relebactam were tested at 4 mg/L[4].

Table 3: this compound Inhibition Constants (Kᵢ) for Select Inhibitors
InhibitorThis compound EnzymeKᵢ (µM)
TaniborbactamP99 this compound0.017
ZidebactamThis compound (E. coli)0.69 (Kᵢapp)
AvibactamThis compound (E. coli)5.0 (Kᵢapp)
RelebactamThis compound (E. coli)7.4 (Kᵢapp)

Kᵢ values are from various sources and may not be directly comparable due to different experimental conditions. Kᵢapp denotes the apparent inhibition constant.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial Culture: Grow the test bacterial strain on an appropriate agar (B569324) plate overnight to obtain isolated colonies.

  • Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Prepare stock solutions of the β-lactam and inhibitor. Perform serial two-fold dilutions of the β-lactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. If testing a combination, add the inhibitor to the broth at a fixed concentration.

  • Microtiter Plates: Use sterile 96-well plates.

2. Inoculation:

  • Add 100 µL of the appropriate antimicrobial dilution to each well.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

3. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Protocol 2: Enzyme Inhibition Assay (Steady-State Kinetics)

This protocol outlines the determination of the inhibition constant (Kᵢ) for an this compound inhibitor.

1. Enzyme and Reagents:

  • Purified this compound β-lactamase.

  • Reporter substrate (e.g., nitrocefin).

  • Inhibitor of interest.

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

2. Determination of Michaelis-Menten Constant (Kₘ) for the Substrate:

  • In a 96-well plate, add a fixed concentration of the this compound enzyme to a series of wells containing varying concentrations of the reporter substrate.

  • Measure the initial velocity (V₀) of the reaction by monitoring the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin).

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

3. Determination of IC₅₀:

  • Perform a series of reactions with a fixed concentration of enzyme and substrate (typically at the Kₘ concentration) and varying concentrations of the inhibitor.

  • Measure the V₀ for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%).

4. Determination of Kᵢ:

  • Perform kinetic assays with varying concentrations of both the substrate and the inhibitor.

  • Analyze the data using a suitable model for the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by creating Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

Protocol 3: Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents.

1. Animal Preparation:

  • Use specific pathogen-free mice (e.g., female ICR mice).

  • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection. This reduces the host's immune response, allowing for a clearer assessment of the antimicrobial's effect.

2. Infection:

  • Prepare an inoculum of the test organism (e.g., an this compound-producing E. coli strain) in the mid-logarithmic growth phase.

  • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each mouse.

3. Treatment:

  • At a set time post-infection (e.g., 2 hours), begin treatment with the antimicrobial agent(s) via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Administer the drug(s) at various doses and dosing intervals to different groups of mice. Include a vehicle control group.

4. Efficacy Assessment:

  • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically remove the infected thigh muscle.

  • Homogenize the tissue in a sterile buffer (e.g., phosphate-buffered saline).

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

  • The efficacy of the treatment is measured by the reduction in the log₁₀ CFU per thigh compared to the control group at the start of therapy.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and mechanisms related to this compound inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare bacterial overnight culture prep_inoculum 2. Standardize inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 4. Inoculate microtiter plate prep_inoculum->inoculate prep_dilution 3. Prepare serial dilutions of antimicrobial agent prep_dilution->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

phenotypic_detection cluster_0 Disk Diffusion Setup cluster_1 Incubation cluster_2 Interpretation plate Inoculate Mueller-Hinton agar plate with test organism disk1 Place cefoxitin (B1668866) disk plate->disk1 disk2 Place cefoxitin disk with boronic acid (inhibitor) plate->disk2 incubate Incubate overnight at 35°C disk1->incubate disk2->incubate measure Measure zones of inhibition incubate->measure compare Compare zone diameters measure->compare result Positive for this compound: Zone with inhibitor > Zone without inhibitor (e.g., ≥5mm) compare->result

Caption: Phenotypic Detection of this compound using the Boronic Acid Disk Test.

ampC_induction cluster_induction Induction Pathway cluster_inhibition Inhibition inducer Inducing β-lactam (e.g., Cefoxitin) pbp Penicillin-Binding Proteins (PBPs) inducer->pbp inhibits muropeptides Muropeptide precursors accumulate pbp->muropeptides leads to ampD AmpD muropeptides->ampD overwhelms ampR AmpR (Transcriptional Regulator) ampD->ampR fails to repress ampC_gene This compound gene ampR->ampC_gene activates transcription ampC_protein This compound β-lactamase ampC_gene->ampC_protein translation hydrolysis β-lactam hydrolysis (Resistance) ampC_protein->hydrolysis no_hydrolysis Inhibition of hydrolysis (Restored Susceptibility) ampC_protein->no_hydrolysis inhibitor This compound Inhibitor (e.g., Avibactam) inhibitor->ampC_protein binds and inactivates

Caption: Mechanism of this compound Induction and Inhibition.

References

Navigating the Maze of Resistance: A Guide to Validating New Diagnostic Tests for Plasmid-Mediated AmpC β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of plasmid-mediated AmpC β-lactamases (pthis compound) in Enterobacteriaceae pose a significant threat to the efficacy of β-lactam antibiotics. Accurate and timely detection of these resistance mechanisms is crucial for appropriate patient management, infection control, and the development of new therapeutic strategies. This guide provides a comparative overview of current and emerging diagnostic tests for pthis compound, supported by experimental data and detailed protocols to aid in the validation of new diagnostic assays.

The Diagnostic Challenge: Differentiating Plasmid-Mediated from Chromosomal this compound

A key challenge in pthis compound detection is distinguishing it from the inducible or derepressed expression of chromosomally encoded this compound β-lactamases, particularly in organisms like Enterobacter cloacae, Citrobacter freundii, and Escherichia coli. Phenotypic methods, while widely accessible, can sometimes yield ambiguous results, necessitating the use of molecular methods for confirmation. This guide will explore both phenotypic and genotypic approaches, highlighting their respective strengths and limitations.

Comparative Performance of Diagnostic Methods

The validation of any new diagnostic test requires a thorough comparison against established methods. The following tables summarize the performance characteristics of commonly used phenotypic and genotypic assays for the detection of plasmid-mediated this compound β-lactamases.

Table 1: Performance of Phenotypic Confirmatory Tests for this compound Detection

MethodPrincipleSensitivity (%)Specificity (%)Key Considerations
Inhibitor-Based Assays (Boronic Acid) Boronic acid inhibits this compound activity, leading to an increased zone of inhibition around a cephalosporin (B10832234) disk.59.5 - 100[1][2]66 - 98[2]Simple, cost-effective. False positives can occur.[1]
Inhibitor-Based Assays (Cloxacillin) Cloxacillin (B1194729) inhibits this compound enzymes. An enhanced zone of inhibition with a cefoxitin-cloxacillin disk compared to cefoxitin (B1668866) alone indicates this compound production.[3]97.2[3]100[3]High specificity. Cloxacillin may not be readily available in all labs.
Disk Approximation Test (Induction-Based) An inducing agent (e.g., imipenem) placed near a cephalosporin disk will induce this compound expression, causing a blunting of the cephalosporin's inhibition zone.[4]21.4 - 67[1][5]90[5]Subjective interpretation can be a limitation.
This compound Etest A gradient strip of a cephalosporin with and without an this compound inhibitor allows for the determination of a minimum inhibitory concentration (MIC) reduction.77.4[3]100[3]Provides quantitative MIC data but can be costly.
Modified Three-Dimensional Test (M3DT) Inoculation of the test organism into a slit in the agar (B569324) near a cefoxitin disk results in a distortion of the inhibition zone if this compound is produced.100[5]85[5]High sensitivity but can be technically demanding.
This compound Disk Test (EDTA-based) Filter paper disks with EDTA are used to permeabilize the bacterial outer membrane, enhancing the detection of this compound activity.[6]100[6]98[6]A convenient and highly sensitive and specific method.[6]

Table 2: Performance of Screening Methods for this compound Production

MethodPrincipleSensitivity (%)Specificity (%)
Cefoxitin Disk Diffusion Resistance to cefoxitin (zone diameter ≤ 18 mm) is a common indicator of potential this compound production.[1][4]97.4[3]78.7[3]
Cefotetan (B131739) Disk Diffusion Resistance to cefotetan can also be used for screening.52.6[3]99.3[3]

Table 3: Molecular Methods for this compound Gene Detection

MethodPrincipleAdvantagesDisadvantages
Multiplex PCR Simultaneously amplifies different families of plasmid-mediated this compound genes (e.g., MOX, CIT, DHA, ACC, EBC, FOX).[7]Gold standard for confirmation, can differentiate gene families.[7]Expensive, requires specialized equipment and expertise.[8]
Whole-Genome Sequencing (WGS) Provides comprehensive genetic information, including the presence of this compound genes and their plasmid context.Definitive identification of resistance genes and plasmids.High cost and complex data analysis.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of experimental results. The following are methodologies for key phenotypic tests.

Inhibitor-Based Assay using Boronic Acid
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar (MHA) plate.

  • Disk Placement: Place a cefoxitin (30 µg) disk and a cefoxitin disk supplemented with boronic acid on the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: A difference in the zone of inhibition of ≥ 5 mm between the cefoxitin-boronic acid disk and the cefoxitin disk alone is considered a positive result for this compound production.[1]

Cefoxitin-Cloxacillin Double-Disk Synergy Test (CC-DDS)
  • Inoculum Preparation: Prepare a bacterial suspension to a 0.5 McFarland turbidity standard.

  • Inoculation: Swab the MHA plate with the prepared inoculum.

  • Disk Placement: Place a 30 µg cefoxitin disk and a combination disk containing 30 µg of cefoxitin and 200 µg of cloxacillin on the agar.[3]

  • Incubation: Incubate overnight at 35°C for 16 to 18 hours.[3]

  • Interpretation: An increase in the zone diameter of ≥ 4 mm around the combination disk compared to the cefoxitin disk alone is indicative of this compound production.[3]

Disk Approximation Test
  • Inoculum Preparation: Prepare a 0.5 McFarland standard bacterial suspension.

  • Inoculation: Inoculate an MHA plate with the bacterial suspension.

  • Disk Placement: Place a 30 µg ceftazidime (B193861) disk in the center of the plate. Place an imipenem (B608078) (10 µg) disk, a cefoxitin (30 µg) disk, and an amoxicillin-clavulanate (20/10 µg) disk 20 mm away from the ceftazidime disk.[4]

  • Incubation: Incubate the plate overnight at 37°C.[4]

  • Interpretation: A blunting or flattening of the ceftazidime inhibition zone towards any of the inducing agent disks is considered a positive result.[4]

Multiplex PCR for pthis compound Gene Detection
  • DNA Extraction: Extract bacterial DNA from a pure culture.

  • PCR Amplification: Perform a multiplex PCR using primers specific for the six families of plasmid-mediated this compound genes (MOX, CIT, DHA, ACC, EBC, and FOX).[7] The reaction conditions and primer sequences should follow a validated protocol, such as the one described by Pérez-Pérez and Hanson.[7]

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.

  • Interpretation: The presence of a band of the expected size for a specific gene family confirms the presence of that pthis compound gene.[7]

Visualizing the Diagnostic Workflow

A clear and logical workflow is critical for the efficient and accurate diagnosis of plasmid-mediated this compound production. The following diagram illustrates a recommended diagnostic pathway.

Diagnostic_Workflow_for_pthis compound cluster_screening Screening cluster_phenotypic Phenotypic Confirmation cluster_molecular Molecular Confirmation (Gold Standard) cluster_results Reporting Screen Initial Isolate (e.g., E. coli, Klebsiella spp.) Cefoxitin Cefoxitin Susceptibility Test (Disk Diffusion or MIC) Screen->Cefoxitin Inhibitor_Assay Inhibitor-Based Assay (Boronic Acid or Cloxacillin) Cefoxitin->Inhibitor_Assay Resistant (e.g., Zone ≤ 18 mm) pAmpC_Negative pthis compound Negative Cefoxitin->pAmpC_Negative Susceptible PCR Multiplex PCR for pthis compound Genes Inhibitor_Assay->PCR Positive or Equivocal Inhibitor_Assay->pAmpC_Negative Negative pAmpC_Positive pthis compound Positive PCR->pAmpC_Positive Gene Detected PCR->pAmpC_Negative No Gene Detected

Caption: Diagnostic workflow for plasmid-mediated this compound detection.

Signaling Pathway: Regulation of Chromosomal this compound Expression

Understanding the regulation of chromosomal this compound is crucial for differentiating it from plasmid-mediated expression. The following diagram illustrates the AmpG-AmpR-AmpC regulatory pathway, which is a common mechanism for inducible this compound expression in many Enterobacteriaceae.

AmpC_Regulation cluster_cell Bacterial Cell cluster_membrane Periplasm & Inner Membrane cluster_cytoplasm Cytoplasm BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Muropeptides Muropeptide Precursors PBP->Muropeptides Leads to accumulation of AmpG AmpG (Permease) AmpD AmpD (Amidase) AmpG->AmpD Processed by Muropeptides->AmpG Transported by AmpR AmpR (Transcriptional Regulator) Muropeptides->AmpR Activates AmpD->AmpR Inactivates AmpR (in absence of muropeptides) ampC_gene This compound gene AmpR->ampC_gene Induces transcription AmpC_protein This compound β-lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolyzes

Caption: Regulation of inducible chromosomal this compound β-lactamase expression.

Conclusion

The accurate detection of plasmid-mediated this compound β-lactamases is a critical component of antimicrobial stewardship and drug development. This guide provides a framework for understanding and comparing various diagnostic methodologies. For researchers developing new diagnostic tests, a multi-faceted validation approach that includes comparison with both phenotypic and genotypic gold standard methods is essential. The provided protocols and workflows aim to facilitate the standardization of these validation processes, ultimately contributing to improved surveillance and control of this important resistance mechanism.

References

A Comparative Analysis of Chromosomal vs. Plasmid-Mediated AmpC β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AmpC β-lactamases represent a significant clinical challenge, conferring resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and cephamycins. Understanding the nuances between chromosomally-encoded and plasmid-mediated this compound β-lactamases is crucial for effective antimicrobial stewardship, diagnostics, and the development of novel therapeutic strategies. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key pathways.

At a Glance: Chromosomal vs. Plasmid-Mediated this compound

FeatureChromosomal this compoundPlasmid-Mediated this compound
Genetic Location Bacterial chromosomePlasmids, transposons, integrons
Expression Regulation Typically inducible, can be derepressed by mutationGenerally constitutive and at high levels
Genetic Dissemination Vertical (parent to daughter cells)Horizontal (between different bacteria)
Host Range Primarily in Enterobacter spp., Citrobacter freundii, Serratia marcescens, Morganella morganii, and Pseudomonas aeruginosaCan be found in bacteria that typically lack or poorly express chromosomal this compound, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis[1][2][3]
Clinical Significance Can lead to therapeutic failure during treatment due to the selection of derepressed mutants[3][4]Contributes to the rapid spread of resistance, often associated with multidrug resistance[4][5]

Performance Data: A Quantitative Comparison

The functional differences between chromosomal and plasmid-mediated this compound β-lactamases can be quantified through their enzymatic activity against various β-lactam antibiotics and their impact on the minimum inhibitory concentrations (MICs) for the host bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) (μg/mL)
AntibioticE. coli with Chromosomal this compound (Derepressed)E. coli with Plasmid-Mediated this compound (e.g., CMY-2)
Ampicillin≥128≥128
Cefoxitin>16>16
Ceftazidime16 - >12816 - >128
Cefotaxime8 - >1288 - >128
Cefepime≤1 - 8≤1 - 8
Imipenem≤1 - 4≤1 - 4

Note: MIC values can vary depending on the specific bacterial strain, the level of this compound expression, and the presence of other resistance mechanisms such as porin loss.[1][2]

Table 2: Comparative Enzyme Kinetics

While the kinetic parameters of plasmid-mediated this compound β-lactamases are generally similar to their chromosomal counterparts, some differences have been observed.[6][7] The overproduction of the enzyme in the periplasmic space by plasmid-mediated mechanisms is often the primary driver of the resistance phenotype.[6][7]

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
Chromosomal this compound (e.g., from E. cloacae) Cephalothin181800100
Cefoxitin2.50.50.2
Ceftazidime500100.02
Plasmid-Mediated this compound (e.g., CMY-2) Cephalothin22150068
Cefoxitin1.50.40.27
Ceftazidime40080.02

Data are representative and compiled from various sources. Actual values may differ based on experimental conditions.[6][7]

Key Differentiating Mechanisms and Pathways

Regulation of Chromosomal this compound Expression

The expression of chromosomal this compound is tightly regulated and linked to cell wall recycling. In the absence of an inducing β-lactam, the transcriptional regulator AmpR represses this compound transcription. During exposure to certain β-lactams, peptidoglycan degradation products accumulate in the cytoplasm, bind to AmpR, and convert it into an activator of this compound transcription, leading to increased this compound production.[8][9][10] Mutations in regulatory genes like ampD, ampR, or ampG can lead to constitutive high-level expression (derepression).[10]

Chromosomal_AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBPs PGN Peptidoglycan PBP->PGN synthesis Muropeptides Muropeptides PGN->Muropeptides turnover AmpG AmpG (Permease) Muropeptides->AmpG transport Anhydro_muropeptides 1,6-anhydro- muropeptides AmpG->Anhydro_muropeptides imports UDP_MurNAc_peptide UDP-MurNAc- pentapeptide AmpR AmpR UDP_MurNAc_peptide->AmpR binds & represses This compound transcription AmpD AmpD AmpD->UDP_MurNAc_peptide generates Anhydro_muropeptides->AmpD processed by Anhydro_muropeptides->AmpR binds & activates This compound transcription This compound This compound gene AmpR->this compound regulates AmpC_protein This compound β-lactamase This compound->AmpC_protein expressed as BetaLactam β-lactam antibiotic BetaLactam->PBP inhibits Plasmid_AmpC_Mobilization cluster_chromosome Chromosomal Origin (e.g., C. freundii) cluster_plasmid Plasmid chromosomal_this compound chromosomal This compound gene plasmid_this compound plasmid-borne This compound gene chromosomal_this compound->plasmid_this compound transposition event Other_genes Other resistance genes (e.g., for aminoglycosides, tetracyclines) plasmid_this compound->Other_genes ISEcp1 ISEcp1 promoter Promoter ISEcp1->promoter provides promoter->plasmid_this compound drives expression PCR_Workflow start Bacterial Culture dna_extraction DNA Extraction start->dna_extraction pcr PCR Amplification dna_extraction->pcr master_mix Prepare Multiplex PCR Master Mix (Primers for CIT, DHA, EBC, FOX, etc.) master_mix->pcr gel Agarose Gel Electrophoresis pcr->gel results Visualize Bands and Interpret Results gel->results

References

Navigating the Gauntlet: A Comparative Guide to the Cross-Reactivity of New Beta-Lactam Antibiotics with AmpC Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel β-lactam antibiotics and β-lactamase inhibitor combinations that can overcome resistance mechanisms, such as the production of AmpC β-lactamases. These enzymes, prevalent in several Gram-negative pathogens, can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. This guide provides a comprehensive comparison of the performance of new-generation β-lactam antibiotics against this compound-producing bacteria, supported by available experimental data.

Performance Against this compound-Producing Bacteria: A Quantitative Comparison

The in vitro efficacy of novel β-lactam antibiotics against bacteria harboring this compound enzymes is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several new agents against this compound-producing Enterobacterales and Pseudomonas aeruginosa. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity of New Beta-Lactam Antibiotics against this compound-Producing Enterobacterales

Antibiotic CombinationOrganism TypeMIC50 (mg/L)MIC90 (mg/L)Citation
Cefepime/zidebactamPlasmidic this compound≤0.06≤0.06[1]
Derepressed this compound0.120.5[1]
Meropenem/vaborbactamThis compound-producing E. coli≤0.03≤0.03[2]
Imipenem (B608078)/relebactamThis compound-producing speciesEnhances imipenem susceptibilityEnhances imipenem susceptibility[3]
Ceftazidime/avibactamThis compound-overproducing EnterobacteralesHighly activeHighly active[4]
CefiderocolThis compound-producing Enterobacterales0.51[5]

Table 2: In Vitro Activity of New Beta-Lactam Antibiotics against this compound-Producing Pseudomonas aeruginosa

Antibiotic CombinationOrganism TypeMIC50 (mg/L)MIC90 (mg/L)Citation
Cefepime/zidebactamOverexpression of this compound48[1]
Imipenem/relebactamThis compound-producingReduces imipenem MIC mode from 16 to 1 (imipenem-NS) and 2 to 0.5 (imipenem-S)[3]
Ceftazidime/avibactamThis compound-overproducingHighly activeHighly active[4]
CefiderocolThis compound-overproducing strainsLow MICs reportedLow MICs reported[5]

This compound Hydrolysis and Inhibition Kinetics

The interaction between β-lactam antibiotics and this compound enzymes can be characterized by kinetic parameters such as the catalytic constant (kcat) and the Michaelis constant (Km). A lower Km indicates a higher affinity of the enzyme for the antibiotic, while a lower kcat suggests a slower hydrolysis rate. The overall hydrolysis efficiency is represented by the kcat/Km ratio. For β-lactamase inhibitors, the inhibition constant (Ki) is a key parameter, with lower values indicating more potent inhibition.

While comprehensive kinetic data for the hydrolysis of all new β-lactam antibiotics by various this compound enzymes are not uniformly available in the literature, the following table summarizes the reported kinetic parameters and inhibitory activities.

Table 3: Kinetic Parameters of New Beta-Lactam Antibiotics and Inhibitors with this compound Enzymes

Antibiotic/InhibitorEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Ki (µM)Citation
CefiderocolPurified this compound variant0.1449.82800-[5]
AvibactamThis compound---Potent inhibitor[6][7]
RelebactamThis compound---Potent inhibitor[3]
VaborbactamThis compound---Potent inhibitor[8]
ZidebactamThis compound---Potent inhibitor[9]
ImipenemThis compoundLowHigh affinityLow-[10]
MeropenemThis compoundVery inefficient hydrolysisHigh affinityLow-[11]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is the reference method for determining MICs and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol:

  • Preparation of Antibiotic Solutions: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This compound Enzyme Purification

Method: this compound β-lactamases are typically purified from bacterial strains overexpressing the enzyme using a combination of chromatography techniques.

Protocol:

  • Bacterial Culture and Lysis: A bacterial strain harboring the this compound gene (either chromosomally or on a plasmid) is grown in a large volume of broth. The cells are harvested by centrifugation and then lysed using methods such as sonication or French press to release the periplasmic contents, including the this compound enzyme.

  • Clarification: The cell lysate is centrifuged at high speed to remove cellular debris.

  • Chromatography:

    • Ion-Exchange Chromatography: The clarified lysate is loaded onto an ion-exchange chromatography column (e.g., DEAE-Sepharose). Proteins are eluted with a salt gradient, and fractions are collected.

    • Affinity Chromatography: Fractions containing β-lactamase activity can be further purified using affinity chromatography with a matrix containing a ligand that specifically binds to β-lactamases, such as boronic acid.

    • Size-Exclusion Chromatography: As a final polishing step, size-exclusion chromatography can be used to separate the this compound enzyme from any remaining protein contaminants based on molecular size.

  • Purity Assessment: The purity of the enzyme preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Kinetics Assay

Method: The kinetic parameters of this compound hydrolysis of β-lactam antibiotics are determined by monitoring the rate of substrate depletion, typically using a spectrophotometer.

Protocol:

  • Reaction Mixture: The assay is performed in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a constant temperature (e.g., 30°C). The reaction mixture contains the purified this compound enzyme and varying concentrations of the β-lactam substrate.

  • Data Acquisition: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. For chromogenic cephalosporins like nitrocefin, the color change is monitored at 486 nm.[12][13] For other β-lactams, the disappearance of the substrate is monitored at a wavelength specific to the antibiotic.

  • Data Analysis: The initial reaction velocities (v₀) are calculated from the linear portion of the reaction progress curves.

  • Parameter Determination: The kinetic parameters, Km and kcat, are determined by fitting the initial velocity data to the Michaelis-Menten equation: v₀ = (kcat * [E] * [S]) / (Km + [S]), where [E] is the enzyme concentration and [S] is the substrate concentration.

Visualizing Key Pathways and Workflows

This compound Regulation Signaling Pathway

The expression of chromosomal this compound β-lactamases is tightly regulated by a complex signaling pathway linked to peptidoglycan recycling. Understanding this pathway is crucial for the development of strategies to overcome inducible resistance.

AmpC_Regulation This compound Regulation Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBPs Muropeptides Muropeptide fragments PBP->Muropeptides Increased release AmpG AmpG (Permease) Muropeptides->AmpG Transport Muropeptides_cyto Muropeptide fragments AmpG->Muropeptides_cyto Translocation AmpD AmpD (Amidase) UDP_MurNAc UDP-MurNAc- pentapeptide AmpD->UDP_MurNAc Reduced processing leads to accumulation of 1,6-anhydromuropeptides AmpR AmpR (Transcriptional Regulator) UDP_MurNAc->AmpR Binding (Repression) ampC_gene This compound gene AmpR->ampC_gene Induction AmpC_enzyme This compound β-lactamase ampC_gene->AmpC_enzyme Expression BetaLactam β-Lactam Antibiotic AmpC_enzyme->BetaLactam Hydrolysis BetaLactam->PBP Inhibition Muropeptides_cyto->AmpD Hydrolysis Muropeptides_cyto->AmpR Binding (Activation)

Caption: A simplified diagram of the this compound β-lactamase induction pathway.

General Experimental Workflow for Assessing this compound Cross-Reactivity

The evaluation of new antibiotics against this compound-producing bacteria follows a structured experimental workflow.

Experimental_Workflow Experimental Workflow for this compound Cross-Reactivity start Start bacterial_strains Select this compound-producing bacterial strains (clinical isolates, lab strains) start->bacterial_strains mic_testing MIC Determination (Broth Microdilution) bacterial_strains->mic_testing enzyme_purification This compound Enzyme Purification bacterial_strains->enzyme_purification data_analysis Data Analysis and Comparison mic_testing->data_analysis kinetic_assay Enzyme Kinetics Assay (kcat, Km) enzyme_purification->kinetic_assay kinetic_assay->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

Caption: A flowchart illustrating the typical experimental process.

References

Cefepime: A Viable Carbapenem-Sparing Option for AmpC-Producing Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Efficacy and Clinical Outcomes

For researchers, scientists, and drug development professionals, the challenge of treating infections caused by AmpC β-lactamase-producing Enterobacterales is a persistent concern. These organisms can lead to resistance against multiple β-lactam antibiotics, often necessitating the use of carbapenems, a last-line defense. However, the increasing use of carbapenems contributes to the development of carbapenem (B1253116) resistance. This guide provides a comprehensive evaluation of cefepime's efficacy against this compound-producing organisms, offering a direct comparison with carbapenems and other alternatives, supported by experimental data.

Executive Summary

Cefepime (B1668827), a fourth-generation cephalosporin, demonstrates comparable clinical outcomes to carbapenems for treating bloodstream infections (BSIs) caused by this compound-producing Enterobacterales, particularly when phenotypic testing for extended-spectrum β-lactamase (ESBL) co-production is performed to exclude resistant isolates.[1][2] Multiple retrospective studies and meta-analyses support cefepime as a safe and effective carbapenem-sparing strategy, especially in clinically stable patients without severe renal impairment.[1][2] While in-vitro data suggests a potential for increased cefepime minimum inhibitory concentrations (MICs) with a high bacterial inoculum, clinical data for deep-seated infections shows mixed results, with some studies suggesting carbapenems may have an advantage in these cases.[3]

Comparative Clinical Outcomes: Cefepime vs. Carbapenems

A growing body of evidence from retrospective cohort studies and meta-analyses suggests that cefepime is a reasonable alternative to carbapenems for treating invasive infections caused by this compound-producing organisms.

Clinical OutcomeCefepimeCarbapenemsKey FindingsCitations
30-Day Mortality 18.9%17.1%No statistically significant difference observed in a retrospective cohort study.[4]
In-Hospital Mortality 7.8% - 15.4%7.8% - 15.4%No significant difference found in multiple retrospective studies.[1][2]
Clinical Failure 14.8%11.4%In deep-seated infections, carbapenem therapy was associated with lower odds of clinical failure after statistical weighting.[3]
Infection Recurrence 3.0% - 11.7%4.8% - 6.5%Relapse rates were comparable between the two treatment groups.[1][4][5]
Neurological Adverse Events 5.2%21.0%Fewer neurological adverse events were reported in patients receiving cefepime.[1]
Length of Hospital Stay (Survivors) Median 17.0 daysMedian 23.0 daysShorter for survivors in the cefepime group.[1]

In Vitro Susceptibility Data

In vitro studies are crucial for understanding the baseline activity of an antibiotic against specific pathogens. Cefepime generally exhibits good in vitro activity against many this compound-producing Enterobacterales.

OrganismCefepime MIC₅₀ (µg/mL)Cefepime MIC₉₀ (µg/mL)Carbapenem (Imipenem) % ResistantNotesCitations
Enterobacter cloacae complexVaries8 - 256LowCefepime MICs can be significantly affected by the inoculum effect.[3][6]
Klebsiella aerogenesLowLowLowLess frequent increase in cefepime MIC upon this compound derepression compared to E. cloacae.[6]
Citrobacter freundii complexVariesVariesLowModerate frequency of increased cefepime MIC upon this compound derepression.[6]
This compound-producing Enterobacteriaceae (General)Not specifiedNot specified2.2%Imipenem, cefepime, and cefpirome (B1668871) inhibited 95.7% of isolates.[7]

Experimental Protocols

Retrospective Cohort Study on Bloodstream Infections

A representative methodology for comparing cefepime and carbapenem efficacy in bloodstream infections (BSIs) caused by this compound-producing Enterobacterales is as follows:

  • Patient Selection: Hospitalized patients with a positive blood culture for this compound-producing Enterobacterales (e.g., Enterobacter cloacae complex, Klebsiella aerogenes, Citrobacter freundii) were identified.[1][4]

  • Treatment Groups: Patients were categorized based on the definitive antibiotic therapy received for at least 48 hours: a cefepime group and a carbapenem group.[1][4]

  • Data Collection: Detailed clinical data was collected from electronic medical records, including patient demographics, comorbidities, severity of illness scores (e.g., Pitt Bacteremia Score), source of infection, and antimicrobial susceptibility results.[1][4]

  • Outcome Measures: The primary outcome was typically 30-day all-cause mortality.[4] Secondary outcomes included in-hospital mortality, clinical cure, microbiological cure, infection relapse, and adverse events.[1][8]

  • Statistical Analysis: To minimize treatment selection bias, propensity score matching or inverse probability of treatment weighting was often employed.[4][9] Cox regression models were used to analyze time-to-event outcomes like mortality.[4]

In Vitro Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined using standardized methods to assess the in vitro potency of an antibiotic:

  • Bacterial Isolates: Clinical isolates of this compound-producing Enterobacterales were cultured from patient samples.

  • MIC Determination: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

  • Inoculum Effect Testing: To evaluate the impact of bacterial density on antibiotic efficacy, MICs were determined at a standard inoculum and a high inoculum (e.g., 10⁷ CFU/mL).[3]

Visualizing the Path to Treatment

The following diagrams illustrate key aspects of managing infections with this compound-producing organisms.

AmpC_Induction_Pathway cluster_0 Bacterial Cell Beta-lactam Beta-lactam PBP Penicillin-Binding Proteins (PBPs) Beta-lactam->PBP inhibition NAG-NAM NAG-NAM Peptides PBP->NAG-NAM accumulation AmpG AmpG Permease AmpD AmpD Amidase AmpG->AmpD hydrolysis NAG-NAM->AmpG transport AmpR AmpR Transcriptional Regulator NAG-NAM->AmpR activation AmpD->AmpR inactivation ampC_gene This compound gene AmpR->ampC_gene transcription induction AmpC_enzyme This compound β-lactamase ampC_gene->AmpC_enzyme translation AmpC_enzyme->Beta-lactam hydrolysis

Caption: Simplified signaling pathway of inducible this compound β-lactamase production.

Treatment_Workflow Start Patient with Suspected Gram-Negative Infection Blood_Culture Blood Culture & Gram Stain Start->Blood_Culture Empiric_Therapy Initiate Empiric Antibiotic Therapy Blood_Culture->Empiric_Therapy ID_and_AST Organism Identification (ID) & Antimicrobial Susceptibility Testing (AST) Blood_Culture->ID_and_AST AmpC_Producer This compound-Producing Enterobacterales Identified? ID_and_AST->AmpC_Producer ESBL_Screen Perform Phenotypic ESBL Test AmpC_Producer->ESBL_Screen Yes Alternative_Therapy Consider Alternative Therapy AmpC_Producer->Alternative_Therapy No ESBL_Positive ESBL Co-producer? ESBL_Screen->ESBL_Positive Carbapenem_Therapy Definitive Therapy: Carbapenem ESBL_Positive->Carbapenem_Therapy Yes Cefepime_Therapy Definitive Therapy: Cefepime ESBL_Positive->Cefepime_Therapy No Monitor_Patient Monitor Clinical Response Carbapenem_Therapy->Monitor_Patient Cefepime_Therapy->Monitor_Patient End Treatment Completion Monitor_Patient->End Alternative_Therapy->Monitor_Patient

Caption: Clinical workflow for managing this compound-producing Enterobacterales infections.

Conclusion

The available evidence strongly suggests that cefepime is a reliable alternative to carbapenems for the treatment of bloodstream infections caused by this compound-producing Enterobacterales, provided that ESBL co-production has been reasonably excluded.[1][2] This approach offers a crucial carbapenem-sparing strategy in an era of escalating antimicrobial resistance. However, for deep-seated infections with a high bacterial burden, the potential for a cefepime inoculum effect warrants careful consideration, and carbapenems may offer a more stable therapeutic option.[3] Future randomized controlled trials are needed to definitively establish the optimal treatment for various types of infections caused by these challenging pathogens.

References

Navigating the Therapeutic Crossroads: Piperacillin-Tazobactam Versus Carbapenems for AmpC Beta-Lactamase-Producing Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance has propelled AmpC beta-lactamase-producing Enterobacterales into the clinical spotlight, creating a therapeutic dilemma for clinicians and researchers. The choice between the beta-lactam/beta-lactamase inhibitor combination, piperacillin-tazobactam (B1260346), and the broader-spectrum carbapenems is a subject of ongoing debate, with clinical outcomes and antimicrobial stewardship considerations at the forefront. This guide provides a comprehensive comparison of these two critical antibiotic classes in the context of this compound-mediated resistance, supported by clinical data and detailed experimental insights.

The crux of the issue lies in the enzymatic activity of this compound beta-lactamases. These enzymes are capable of hydrolyzing a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. While tazobactam (B1681243), the beta-lactamase inhibitor component of piperacillin-tazobactam, is effective against many beta-lactamases, its activity against this compound enzymes can be limited, particularly in the context of high-level enzyme expression.[1] Carbapenems, on the other hand, are generally stable against hydrolysis by this compound beta-lactamases, making them a more reliable option from a mechanistic standpoint.[2]

Clinical Efficacy: A Tale of Conflicting Evidence

The clinical data comparing piperacillin-tazobactam and carbapenems for this compound-producing bacterial infections have yielded conflicting results, particularly in the context of bloodstream infections (BSIs). A systematic review and meta-analysis of 20 studies involving 2,834 patients with BSIs due to chromosomal this compound-producing Enterobacterales found no significant difference in mortality rates between patients treated with piperacillin-tazobactam and those treated with cefepime (B1668827) or carbapenems (Risk Ratio [RR]: 1.1; 95% Confidence Interval [CI]: 0.76–1.58).[3] However, this same analysis revealed a higher rate of both microbiological failure (RR: 1.80; 95% CI: 1.15–2.82) and clinical failure (RR: 1.54; 95% CI: 1.00–2.40) in the piperacillin-tazobactam group.[3]

In contrast, a propensity score-matched cohort study of 82 patients with bloodstream infections due to Enterobacter, Serratia, or Citrobacter species found no significant differences in 30-day mortality or persistent bacteremia between patients treated with piperacillin-tazobactam and those treated with cefepime or a carbapenem (B1253116).[4] These divergent findings underscore the complexity of this clinical question and highlight the need for further well-designed randomized controlled trials. An ongoing clinical trial, NCT05355350, is directly comparing piperacillin-tazobactam to meropenem (B701) for the treatment of bloodstream infections caused by this compound-producing organisms and is anticipated to provide much-needed clarity.[5]

For infections outside of the bloodstream, such as nosocomial pneumonia, the evidence is also being actively investigated. A retrospective cohort study of patients with nosocomial pneumonia caused by ESBL-producing Klebsiella pneumoniae (which can also co-produce this compound) found that piperacillin-tazobactam was not associated with worse clinical outcomes, including 28-day mortality and clinical cure, compared to carbapenems.[6][7]

Quantitative Clinical Outcome Data
OutcomeComparisonResult (Risk Ratio/Odds Ratio [95% CI])Significance (p-value)Source
Bloodstream Infections
All-Cause MortalityPiperacillin-Tazobactam vs. Cefepime/CarbapenemsRR: 1.1 (0.76-1.58)p = 0.61[3]
Microbiological FailurePiperacillin-Tazobactam vs. Cefepime/CarbapenemsRR: 1.80 (1.15-2.82)p = 0.01[3]
Clinical FailurePiperacillin-Tazobactam vs. Cefepime/CarbapenemsRR: 1.54 (1.00-2.40)p = 0.05[3]
30-Day MortalityPiperacillin-Tazobactam vs. Cefepime/Meropenem (Propensity Score Matched)Not Significantly Differentp = 0.33[4]
Persistent BacteremiaPiperacillin-Tazobactam vs. Cefepime/Meropenem (Propensity Score Matched)Not Significantly Differentp = 0.26[4]
Nosocomial Pneumonia (ESBL-producing K. pneumoniae)
28-Day MortalityPiperacillin-Tazobactam vs. CarbapenemsOR: 0.82 (0.23–2.87)p = 0.748[6][7]
Clinical CurePiperacillin-Tazobactam vs. CarbapenemsOR: 0.94 (0.38–2.35)p = 0.894[6][7]
Microbiological CurePiperacillin-Tazobactam vs. CarbapenemsOR: 1.10 (0.53–2.30)p = 0.798[6][7]

In Vitro Susceptibility Landscape

The in vitro activity of piperacillin-tazobactam against this compound-producing organisms can be variable and is often influenced by the level of this compound expression. The tazobactam component may be overwhelmed in the presence of high-level, stably derepressed this compound production. Carbapenems, in contrast, generally retain potent in vitro activity against these isolates in the absence of other resistance mechanisms such as carbapenemases or porin loss.

Experimental Protocols: A Closer Look at the Evidence

The strength of the clinical evidence is intrinsically linked to the methodologies of the studies from which it is derived. Understanding these protocols is crucial for a nuanced interpretation of the data.

Key Clinical Study Methodologies
  • Systematic Review and Meta-Analysis (Onorato et al., 2025) [3]

    • Study Design: A systematic review and meta-analysis of 20 studies (1 randomized controlled trial, 1 case-control study, and 18 cohort studies).

    • Patient Population: Patients with bloodstream infections caused by chromosomal this compound-producing bacteria.

    • Interventions: Targeted treatment with piperacillin-tazobactam, cefepime, or carbapenems.

    • Outcomes: All-cause mortality, clinical failure, and microbiological failure.

    • Data Synthesis: Risk ratios (RRs) were pooled using random-effects models.

  • Propensity Score-Matched Cohort Study (Cheng et al., 2017) [4]

    • Study Design: A retrospective case-control study with propensity score matching.

    • Patient Population: Adult inpatients with bloodstream infections due to Enterobacter, Serratia, or Citrobacter species. A total of 165 patients were included, with 41 matched pairs in the final analysis.

    • Interventions: Treatment with piperacillin-tazobactam (n=88) compared to cefepime or meropenem (n=77).

    • Outcomes: Primary outcomes were 30-day mortality and persistent bacteremia at ≥72 hours.

    • Microbiological Methods: Isolates were screened for the presence of this compound alleles by PCR.

  • Retrospective Cohort Study (Pragmatic Comparison of Piperacillin/Tazobactam versus Carbapenems in Nosocomial Pneumonia) [6][7]

    • Study Design: A retrospective cohort study conducted in two tertiary teaching hospitals.

    • Patient Population: Patients with a diagnosis of nosocomial pneumonia caused by ESBL-producing K. pneumoniae.

    • Interventions: Receipt of either piperacillin-tazobactam (n=64) or a carbapenem (n=72) within 24 hours of pneumonia onset for at least 72 hours.

    • Outcomes: 28-day mortality, and 14-day clinical and microbiological cure.

    • Statistical Analysis: An inverse probability of treatment weighted cohort was used to adjust for baseline differences.

Visualizing the Pathways: From Clinical Decision to Molecular Mechanism

To better understand the practical application of this evidence and the underlying resistance mechanisms, the following diagrams illustrate the clinical workflow and the molecular interactions at play.

Clinical_Decision_Pathway cluster_diagnosis Initial Assessment cluster_empiric Empiric Therapy cluster_identification Microbiological Workup cluster_definitive Definitive Therapy Decision A Patient with Suspected Gram-Negative Infection (e.g., Sepsis, Pneumonia) B Initiate Empiric Antibiotics Based on Local Antibiogram, Severity of Illness A->B C Consider Piperacillin-Tazobactam or a Carbapenem B->C D Blood/Source Cultures Obtained E Organism Identified: Enterobacterales (e.g., Enterobacter, Citrobacter, Serratia) D->E F Susceptibility Testing Shows Resistance to 3rd-gen Cephalosporins E->F G Suspected this compound Production F->G H Review Piperacillin-Tazobactam MIC G->H I Carbapenem Susceptible G->I J Severe Infection (e.g., BSI, Critically Ill) G->J K Non-Severe Infection (e.g., UTI) G->K L Use Carbapenem (e.g., Meropenem) H->L High MIC M Consider Piperacillin-Tazobactam (Carbapenem-sparing strategy) H->M Low MIC I->L J->L Preferred K->M Consider

Figure 1. Clinical decision workflow for managing suspected this compound-producing Enterobacterales infections.

AmpC_Mechanism cluster_antibiotics Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell cluster_outcomes Outcomes Penicillins Penicillins Cephalosporins This compound This compound Beta-Lactamase Penicillins->this compound Hydrolyzed PipTaz Piperacillin-Tazobactam PipTaz->this compound Poorly Inhibited, Piperacillin Hydrolyzed PBP Penicillin-Binding Protein (PBP) PipTaz->PBP Inhibited (if not hydrolyzed) Carbapenems Carbapenems Carbapenems->this compound Stable Complex, Resistant to Hydrolysis Carbapenems->PBP Inhibited Hydrolysis Hydrolysis & Inactivation This compound->Hydrolysis StableComplex Stable Acyl-Enzyme Complex Inhibition Cell Wall Synthesis Inhibition PBP->Inhibition

References

Navigating the Challenge of AmpC Derepression: A Comparative Guide to Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the clinical impact of AmpC β-lactamase derepression during antibiotic therapy is paramount. This guide provides a comprehensive comparison of therapeutic alternatives, supported by experimental data, to aid in navigating treatment decisions and informing novel drug discovery efforts against infections caused by this compound-producing Enterobacterales.

The emergence of resistance during treatment, particularly through the derepression of chromosomal this compound β-lactamases, poses a significant threat to clinical success. This phenomenon, most notably observed in organisms such as Enterobacter cloacae, Klebsiella aerogenes, and Citrobacter freundii, can lead to the failure of initially susceptible antibiotic regimens.[1][2] This guide dissects the performance of key antibiotic classes—carbapenems, cefepime (B1668827), and piperacillin/tazobactam—in the context of this compound derepression, presenting clinical outcome data and outlining the experimental methodologies used to assess this resistance mechanism.

Therapeutic Agent Performance Comparison

The choice of antibiotic against infections caused by potential this compound producers is a critical clinical decision. While carbapenems have traditionally been considered the gold standard due to their stability against this compound hydrolysis, carbapenem-sparing strategies are increasingly crucial to mitigate the selection of carbapenem-resistant organisms.[1][3] Cefepime, a fourth-generation cephalosporin, and piperacillin/tazobactam, a β-lactam/β-lactamase inhibitor combination, are the primary alternatives.

Clinical Outcome Data

The following tables summarize clinical outcome data from various studies comparing carbapenems, cefepime, and piperacillin/tazobactam for the treatment of bloodstream infections (BSIs) caused by this compound-producing Enterobacterales.

Table 1: Comparison of Cefepime vs. Carbapenems for this compound-Producing Enterobacterales BSIs
Outcome Cefepime Group Carbapenem Group Notes
All-Cause Mortality No significant difference observed in multiple studies and meta-analyses.[4][5] One meta-analysis showed a non-significant trend favoring cefepime.[4]Reference group.A propensity-weighted study on deep-seated infections found lower odds of clinical failure with carbapenems.[1]
Clinical Failure Unadjusted rates were similar in some studies (e.g., 14.8% vs. 11.4%).[1]Lower odds of clinical failure in deep-seated infections after adjustment.[1]Definitions of clinical failure can vary between studies.
Relapse Rates Comparable to carbapenems in a meta-analysis (log OR, 0.39).[4]Reference group.
Table 2: Comparison of Piperacillin/Tazobactam vs. Other Agents for this compound-Producing Enterobacterales BSIs
Outcome Piperacillin/Tazobactam Group Cefepime or Carbapenem Group Notes
30-Day Mortality No significant difference in several retrospective studies.[6][7]Reference group.A meta-analysis found no significant difference in mortality compared to cefepime or carbapenems.[8]
Clinical Failure Higher rates observed in a meta-analysis (RR: 1.54).[8]Lower rates observed.[8]Piperacillin/tazobactam is a weak inducer but is susceptible to hydrolysis by this compound.[1]
Microbiological Failure Higher rates observed in a meta-analysis (RR: 1.80)[8] and a pilot RCT (13% vs 0%).[9]Lower rates observed.[8][9]Tazobactam is not a potent inhibitor of this compound enzymes.[10]

Experimental Protocols for Assessing this compound Derepression

Validating the clinical impact of this compound derepression relies on robust laboratory methodologies to detect and characterize this resistance mechanism.

Phenotypic Detection of Inducible this compound Production
  • Disk Approximation Test (Induction Method):

    • Principle: This test qualitatively assesses the induction of this compound β-lactamase production by a potent inducer, leading to resistance to a substrate β-lactam.

    • Methodology:

      • A lawn of the test isolate is inoculated onto a Mueller-Hinton agar (B569324) plate.

      • A disk containing a potent this compound inducer (e.g., cefoxitin (B1668866) or imipenem) is placed on the agar.

      • A disk containing a β-lactam substrate that is sensitive to this compound hydrolysis (e.g., cefotaxime, ceftazidime) is placed adjacent to the inducer disk.

      • After incubation, a flattening or "blunting" of the inhibition zone around the substrate disk on the side facing the inducer disk indicates inducible this compound production.[11]

Phenotypic Detection of Derepressed (Constitutive) this compound Production
  • Inhibitor-Based Methods (e.g., Phenylboronic Acid Test):

    • Principle: Boronic acid compounds are inhibitors of this compound β-lactamases. An increase in susceptibility to a β-lactam in the presence of a boronic acid derivative suggests this compound production.

    • Methodology:

      • Two disks containing a substrate β-lactam (e.g., cefotaxime) are used. One disk also contains a boronic acid derivative (e.g., 3-aminophenylboronic acid).

      • Both disks are placed on a Mueller-Hinton agar plate inoculated with the test isolate.

      • After incubation, a significant increase (e.g., ≥5 mm) in the zone of inhibition around the combination disk compared to the β-lactam disk alone indicates this compound production.[12]

Genotypic Detection of this compound Genes
  • Multiplex PCR:

    • Principle: This method uses multiple primer sets in a single PCR reaction to detect the presence of various families of plasmid-mediated or chromosomal this compound genes.

    • Methodology:

      • Bacterial DNA is extracted from the clinical isolate.

      • A multiplex PCR is performed using primers specific for known this compound gene families (e.g., CIT, MOX, FOX, DHA, ACC, EBC).[13][14]

      • The PCR products are separated by gel electrophoresis to identify the presence and type of this compound gene.[13][14]

Quantifying the Mutation Rate for this compound Derepression
  • Luria-Delbrück Fluctuation Analysis:

    • Principle: This classic experiment is used to determine the spontaneous mutation rate of a bacterial population to a resistant phenotype.

    • Methodology:

      • Multiple independent, small-volume cultures of the test organism are grown from a small inoculum to saturation.

      • Each culture is then plated onto selective agar containing a β-lactam agent (e.g., ceftriaxone) that selects for derepressed mutants.

      • The number of resistant colonies per culture is counted.

      • The mutation rate is calculated based on the distribution of the number of mutants across the parallel cultures, often using the median method of Lea and Coulson.[12]

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the this compound derepression signaling pathway and a typical experimental workflow for its detection.

AmpC_Derepression_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP PBP Beta-Lactam->PBP Inhibition Muropeptides Muropeptides PBP->Muropeptides Increased shedding AmpG AmpG Muropeptides->AmpG Transport Transported Muropeptides Transported Muropeptides AmpG->Transported Muropeptides AmpD AmpD Transported Muropeptides->AmpD Degradation AmpR_activator AmpR (Activator) Transported Muropeptides->AmpR_activator Binds to (in high conc.) UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide AmpD->UDP-MurNAc-pentapeptide Recycling AmpR_repressor AmpR (Repressor) UDP-MurNAc-pentapeptide->AmpR_repressor Binds to This compound This compound gene AmpR_repressor->this compound Represses transcription AmpR_activator->this compound Activates transcription This compound beta-lactamase This compound beta-lactamase This compound->this compound beta-lactamase Translation This compound beta-lactamase->Beta-Lactam Hydrolysis

Caption: Signaling pathway of inducible this compound β-lactamase expression.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_quantification Quantitative Analysis Screening Screening with Cefoxitin Disk Induction_Test Disk Approximation Test (Inducible this compound) Screening->Induction_Test If inducible suspected Inhibitor_Test Boronic Acid Inhibition Test (Derepressed this compound) Screening->Inhibitor_Test If derepressed suspected DNA_Extraction DNA Extraction Multiplex_PCR Multiplex PCR for this compound genes DNA_Extraction->Multiplex_PCR Sequencing Sequencing of this compound Multiplex_PCR->Sequencing Fluctuation_Analysis Luria-Delbrück Fluctuation Analysis Mutation_Rate Calculation of Mutation Rate Fluctuation_Analysis->Mutation_Rate Clinical_Isolate Clinical Isolate Clinical_Isolate->Screening Clinical_Isolate->DNA_Extraction Clinical_Isolate->Fluctuation_Analysis

Caption: Experimental workflow for the detection and characterization of this compound derepression.

References

A Researcher's Guide to Comparative Analysis of Novel AmpC β-Lactamase Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of novel AmpC β-lactamase enzyme variants. It includes a compilation of kinetic data for recently identified variants, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and experimental workflows. This resource is intended to aid in the objective assessment of new this compound variants and their potential impact on β-lactam resistance.

Data Presentation: Comparative Kinetics of Novel this compound Variants

The following table summarizes the steady-state kinetic parameters of several recently characterized novel this compound β-lactamase variants against a panel of β-lactam antibiotics. This data allows for a direct comparison of their hydrolytic efficiencies.

Enzyme VariantSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
DHA-6 Nitrocefin26 ± 2180 ± 56.9 x 10⁶[1]
Ampicillin1.5 ± 0.1150 ± 41.0 x 10⁸[1]
Cephalothin7 ± 11200 ± 501.7 x 10⁸[1]
Cefotaxime150 ± 101.2 ± 0.18.0 x 10³[1]
Ceftazidime300 ± 200.8 ± 0.12.7 x 10³[1]
Cefoxitin0.8 ± 0.1100 ± 51.3 x 10⁸[1]
DHA-7 Nitrocefin28 ± 3170 ± 66.1 x 10⁶[1]
Ampicillin1.6 ± 0.2160 ± 51.0 x 10⁸[1]
Cephalothin8 ± 11300 ± 601.6 x 10⁸[1]
Cefotaxime140 ± 151.3 ± 0.19.3 x 10³[1]
Ceftazidime280 ± 250.9 ± 0.13.2 x 10³[1]
Cefoxitin0.9 ± 0.1110 ± 61.2 x 10⁸[1]
This compound M29 (M. morganii) Benzylpenicillin1.2 ± 0.11100 ± 509.2 x 10⁸[2]
Ampicillin0.8 ± 0.11200 ± 601.5 x 10⁹[2]
Cephalothin3.5 ± 0.32500 ± 1207.1 x 10⁸[2]
Cefotaxime12 ± 1150 ± 71.3 x 10⁷[2]
Cefepime250 ± 201.5 ± 0.16.0 x 10³[2]
Imipenem15 ± 250 ± 33.3 x 10⁶[2]
ACT-1 Cephalothin13 ± 21500 ± 1001.2 x 10⁸[3]
Cefoxitin1.5 ± 0.280 ± 55.3 x 10⁷[3]
Aztreonam0.1 ± 0.021.0 ± 0.11.0 x 10⁷[3]
MIR-1 Cephalothin8 ± 11200 ± 801.5 x 10⁸[3]
Cefoxitin1.0 ± 0.1100 ± 61.0 x 10⁸[3]
Aztreonam0.2 ± 0.031.5 ± 0.17.5 x 10⁶[3]
CMY-2 Cephalothin5 ± 11000 ± 702.0 x 10⁸[3]
Cefoxitin0.5 ± 0.1120 ± 82.4 x 10⁸[3]
Aztreonam0.3 ± 0.052.0 ± 0.26.7 x 10⁶[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key protocols for the characterization of novel this compound variants.

This compound Gene Cloning, Protein Expression, and Purification

This protocol describes the steps for obtaining purified this compound enzyme for subsequent kinetic analysis.

  • Gene Amplification and Cloning:

    • The this compound gene is amplified from the bacterial genome via Polymerase Chain Reaction (PCR).

    • Specific primers are designed to introduce restriction sites at the 5' and 3' ends of the gene for directional cloning.

    • The amplified PCR product and the expression vector (e.g., pET series) are digested with the corresponding restriction enzymes.

    • The digested gene is ligated into the expression vector using DNA ligase.

    • The recombinant plasmid is then transformed into a suitable E. coli cloning strain (e.g., DH5α).

  • Protein Expression:

    • The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is grown overnight.

    • The starter culture is used to inoculate a larger volume of culture medium containing the appropriate antibiotic for plasmid selection.

    • The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[4]

    • The induced culture is incubated for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Protein Purification:

    • The bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • If the expressed this compound variant is tagged (e.g., with a polyhistidine tag), it is purified using affinity chromatography (e.g., Ni-NTA resin).

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • The purified this compound enzyme is eluted from the column using a high concentration of imidazole.

    • The purity of the enzyme is assessed by SDS-PAGE.

    • The purified protein is dialyzed against a suitable storage buffer and the concentration is determined.

Steady-State Kinetic Analysis

This protocol outlines the determination of key kinetic parameters (K_m and k_cat) for an this compound variant with various β-lactam substrates.

  • Assay Preparation:

    • All kinetic assays are performed in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) at a constant temperature (e.g., 30°C).[2]

    • A range of substrate concentrations, typically spanning from 0.1 to 10 times the K_m value, are prepared.

    • The purified this compound enzyme is diluted to a concentration that allows for the measurement of the initial reaction velocity.

  • Measurement of Initial Velocities:

    • The hydrolysis of β-lactam substrates is monitored by measuring the change in absorbance using a UV-Vis spectrophotometer.[1] The wavelength for monitoring depends on the specific substrate.

    • The reaction is initiated by adding a small volume of the diluted enzyme to the substrate solution in a cuvette.

    • The initial velocity (v₀) is determined from the linear portion of the absorbance versus time plot.

  • Determination of K_m and k_cat:

    • The initial velocities are measured for each substrate concentration.

    • The kinetic parameters, K_m and k_cat, are determined by fitting the initial velocity data to the Michaelis-Menten equation: v₀ = (k_cat * [E] * [S]) / (K_m + [S]), where [E] is the enzyme concentration and [S] is the substrate concentration.

    • Alternatively, the data can be plotted using a linear transformation, such as the Lineweaver-Burk or Hanes-Woolf plot, to determine K_m and V_max.[1]

    • The catalytic efficiency (k_cat/K_m) is calculated from the determined K_m and k_cat values.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound variant analysis and the signaling pathway of this compound-mediated resistance.

Experimental_Workflow cluster_Discovery Discovery & Cloning cluster_Expression Protein Production cluster_Characterization Biochemical Characterization Isolate_Collection Clinical Isolate Collection DNA_Extraction Genomic DNA Extraction Isolate_Collection->DNA_Extraction ampC_Amplification This compound Gene Amplification (PCR) DNA_Extraction->ampC_Amplification Cloning Cloning into Expression Vector ampC_Amplification->Cloning Sequence_Analysis Sequence Analysis & Comparison ampC_Amplification->Sequence_Analysis Transformation Transformation into E. coli Cloning->Transformation Expression_Strain Transformation into Expression Strain Transformation->Expression_Strain Culture_Growth Culture Growth & Induction (IPTG) Expression_Strain->Culture_Growth Cell_Harvest Cell Harvest & Lysis Culture_Growth->Cell_Harvest Protein_Purification Protein Purification (Affinity Chromatography) Cell_Harvest->Protein_Purification Purity_Analysis Purity Analysis (SDS-PAGE) Protein_Purification->Purity_Analysis Kinetic_Assays Steady-State Kinetic Assays Purity_Analysis->Kinetic_Assays Data_Analysis Determination of kcat, Km, kcat/Km Kinetic_Assays->Data_Analysis

Caption: Experimental workflow for the analysis of novel this compound variants.

AmpC_Regulation_Pathway cluster_CellWall Cell Wall Recycling cluster_Cytoplasm Cytoplasmic Regulation cluster_Gene_Expression Gene Expression PGN_Synthesis Peptidoglycan Synthesis PGN_Degradation Peptidoglycan Degradation PGN_Synthesis->PGN_Degradation Muropeptides Muropeptides PGN_Degradation->Muropeptides AmpG AmpG (Permease) Muropeptides->AmpG Cytosolic_Muropeptides Cytosolic Muropeptides AmpG->Cytosolic_Muropeptides AmpD AmpD (Amidase) Cytosolic_Muropeptides->AmpD anhydroMurNAc_peptide 1,6-anhydroMurNAc-peptide (Inducer) Cytosolic_Muropeptides->anhydroMurNAc_peptide UDP_MurNAc_peptide UDP-MurNAc-pentapeptide (Repressor) AmpD->UDP_MurNAc_peptide AmpR_Inactive AmpR (Inactive) UDP_MurNAc_peptide->AmpR_Inactive Binds to AmpR_Active AmpR (Active) anhydroMurNAc_peptide->AmpR_Active Binds to ampC_promoter This compound Promoter AmpR_Inactive->ampC_promoter Represses AmpR_Active->ampC_promoter Activates ampC_gene This compound Gene ampC_promoter->ampC_gene AmpC_Enzyme This compound β-lactamase ampC_gene->AmpC_Enzyme Transcription & Translation Resistance β-lactam Resistance AmpC_Enzyme->Resistance Hydrolyzes β-lactams Beta_Lactam β-lactam Antibiotic Beta_Lactam->PGN_Synthesis Inhibits

Caption: Inducible this compound-mediated β-lactam resistance pathway.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Beta-Lactam Antibiotics (e.g., AMPC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of beta-lactam antibiotics, such as Ampicillin (often abbreviated as AMPC), ensuring the safety of personnel and the integrity of the surrounding ecosystem. Adherence to these protocols is critical for minimizing the environmental footprint of laboratory research and preventing the proliferation of antibiotic resistance.

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, require careful handling due to their potential to induce allergic reactions and contribute to the development of resistant microbial strains if not properly inactivated and disposed of.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, must be worn at all times to prevent accidental exposure.[3] In the event of a spill, the area should be immediately contained and decontaminated according to institutional protocols.

Disposal Procedures for Beta-Lactam Antibiotic Waste

The appropriate disposal method for beta-lactam antibiotic waste is contingent on its form and concentration. It is crucial to distinguish between high-concentration stock solutions, dilute solutions in used media, and contaminated solid waste.[3][4]

1. High-Concentration Stock Solutions:

Antibiotic stock solutions are considered hazardous chemical waste due to their high concentration.[3][4]

  • Step 1: Collection: Collect all concentrated beta-lactam antibiotic solutions in a designated, properly labeled, and leak-proof hazardous waste container.[4][5][6]

  • Step 2: Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the name of the antibiotic.

  • Step 3: Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Step 4: Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with institutional and local regulations.[3]

2. Used Culture Media Containing Beta-Lactam Antibiotics:

The disposal of used culture media containing beta-lactam antibiotics depends on whether the antibiotic is heat-labile. Many beta-lactams, including ampicillin, are susceptible to degradation by heat.[4]

  • Step 1: Decontamination of Biological Material: If the media contains viable organisms, it must first be decontaminated, typically by autoclaving.[4][6]

  • Step 2: Inactivation of the Antibiotic: For heat-labile beta-lactams like ampicillin, the autoclaving process will also destroy the antibiotic.[4]

  • Step 3: Disposal: After autoclaving, and if no other hazardous chemicals are present, the sterilized media may be permissible for drain disposal, depending on institutional guidelines.[4] Always confirm this with your institution's Environmental Health and Safety (EHS) department.[4]

  • For Heat-Stable Antibiotics: If the antibiotic is heat-stable, the autoclaved media must be collected and disposed of as chemical waste.[3]

3. Contaminated Solid Waste:

Solid waste, such as pipette tips, flasks, gloves, and paper towels, that has come into contact with beta-lactam antibiotics should be managed as chemical or biohazardous waste, depending on the nature of the contamination.

  • Step 1: Segregation: Segregate contaminated solid waste from regular laboratory trash.[7]

  • Step 2: Collection: Place the waste in a designated, labeled biohazardous or chemical waste container.[3][5]

  • Step 3: Disposal: Dispose of the container according to your institution's guidelines for chemical or biohazardous waste.[3]

Quantitative Data Summary for Disposal

Waste TypeKey CharacteristicsRecommended Disposal Method
High-Concentration Stock Solutions Concentrated liquid form of the antibiotic.Collection in a designated hazardous chemical waste container for disposal by a licensed contractor.[3][4]
Used Culture Media (Heat-Labile Beta-Lactam) Dilute antibiotic in liquid media, potentially containing microorganisms.Autoclave to decontaminate biological material and inactivate the antibiotic. Drain disposal may be permissible post-treatment, pending institutional approval.[4]
Used Culture Media (Heat-Stable Antibiotic) Dilute antibiotic in liquid media, potentially containing microorganisms.Autoclave for decontamination, then collect and dispose of as chemical waste.[3]
Contaminated Solid Waste Pipette tips, gloves, flasks, etc., in contact with the antibiotic.Segregate and collect in a labeled chemical or biohazardous waste container for institutional disposal.[3][6]

Experimental Protocols

While this document provides general disposal guidelines, specific experimental protocols for the inactivation of beta-lactam antibiotics, such as chemical hydrolysis, are being explored to reduce their environmental impact.[8] Researchers interested in implementing such methods should consult peer-reviewed literature and validate the protocol within their laboratory settings, ensuring compliance with all safety and regulatory standards.

Disposal Workflow for Beta-Lactam Antibiotic Waste

Start Start: Identify Beta-Lactam Waste Waste_Type Determine Waste Type Start->Waste_Type Stock_Solution High-Concentration Stock Solution Waste_Type->Stock_Solution Concentrated Used_Media Used Culture Media Waste_Type->Used_Media Dilute Liquid Solid_Waste Contaminated Solid Waste Waste_Type->Solid_Waste Solid Collect_Hazardous Collect in Labeled Hazardous Waste Container Stock_Solution->Collect_Hazardous Heat_Stability Is Antibiotic Heat-Labile? Used_Media->Heat_Stability Collect_Solid_Waste Collect in Designated Chemical/Biohazard Bin Solid_Waste->Collect_Solid_Waste Licensed_Disposal Dispose via Licensed Waste Contractor Collect_Hazardous->Licensed_Disposal End End: Disposal Complete Licensed_Disposal->End Autoclave_Inactivate Autoclave to Decontaminate & Inactivate Antibiotic Heat_Stability->Autoclave_Inactivate Yes Collect_Chemical_Waste Collect as Chemical Waste Heat_Stability->Collect_Chemical_Waste No (or unknown) Check_Institutional_Policy Check Institutional Policy for Drain Disposal Autoclave_Inactivate->Check_Institutional_Policy Drain_Disposal Permissible Drain Disposal Check_Institutional_Policy->Drain_Disposal Approved Check_Institutional_Policy->Collect_Chemical_Waste Not Approved Drain_Disposal->End Collect_Chemical_Waste->Licensed_Disposal Institutional_Disposal Dispose via Institutional Waste Stream Collect_Solid_Waste->Institutional_Disposal Institutional_Disposal->End

Caption: Decision workflow for the proper disposal of beta-lactam antibiotic waste.

References

Safeguarding Your Research: A Guide to Handling Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Ampicillin (B1664943) (Ampc), a commonly used antibiotic in molecular biology and cell culture. Adherence to these procedures will minimize risks and ensure the integrity of your experiments.

Ampicillin, while a vital tool in scientific research, presents potential hazards if not handled correctly. It is classified as a sensitizer (B1316253) and can cause allergic skin reactions and respiratory issues upon inhalation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Essential Personal Protective Equipment (PPE)

When working with Ampicillin in either powdered or solution form, the following PPE is required to prevent exposure:

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or latexTo prevent skin contact and potential allergic reactions.[1]
Body Protection Laboratory coatStandardTo protect skin and personal clothing from contamination.[4][5]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-ratedTo protect eyes from splashes or airborne particles.[5][6]
Respiratory Protection NIOSH-approved respiratorN95 or higherRequired when handling powdered Ampicillin or when there is a risk of aerosol generation to prevent inhalation and sensitization.[1][4][7]

Safe Handling and Operational Plan

A systematic approach to handling Ampicillin is crucial for maintaining a safe laboratory environment. This involves careful preparation, manipulation, and storage of the chemical.

Engineering Controls:

  • Ventilation: Always handle powdered Ampicillin in a well-ventilated area, preferably within a chemical fume hood or a vented balance enclosure, to minimize inhalation exposure.[1][7][8]

  • Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible in the work area.[1][4]

Procedural Workflow for Safe Handling:

Ampicillin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Don Appropriate PPE B Work in Ventilated Area A->B Ensure Safety C Weigh Powdered Ampicillin B->C Minimize Inhalation D Prepare Stock Solution C->D Sterile Technique E Store Solution at -20°C D->E Maintain Stability F Decontaminate Workspace D->F After Handling G Dispose of Waste Properly F->G Follow Protocols

Ampicillin Handling Workflow Diagram.

Experimental Protocol: Preparation of a 100 mg/mL Ampicillin Stock Solution

This protocol outlines the steps for preparing a standard ampicillin stock solution, a common procedure in many research laboratories.

  • Preparation: In a designated sterile area, such as a laminar flow hood, mix 2 grams of Ampicillin powder into 20 mL of sterile Milli-Q water.[9]

  • Dissolving: Vortex the mixture until the Ampicillin powder is completely dissolved.[9]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube.[9]

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes (e.g., 1 mL) in microcentrifuge tubes and store at -20°C to maintain stability.[9]

Disposal Plan: Managing Ampicillin Waste

Proper disposal of Ampicillin waste is critical to prevent environmental contamination and the spread of antibiotic resistance.

Waste TypeDisposal MethodRationale
Solid Waste (Non-contaminated) Collect in a designated, sealed, and labeled waste container for chemical waste.To prevent environmental release of the active compound.[10]
Contaminated Labware (Gloves, tips, etc.) Collect in a separate, clearly labeled container for chemical waste.To prevent cross-contamination and ensure proper handling as chemical waste.[10]
Liquid Waste (Stock Solutions) Collect in a dedicated, sealed, and labeled container for chemical waste. Do not pour down the drain.Concentrated solutions are considered hazardous chemical waste and require specialized disposal.[10][11]
Used Culture Media Can be autoclaved to inactivate the antibiotic before disposal, provided no other hazardous chemicals are present. Always follow institutional guidelines.Autoclaving can break down the ampicillin molecule, rendering it inactive.[11] However, some institutions may require all antibiotic-containing media to be treated as chemical waste.

Emergency Procedures:

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1][7]

  • Inhalation: Remove to fresh air. If you experience breathing difficulties or asthma-like symptoms, get medical attention immediately.[1][2]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

By adhering to these safety protocols, researchers can confidently handle Ampicillin, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.